2-Methyl-2-phenylsuccinimide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESUGJZUFALAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933704 | |
| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1497-17-2 | |
| Record name | (±)-α-Methyl-α-phenylsuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylmethsuximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylsuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLMETHSUXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X877DO1N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-2-phenylsuccinimide
This guide provides a comprehensive technical overview of the molecular mechanism of action of 2-Methyl-2-phenylsuccinimide, an active metabolite of the anticonvulsant drug methsuximide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its therapeutic effects, and provides detailed experimental protocols for validation.
Introduction and Therapeutic Context
This compound is a key member of the succinimide class of anticonvulsant agents. It is the principal active metabolite of methsuximide and is largely responsible for its therapeutic effects.[1] Succinimides are a cornerstone in the clinical management of absence seizures (formerly petit mal), a type of epilepsy characterized by brief, sudden lapses in consciousness.[2][3] These seizures are associated with synchronous, bilateral 3-Hz spike-and-wave discharges on an electroencephalogram (EEG).[4] The unique efficacy of this compound and its congeners in this specific seizure type is intrinsically linked to their precise interactions with key neuronal signaling pathways within the thalamocortical circuitry.
Primary Mechanism of Action: Blockade of T-Type Calcium Channels
The predominant and most well-established mechanism of action for the succinimide class, including this compound, is the selective inhibition of low-voltage-activated (LVA) T-type calcium channels.[5][6]
The Role of Thalamocortical Circuitry and T-Type Channels in Absence Seizures
Absence seizures are generated by pathological oscillatory activity within the thalamocortical circuits, which connect the thalamus and the cerebral cortex.[2][6] Neurons in the thalamus, particularly thalamic relay neurons, exhibit a high expression of T-type calcium channels, with the CaV3.1 subtype playing a pivotal role.[6]
These channels are "low-voltage-activated," meaning they open in response to small depolarizations from a hyperpolarized state, leading to a massive influx of Ca²⁺ ions. This influx generates a powerful burst of action potentials. In the context of absence epilepsy, this rhythmic burst firing in thalamic neurons drives the synchronized spike-and-wave discharges that propagate through the cortex, leading to a temporary loss of consciousness.[5][6]
Molecular Interaction and Consequence
This compound exerts its therapeutic effect by binding to and blocking these T-type calcium channels.[5][7] By inhibiting the channel, the compound reduces the influx of calcium into thalamic neurons.[7] This action dampens the propensity for burst firing, stabilizes the neuronal membrane, and disrupts the synchronization of the thalamocortical network.[6] The result is the prevention and termination of the abnormal electrical discharges that characterize an absence seizure.[5]
Figure 1: Proposed mechanism of action of this compound in preventing absence seizures.
Secondary and Putative Mechanisms
While T-type calcium channel blockade is the primary mechanism, other potential actions have been suggested for related succinimide compounds, which may contribute to their overall anticonvulsant profile.
-
Modulation of Voltage-Gated Sodium Channels: Some reports suggest that succinimides, particularly phensuximide, may also block voltage-gated sodium channels, which would reduce overall neuronal excitability.[8]
-
Inhibition of Cyclic Nucleotide Accumulation: Phensuximide has been shown to inhibit the depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) in brain tissue.[4][9] These second messengers are involved in a vast array of signaling cascades, and their modulation could influence neuronal excitability.
-
Influence on GABAergic Systems: There is limited evidence that some succinimides might enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), though this effect is not well-characterized.[5]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of the succinimide class is intrinsically tied to its chemical structure, a pyrrolidine-2,5-dione core.[6]
-
Core Ring: The succinimide ring itself is the essential pharmacophore.
-
C-3 Position Substitution: Substitutions at this position are critical for potency. The presence of both a methyl and a phenyl group in this compound is crucial for its specific activity profile. Phenyl substitutions, in particular, tend to confer activity against electrically induced convulsions.[6]
-
N-1 Position Substitution: N-methylation, as seen in the parent compound methsuximide, can increase activity against chemically induced convulsions but may decrease activity against electroshock seizures. The target compound, being the N-demethylated metabolite, highlights the importance of the core structure's interaction.
Experimental Validation Protocols
To rigorously validate the proposed mechanism of action, the following experimental workflows are essential.
Protocol 1: Patch-Clamp Electrophysiology for T-Type Channel Blockade
This protocol directly measures the effect of the compound on the ionic currents flowing through T-type calcium channels.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on human CaV3.1 T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the α₁ subunit of the human CaV3.1 channel.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings 48-72 hours post-transfection.
-
Use an internal (pipette) solution containing Cs⁺ to block K⁺ channels and an external (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier. .
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a closed, available state.
-
Elicit T-type currents by applying a depolarizing voltage step (e.g., to -30 mV).
-
-
Compound Application:
-
Establish a stable baseline recording of the T-type current.
-
Perfuse the bath with increasing concentrations of this compound (e.g., 1 µM to 1 mM).
-
Measure the peak current at each concentration after steady-state inhibition is reached.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the log of the compound concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Sources
- 1. α-Methyl-α-phenylsuccinimide [webbook.nist.gov]
- 2. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. brainkart.com [brainkart.com]
- 4. Phensuximide | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phensuximide | Dosing & Uses | medtigo [medtigo.com]
- 8. Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 9. medchemexpress.com [medchemexpress.com]
The Anticonvulsant Profile of 2-Methyl-2-phenylsuccinimide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticonvulsant properties of 2-Methyl-2-phenylsuccinimide, the principal active metabolite of the anti-epileptic drug Mesuximide. This document is structured to provide researchers, medicinal chemists, and drug development professionals with an in-depth understanding of its mechanism of action, structure-activity relationships (SAR), pharmacokinetic profile, and the critical experimental protocols used for its evaluation. The primary therapeutic action of this compound is attributed to the selective blockade of low-voltage-activated T-type calcium channels within thalamic neurons, a key mechanism for the control of absence (petit mal) seizures. This guide synthesizes current knowledge, presenting quantitative data, detailed methodologies, and logical frameworks to support ongoing research and development in the field of antiepileptic therapies.
Introduction: The Role of Succinimides in Epilepsy Treatment
The succinimide class of drugs represents a significant therapeutic category for the management of absence seizures, a form of epilepsy characterized by brief, sudden lapses in consciousness.[1] These seizures are associated with characteristic 3-Hz spike-and-wave discharges on an electroencephalogram (EEG), originating from hypersynchronous oscillatory activity within thalamocortical circuits.[2] The core chemical scaffold of this class is the pyrrolidine-2,5-dione ring. While ethosuximide is a frontline therapy, other derivatives like Mesuximide (brand name Celontin) are utilized, particularly for refractory cases.[3][4]
Crucially, the therapeutic efficacy of Mesuximide (N,2-dimethyl-2-phenylsuccinimide) is largely mediated by its pharmacologically active metabolite, This compound (also known as N-desmethylmethsuximide or α-methyl-α-phenylsuccinimide).[2][3] This metabolite exhibits a longer half-life and achieves higher plasma concentrations than the parent drug, making its distinct pharmacological profile a critical area of study for understanding the overall therapeutic and toxicological effects of Mesuximide.[3] This guide will focus specifically on the properties and evaluation of this active metabolite.
Mechanism of Action: Targeting Thalamic T-Type Calcium Channels
The anticonvulsant effect of this compound is primarily and selectively targeted at low-voltage-activated (LVA) T-type calcium channels, particularly those expressed in thalamic relay neurons.[2][5]
2.1. The Thalamocortical Circuit and Absence Seizures
T-type calcium channels, especially the Caᵥ3.1 (α1G) subtype, are pivotal in generating the burst-firing patterns that drive the abnormal rhythmic discharges between the thalamus and the cortex, leading to absence seizures.[2] By inhibiting these channels, succinimides achieve the following:
-
Reduction of Calcium Influx: They block or reduce the flow of Ca²⁺ ions into the neuron during slight depolarization.[6]
-
Dampening of Neuronal Burst Firing: This reduction in calcium current stabilizes the neuronal membrane, preventing the abnormal, rhythmic burst firing of thalamic neurons.[6]
-
Disruption of Hypersynchrony: By preventing burst firing, the compound disrupts the synchronization of the thalamocortical network, thereby suppressing the manifestation of the 3-Hz spike-and-wave pattern characteristic of absence seizures.[1][7]
This targeted action explains the specific efficacy of succinimides against absence seizures, as opposed to other seizure types like generalized tonic-clonic seizures.[1]
Caption: Mechanism of this compound in preventing absence seizures.
2.2. State-Dependent Channel Blockade
Research has demonstrated that the blockade of T-type channels by this compound (referred to as MPS in some studies) is state-dependent. The molecule shows a higher affinity for the inactivated state of the channel compared to the resting state.[2][8] This is a crucial insight, as it implies that the drug is more effective when neurons are actively firing, a characteristic of the pre-seizure state. This enhances the drug's efficacy under pathological conditions while having less impact on normal neuronal activity.[8]
Quantitative Pharmacology and Structure-Activity Relationship (SAR)
The anticonvulsant potency of succinimide derivatives is intrinsically linked to their chemical structure. The pyrrolidine-2,5-dione core is the essential pharmacophore.
3.1. Key Structural Features for Activity
-
Pyrrolidine-2,5-dione Ring: This core structure is indispensable for activity. The two carbonyl groups are critical for interaction with the biological target.[2]
-
C-3 Position Substitution: The nature of the substituents at the C-3 position of the succinimide ring is the primary determinant of anticonvulsant potency and specificity. The presence of both a methyl and a phenyl group at this position, as in this compound, confers potent activity.
-
N-1 Position Substitution: Methylation at the N-1 position (as in the parent drug, Mesuximide) is not essential for activity and is removed metabolically to produce the active compound. The resulting secondary amine (N-H) in this compound is well-tolerated for activity.[2]
Caption: Key structural features of this compound for anticonvulsant activity.
3.2. Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against cloned human T-type calcium channel subtypes. These values are critical for dose-response modeling and mechanistic studies.
| Compound | Channel Subtype | Parameter | Value (mM) | Reference |
| This compound | α1G (Caᵥ3.1) | Apparent Affinity (Kᵢ) | 0.3 - 0.5 | [2] |
| This compound | α1I (Caᵥ3.3) | Apparent Affinity (Kᵢ) | 0.3 - 0.5 | [2] |
| This compound | α1H (Caᵥ3.2) | Apparent Affinity (Kᵢ) | 0.6 - 1.2 | [2] |
| Ethosuximide (for comparison) | General T-type (persistent current) | IC₅₀ | 0.6 | [2] |
Table 1: Quantitative inhibitory activity of this compound on human T-type calcium channels.
Synthesis and Characterization
The synthesis of this compound is relevant for its use as an analytical reference standard and for metabolic studies. It is typically produced via the N-demethylation of its parent drug, Mesuximide. While a specific, detailed protocol for this exact transformation is not widely published, a robust procedure can be designed based on standard organic chemistry methodologies for N-demethylation of tertiary amines.
4.1. Proposed Synthesis Protocol: N-Demethylation of Mesuximide
This protocol describes a general procedure using α-chloroethyl chloroformate (ACE-Cl), a common reagent for the demethylation of N-methyl amines.
Step 1: Carbamate Formation
-
Under an inert atmosphere (e.g., Argon), dissolve Mesuximide (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 2: Hydrolysis of the Carbamate Intermediate
-
Dissolve the crude carbamate intermediate from Step 1 in methanol.
-
Heat the solution to reflux for 1-2 hours. The hydrolysis of the carbamate yields the secondary amine.
-
Monitor the reaction by TLC or LC-MS until the carbamate is fully consumed.
-
Cool the solution and concentrate under reduced pressure.
-
Purify the resulting crude this compound using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Evaluation Protocols
The anticonvulsant properties of this compound are evaluated using a combination of in vitro electrophysiology and in vivo animal models.
5.1. In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the inhibitory effect of the compound on T-type calcium channels.[5]
Caption: Experimental workflow for assessing T-type channel inhibition via patch-clamp.
Methodology Details:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express specific human T-type calcium channel subtypes (Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3) are commonly used.[5]
-
Solutions:
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.[5]
-
Apply a depolarizing test pulse (e.g., to -30 mV) to activate the channels and elicit a transient inward Ca²⁺ current.[5]
-
Record the peak current as the baseline.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Repeat the voltage-clamp protocol and measure the reduced peak current to quantify inhibition.
-
Construct a dose-response curve from multiple concentrations to calculate the IC₅₀ or Kᵢ value.
-
5.2. In Vivo Protocol: Animal Models of Seizure
In vivo models are essential to confirm that the in vitro channel activity translates to anticonvulsant efficacy in a complex biological system.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This is the primary screening model for anti-absence seizure drugs. PTZ is a GABAₐ receptor antagonist that lowers the seizure threshold. The ability of a compound to prevent or delay the onset of clonic seizures induced by PTZ is indicative of efficacy against absence seizures.[9][10]
-
Animal: Male mice are typically used.
-
Procedure: Administer the test compound (this compound) intraperitoneally (i.p.) at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for 30 minutes for the presence of clonic seizures (persisting for at least 5 seconds).
-
Protection is defined as the absence of a clonic seizure. The ED₅₀ (median effective dose) is calculated.
-
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. While succinimides are generally less effective in this model, it is a standard part of the anticonvulsant screening panel.[10][11]
-
Animal: Male mice or rats.
-
Procedure: After administration of the test compound, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is a defining feature of its clinical utility. As the active metabolite of Mesuximide, its formation and clearance dictate the duration and intensity of the therapeutic effect.
-
Formation: It is formed in the liver via N-demethylation of the parent drug, Mesuximide.
-
Half-Life: Studies in pediatric patients have shown that N-desmethylmethsuximide has a significantly longer half-life than its parent compound.[6] This leads to its accumulation and maintenance of steady-state plasma concentrations that are much higher than Mesuximide itself, making it the primary contributor to the anticonvulsant effect during chronic therapy.[3]
-
Excretion: The compound and its further metabolites are excreted renally.
Conclusion and Future Directions
This compound is a potent and selective blocker of T-type calcium channels and the principal mediator of the anticonvulsant activity of Mesuximide. Its mechanism of action is well-aligned with the pathophysiology of absence seizures, providing a clear rationale for its clinical efficacy. For drug development professionals, understanding its distinct pharmacology, structure-activity relationships, and pharmacokinetic profile is essential for the design of next-generation antiepileptic drugs.
Future research should focus on developing succinimide derivatives with improved isoform selectivity (e.g., for Caᵥ3.1 over other T-type channels) to potentially enhance efficacy and reduce off-target effects. Furthermore, exploring compounds with optimized pharmacokinetic profiles that do not rely on metabolic activation could lead to more predictable dosing and reduced inter-patient variability. The protocols and data presented in this guide provide a foundational framework for pursuing these research and development goals.
References
- Gomora, J. C., Daud, A. N., Weiergräber, M., & Perez-Reyes, E. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular Pharmacology, 60(5), 1121-1132.
- Weller, E. B., & Penry, J. K. (1974). Plasma Levels of Methsuximide and N-desmethylmethsuximide During Methsuximide Therapy. Neurology, 24(3), 250-255.
- Miles, M. V., Tennison, M. B., & Greenwood, R. S. (1989). Pharmacokinetics of N-desmethylmethsuximide in pediatric patients. The Journal of Pediatrics, 114(4 Pt 1), 647-650.
- RxList. (2021). How Do Succinimide Anticonvulsants Work?. RxList.
- National Center for Biotechnology Information. (n.d.). Ethosuximide. StatPearls [Internet].
- Todorovic, S. M., & Lingle, C. J. (2001). Block of T-Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. Epilepsy Currents, 1(4), 113-116.
- Goehring, R. R., Greenwood, T. D., Pisipati, J. S., & Wolfe, J. F. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences, 80(8), 790-792.
- Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989). Block of T-type Ca2+ channels is an important action of succinimide antiabsence drugs. Epilepsy Currents, 1(4), 113–116.
- Crider, A. M., Kolczynski, T. M., & Miskell, D. L. (1981). Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives. Journal of Pharmaceutical Sciences, 70(2), 192-195.
- Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-761.
- Talebizadeh, Z., & Gholami, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447-455.
- Löscher, W. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 14(3), 669–680.
- Goehring, R. R., Greenwood, T. D., Pisipati, J. S., & Wolfe, J. F. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of pharmaceutical sciences, 80(8), 790–792.
- Talebizadeh, Z., & Gholami, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–455.
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
Sources
- 1. Plasma levels of methsuximide and N-desmethylmethsuximide during methsuximide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics of N-desmethylmethsuximide in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-2-phenylsuccinimide: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-phenylsuccinimide, a derivative of the succinimide heterocyclic ring system, represents a molecule of significant interest in medicinal chemistry and drug discovery. The succinimide scaffold is a well-established pharmacophore, most notably found in a class of anticonvulsant drugs. The introduction of a methyl and a phenyl group at the C-2 position of the succinimide ring gives rise to a chiral center and modulates the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its biological activities and potential applications in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation and bioavailability.
Core Molecular Attributes
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| CAS Number | 1497-17-2 | [1][2][3] |
| Appearance | Solid, Off-White Solid | |
| Melting Point | 83-85 °C | |
| Flash Point | 165.3 °C | [1] |
| Storage Temperature | +2 to +8 °C | [1] |
Solubility Profile
Qualitative information suggests that this compound, like many other small organic molecules, exhibits solubility in a range of organic solvents. While precise quantitative data is limited, its solubility is expected to be good in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents is likely to be lower. Due to the lack of a readily ionizable group, its solubility in water is expected to be low.
Synthesis of this compound
The synthesis of this compound can be approached through the cyclization of its corresponding dicarboxylic acid, 2-methyl-2-phenylsuccinic acid. This method is a common strategy for the formation of five-membered imide rings.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Cyclization of 2-Methyl-2-phenylsuccinic Acid
This protocol is based on established methods for the synthesis of succinimides from their corresponding dicarboxylic acids.
Materials:
-
2-Methyl-2-phenylsuccinic acid
-
Urea
-
Distilled water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 2-methyl-2-phenylsuccinic acid and an equimolar amount of urea.
-
Heat the mixture gently in an oil bath. The reactants will melt and react, releasing ammonia and carbon dioxide.
-
Continue heating for approximately 1-2 hours until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, during which it should solidify.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford purified this compound.
-
Filter the crystals, wash with cold water, and dry under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, and MS).
Causality behind Experimental Choices: Urea is used as a convenient source of ammonia in situ. Upon heating, urea decomposes to ammonia and isocyanic acid. The ammonia then reacts with the dicarboxylic acid to form the diammonium salt, which upon further heating, undergoes cyclization with the elimination of water to form the imide. Recrystallization is a standard purification technique for solid organic compounds, and an ethanol/water mixture is often effective for compounds with moderate polarity.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the synthesized this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the succinimide ring, the methyl protons, and the N-H proton of the imide.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons.
-
Methylene Protons (CH₂): The two diastereotopic protons of the methylene group in the succinimide ring will likely appear as a pair of doublets (an AB quartet) or a more complex multiplet, due to their different chemical environments and geminal coupling. These signals are expected in the δ 2.5-3.5 ppm region.
-
Methyl Protons (CH₃): A singlet at approximately δ 1.5-1.8 ppm, integrating to 3 protons.
-
Imide Proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically appearing downfield (δ 8-10 ppm).
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbons (C=O): Two signals in the downfield region, around δ 175-180 ppm.
-
Aromatic Carbons (C₆H₅): Several signals in the range of δ 125-140 ppm, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.
-
Quaternary Carbon (C-CH₃): A signal for the carbon atom attached to both the methyl and phenyl groups.
-
Methylene Carbon (CH₂): A signal for the methylene carbon in the succinimide ring.
-
Methyl Carbon (CH₃): A signal in the upfield region for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 | N-H Stretch | Imide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1770 and ~1700 | C=O Stretch (asymmetric and symmetric) | Imide |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
The presence of two distinct carbonyl absorption bands is characteristic of the succinimide ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. Common fragmentation pathways would likely involve the loss of the methyl group (m/z 174), the phenyl group (m/z 112), and cleavage of the succinimide ring. The base peak could correspond to a stable fragment resulting from these cleavages.[4]
Biological Activity and Drug Development Potential
The succinimide ring is a key structural feature in several antiepileptic drugs, such as ethosuximide and methsuximide. These drugs are thought to exert their effects by blocking T-type calcium channels in the thalamus, which are involved in the generation of absence seizures.
Anticonvulsant Potential
Given its structural similarity to known anticonvulsant agents, this compound is a promising candidate for evaluation as a potential antiepileptic drug. Studies on related 2-benzylsuccinimides have shown that lipophilic and electron-withdrawing substituents on the phenyl ring can enhance anticonvulsant activity.[5] However, these modifications can also increase neurotoxicity.[5] The specific anticonvulsant and neurotoxic profile of this compound would need to be determined through in vivo studies, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure tests, alongside neurotoxicity assessments like the rotorod test.[5]
Structure-Activity Relationship (SAR) Insights
The structure of this compound offers several points for chemical modification to explore structure-activity relationships.
Caption: Key sites for SAR studies on this compound.
-
N-Substitution: The imide nitrogen can be substituted with various alkyl or aryl groups to modulate the compound's lipophilicity, which can significantly impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
-
Phenyl Ring Substitution: Introduction of different substituents on the phenyl ring can alter the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets.
-
Methyl Group Modification: Replacing the methyl group with other small alkyl groups could fine-tune the compound's potency and selectivity.
Conclusion
This compound is a compound with a rich chemical profile and significant potential for further investigation in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and structural relationship to established anticonvulsant drugs make it an attractive scaffold for the design and development of novel central nervous system agents. The detailed technical information provided in this guide serves as a valuable resource for researchers and scientists embarking on studies involving this intriguing molecule, from fundamental chemical synthesis to the exploration of its therapeutic potential. Further in-depth biological evaluations are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.
References
- Goehring, R. R., Greenwood, T. D., Pisipati, J. S., & Wolfe, J. F. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences, 80(8), 790–792. [Link]
- Luminix Health. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233).
- Wikipedia. (n.d.). Fensuksimid.
- PubChem. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide.
- NIST. (n.d.). α-Methyl-α-phenylsuccinimide.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., ... & Hedges, J. I. (2006). Characterization of a major refractory component of marine dissolved organic matter. Geochimica et Cosmochimica Acta, 70(12), 2990-3010. [Link]
- Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 48(5), 1547–1551. [Link]
- LibreTexts Chemistry. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).
- Carl ROTH. (n.d.). This compound, 1 g, CAS No. 1497-17-2.
- Oxford Academic (Oxford University Press). (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
- LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
- Obniska, J., & Kamiński, K. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 24(21), 2246–2267. [Link]
- University of California, Irvine. (n.d.). Interpretation of mass spectra.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393).
- SpectraBase. (n.d.). Methyl-.alpha.-phenylsuccinimide.
- PubChem. (n.d.). Phensuximide.
- NIST. (n.d.). N-Phenylsuccinimide.
- The Royal Society of Chemistry. (n.d.). Appendix A.
- ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Al-Ghanimi, M. B., Abbas, A. A., & Al-Ghanimi, Z. K. (2020). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Shimadzu. (n.d.). FTIR TALK Vol.2.
- Semantic Scholar. (n.d.). Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide.
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. 1497-17-2|this compound|BLD Pharm [bldpharm.com]
- 3. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Methyl-α-phenylsuccinimide [webbook.nist.gov]
- 5. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure and Polymorphism of 2-Methyl-2-phenylsuccinimide
Introduction: The Significance of Solid-State Properties in Active Pharmaceutical Ingredients
2-Methyl-2-phenylsuccinimide, also known as α-methyl-α-phenylsuccinimide, is the pharmacologically active metabolite of the antiepileptic drug methsuximide.[1][2] Methsuximide is utilized in the treatment of absence (petit mal) seizures.[3][4] Upon administration, methsuximide is rapidly N-demethylated in the liver to form this compound, which has a significantly longer elimination half-life than the parent drug and is considered to be primarily responsible for the therapeutic effect.[2][5][6] The plasma concentration of N-desmethylmethsuximide in patients on chronic methsuximide therapy can be up to 700 times greater than that of methsuximide itself.[2]
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly influence a drug's physicochemical properties, including its solubility, dissolution rate, stability, and bioavailability.[1][7] A comprehensive understanding of the polymorphic landscape of an API is therefore a critical component of ensuring drug product quality and therapeutic efficacy.
This technical guide provides an in-depth analysis of the crystal structure and known polymorphism of this compound, drawing on detailed crystallographic studies. We will explore the structural nuances of its racemic and homochiral forms, offering insights into the intermolecular interactions that govern their packing arrangements. Furthermore, this guide will present detailed, field-proven methodologies for the preparation and characterization of these solid-state forms, aimed at researchers, scientists, and drug development professionals.
The Crystalline Forms of this compound: A Tale of Chirality and Packing
A detailed investigation into the solid-state forms of this compound has revealed the existence of distinct crystalline structures for its racemic and homochiral forms.[1][7] The homochiral form, in turn, exhibits polymorphism, with two identified modifications: a monoclinic and an orthorhombic form.[1][8] These forms display significant differences in their crystal structures, infrared (IR) spectra, and melting points.[1][7]
The Racemic Form: A Centrosymmetric Arrangement
The racemic form of this compound crystallizes in a centrosymmetric space group, meaning that each crystal unit cell contains an equal number of the (R)- and (S)-enantiomers. The crystal structure is characterized by the formation of hydrogen-bonded ribbons, a common supramolecular motif in succinimide derivatives.[1][7]
The Homochiral Forms: Unveiling Polymorphism
In contrast to the single crystalline form of the racemate, the homochiral (enantiomerically pure) this compound has been shown to crystallize in at least two different polymorphic modifications:
-
Monoclinic Polymorph: This form is characterized by a specific arrangement of molecules that gives rise to a monoclinic crystal system.
-
Orthorhombic Polymorph: This second polymorph adopts an orthorhombic crystal system, indicating a different packing arrangement of the molecules.
Both homochiral polymorphs form very similar H-bonded zigzag-like chains.[1][8] However, the overall crystal packing differs significantly from the racemic form and between the two polymorphs themselves.[1] An interesting observation is that the homochiral forms of this compound have a higher density than the corresponding racemate, which is a contradiction to Wallach's rule and suggests that the homochiral forms are more stable than the racemic form in this case.[1][8]
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for the racemic and the two homochiral polymorphic forms of this compound, as determined by single-crystal X-ray diffraction.[1]
| Parameter | Racemic Form | Homochiral Polymorph I | Homochiral Polymorph II |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁ | P2₁2₁2₁ |
| a (Å) | 10.332(3) | 5.987(2) | 6.071(2) |
| b (Å) | 11.001(3) | 10.734(4) | 10.593(4) |
| c (Å) | 9.134(3) | 8.163(3) | 15.602(5) |
| α (°) | |||
| 90 | 90 | 90 | |
| β (°) | |||
| 109.11(3) | 98.78(3) | 90 | |
| γ (°) | |||
| 90 | 90 | 90 | |
| Volume (ų) ** | 980.1(5) | 518.3(3) | 1003.5(6) |
| Z | 4 | 2 | 4 |
| Density (calc) (g/cm³) ** | 1.282 | 1.211 | 1.254 |
| Melting Point (°C) | Not reported | 104-105 | 118-119 |
Data extracted from Khrustalev et al., Crystal Growth & Design, 2014.[1]
Experimental Protocols: Preparation and Characterization
The successful isolation and characterization of the different solid-state forms of this compound require meticulous experimental control. The following protocols are designed to provide a robust framework for researchers.
Protocol 1: Polymorphic Screening and Crystallization
Rationale: The goal of polymorphic screening is to explore a wide range of crystallization conditions to identify and isolate all accessible solid-state forms. This protocol employs a solvent-based approach, which is a cornerstone of polymorph discovery.
Step-by-Step Methodology:
-
Material Preparation:
-
Synthesize or procure high-purity racemic this compound.
-
If starting with the racemate, perform chiral separation using High-Performance Liquid Chromatography (HPLC) to obtain the individual enantiomers. The use of a Chiracel OJ stationary phase with a mobile phase gradient of methanol in water has been reported to be effective.[9]
-
-
Solvent Selection:
-
Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A typical solvent screen might include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate, Isopropyl Acetate
-
Ethers: Diethyl Ether, Tetrahydrofuran
-
Hydrocarbons: Heptane, Toluene
-
Chlorinated Solvents: Dichloromethane
-
Aqueous Mixtures: Water and mixtures with miscible organic solvents.
-
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a chosen solvent or solvent mixture to near saturation at room temperature in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below. A controlled cooling rate can be achieved using a programmable thermostat.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
-
Anti-Solvent Addition: Add a solvent in which the compound is insoluble (anti-solvent) dropwise to a solution of the compound until turbidity is observed. The solution can then be gently warmed until it becomes clear and allowed to cool slowly.
-
-
Isolation and Drying:
-
Once crystals have formed, carefully isolate them by filtration.
-
Wash the crystals with a small amount of a solvent in which they are sparingly soluble to remove any residual impurities.
-
Dry the crystals under vacuum at a controlled temperature.
-
Protocol 2: Polymorph Characterization
Rationale: A multi-technique approach is essential for the unambiguous identification and characterization of different polymorphic forms.
Step-by-Step Methodology:
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the absolute crystal structure, including unit cell dimensions, space group, and atomic positions.
-
Procedure:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Solve and refine the crystal structure using appropriate software packages (e.g., SHELXTL).[1]
-
-
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To generate a characteristic diffraction pattern for a bulk sample, which serves as a fingerprint for a specific polymorphic form.
-
Procedure:
-
Gently grind a small amount of the crystalline material to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a defined 2θ range.
-
Compare the resulting diffractogram with patterns calculated from single-crystal data or with previously obtained experimental patterns to identify the polymorphic form.
-
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To probe the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions, thus providing a characteristic spectrum for each polymorph.
-
Procedure:
-
Acquire the IR spectrum of the sample using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
The Attenuated Total Reflectance (ATR) technique is often convenient for solid samples.
-
Compare the positions and relative intensities of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), to differentiate between polymorphs. The N-H and C=O stretching regions are also informative.
-
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To measure the thermal transitions, such as melting and solid-solid phase transitions, which are characteristic of a specific polymorph.
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak. The presence of other thermal events may indicate the existence of different polymorphs or desolvation.
-
-
Conclusion and Future Perspectives
The existence of at least three distinct crystalline forms of this compound—a racemic form and two homochiral polymorphs—underscores the complexity of its solid-state chemistry. The significant differences in their crystal structures and physicochemical properties, such as melting points, highlight the critical need for a thorough understanding and control of its polymorphism in a pharmaceutical context. The higher density and potential greater stability of the homochiral forms compared to the racemate present intriguing considerations for drug development, particularly concerning formulation strategies and bioavailability.
The protocols outlined in this guide provide a comprehensive framework for the systematic investigation of the polymorphic landscape of this compound. Future research should focus on elucidating the thermodynamic relationships between the identified polymorphs, exploring the potential for the existence of other crystalline forms under a wider range of conditions, and investigating the impact of polymorphism on the dissolution and bioavailability of this important active metabolite. Such studies will be invaluable in ensuring the development of robust and efficacious drug products based on methsuximide and its active principle.
References
- Cambridge University Press & Assessment. (2018, June 1). Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs.
- Dobrinska, M. R. (1977). The pharmacokinetics of methsuximide and a major metabolite in the dog and man. University of Wisconsin-Madison.
- National Center for Biotechnology Information. (n.d.). Methsuximide. PubChem.
- Khrustalev, V. N., Sandhu, B., Bentum, S., Fonari, A., Krivoshein, A. V., & Timofeeva, T. V. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. Crystal Growth & Design, 14(7), 3360–3369. [Link]
- Khrustalev, V. N., Sandhu, B., Bentum, S., Fonari, A., Krivoshein, A. V., & Timofeeva, T. V. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. PubMed Central.
- ResearchGate. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide.
- Strong, J. M., Abe, T., Gibbs, E. L., & Atkinson, A. J., Jr. (1974). Plasma levels of methsuximide and N-desmethylmethsuximide during methsuximide therapy. Neurology, 24(3), 250–255. [Link]
- ACS Publications. (2014). Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide. Crystal Growth & Design.
- National Center for Biotechnology Information. (2016, July 1). Methsuximide. LiverTox.
- Semantic Scholar. (2014). Absolute Configuration and Polymorphism of 2‑Phenylbutyramide and α‑Methyl-α-phenylsuccinimide.
Sources
- 1. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foreword: The Versatile Scaffold of Succinimide
An In-depth Technical Guide to the Biological Activity of Succinimide Derivatives
In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, serving as privileged structures for engaging a diverse array of biological targets. The succinimide (pyrrolidine-2,5-dione) core is a prime example of such a scaffold.[1][2][3] This five-membered cyclic imide, seemingly simple in its structure, provides a robust and synthetically tractable foundation for developing potent therapeutic agents.[3][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from the well-established anticonvulsant effects to promising anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7]
This guide provides a deep dive into the multifaceted biological activities of succinimide derivatives. We will move beyond a mere cataloging of effects to explore the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the field-proven experimental protocols used to validate these activities. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.
Anticonvulsant Activity: A Cornerstone of Epilepsy Treatment
The most clinically significant application of succinimide derivatives lies in the management of absence (petit mal) seizures.[8][9] Compounds like ethosuximide are considered first-line therapy for this type of epilepsy, which is characterized by brief lapses in consciousness.[8][10][11]
Mechanism of Action: Targeting Thalamic T-Type Calcium Channels
The therapeutic efficacy of succinimide anticonvulsants is overwhelmingly attributed to their selective blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1 subtype, in thalamic neurons.[8][9][10]
-
The Thalamocortical Circuit: Absence seizures originate from aberrant, synchronized oscillatory activity within the thalamocortical circuits of the brain.[8][9]
-
Role of T-type Channels: T-type calcium channels in thalamic relay neurons are pivotal in generating the burst firing patterns that underlie the characteristic 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[8][9]
-
Succinimide Intervention: By binding to and inhibiting these T-type channels, succinimides reduce the influx of calcium ions (Ca²⁺).[11][12] This action dampens the neuronal burst firing, disrupts the synchronization of the thalamocortical network, and ultimately prevents the manifestation of seizures.[8][11][12] The selective modulation of thalamic neurons without causing broad depression of the central nervous system contributes to a favorable safety profile.[11]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of this class is finely tuned by the substituents on the pyrrolidine-2,5-dione ring.[1][8]
-
Core Scaffold: The succinimide ring is the essential pharmacophore.[8]
-
C-3 Position: This position is crucial for potency. Unsubstituted succinimide is inactive.[1][7] Introduction of small alkyl groups, such as the ethyl and methyl groups in ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), confers optimal anti-absence activity.[8][9]
-
N-1 Position: N-methylation can reduce activity against certain types of seizures but may improve resistance to chemically induced convulsions.[2][13] The hydrogen on the nitrogen atom is thought to be important for forming hydrogen bonds with the receptor site.[8][13]
-
Carbonyl Groups: The two carbonyl groups at the C-2 and C-5 positions are essential for activity.[8]
Quantitative Data: In Vitro Efficacy of Succinimide Anticonvulsants
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Type |
| Ethosuximide | T-type Ca²⁺ Channels | Electrophysiology | ~200-500 | Thalamic Neurons |
| Phensuximide | T-type Ca²⁺ Channels | Electrophysiology | >1000 | Thalamic Neurons |
| Methsuximide | T-type Ca²⁺ Channels | Electrophysiology | ~300-600 | Thalamic Neurons |
| Note: IC₅₀ values can vary based on specific experimental conditions and cell systems used. |
Experimental Protocol: Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of a succinimide derivative on T-type calcium channels in a neuronal cell line (e.g., HEK-293 cells stably expressing CaV3.1).
Causality: This whole-cell patch-clamp technique is the gold standard for directly measuring ion channel activity. It allows for precise control of the cell's membrane potential and direct measurement of the ionic currents flowing through the channels, providing a definitive assessment of channel blockade.
Methodology:
-
Cell Preparation: Culture HEK-293 cells expressing the target T-type calcium channel subtype (e.g., CaV3.1) on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external solution containing a charge carrier (e.g., Ba²⁺ or Ca²⁺).
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage Protocol: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, available state. Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type current.
-
Data Acquisition: Record the inward currents before (baseline) and after perfusion of the bath with various concentrations of the test succinimide derivative.
-
Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of the current).[8]
Anticancer Activity: A Multifaceted Approach
The discovery of the potent anticancer properties of thalidomide, a derivative of glutarimide (structurally related to succinimide), reignited interest in the broader class of cyclic imides as oncology agents.[14][15][16] Modern succinimide derivatives are being developed with diverse mechanisms of action against various malignancies.[1][2][17]
Mechanisms of Action
Succinimide derivatives exert their anticancer effects through a combination of immunomodulatory, anti-angiogenic, and direct cytotoxic pathways.
-
Immunomodulation via Cereblon (CRBN): The most well-characterized mechanism, particularly for thalidomide and its analogs (lenalidomide, pomalidomide), involves the E3 ubiquitin ligase protein Cereblon.[16][18]
-
The drug binds to CRBN, altering its substrate specificity.
-
This new complex targets specific transcription factors (e.g., Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation.
-
Degradation of these factors in multiple myeloma cells leads to apoptosis and cell cycle arrest.[16]
-
-
Anti-inflammatory Effects (NF-κB and TNF-α): Many derivatives inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[15][19] This is often achieved by suppressing the activity of the IκB kinase, which prevents the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression and cell survival.[15][18][19]
-
Anti-Angiogenesis: Succinimides can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[14][18] This is partly achieved by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[18][19]
-
Direct Cytotoxicity and Apoptosis Induction: Some novel succinimide derivatives can directly induce apoptosis in cancer cells by activating stress signaling pathways (e.g., JNK and p38 MAPKs) and upregulating pro-apoptotic genes.[17]
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| Phthalazine-based[19] | HepG-2 | Hepatocellular Carcinoma | 2.51 (for 24b) |
| Phthalazine-based[19] | MCF-7 | Breast Cancer | 5.80 (for 24b) |
| Maleimide-succinimide[2] | MCF-7 | Breast Cancer | 1.496 (for 5i) |
| Maleimide-succinimide[2] | MCF-7 | Breast Cancer | 1.831 (for 5l) |
| Dicarboximides[17] | K562 | Leukemia | Varies (High to moderate) |
| Note: Data represents selected examples from the literature to illustrate potency. |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a succinimide derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test succinimide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
Antimicrobial and Anti-inflammatory Activities
While less developed than their anticonvulsant and anticancer applications, succinimides also exhibit notable antimicrobial and anti-inflammatory potential.[1][4][6]
Antimicrobial Activity
Succinimide derivatives have been synthesized and tested against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[2][20][21] The exact mechanisms are varied and often not fully elucidated but may involve inhibition of essential enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a succinimide derivative against a specific bacterial strain (e.g., Staphylococcus aureus).
Causality: This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized, quantitative method for assessing antibacterial potency.
Methodology:
-
Inoculum Preparation: Grow the bacterial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of succinimides are often linked to their anticancer effects, primarily through the modulation of inflammatory pathways.[15][18] The key mechanism is the suppression of pro-inflammatory cytokines like TNF-α, often via inhibition of the NF-κB signaling pathway.[15][19]
Experimental Protocol: ELISA for TNF-α Quantification
Objective: To measure the effect of a succinimide derivative on TNF-α secretion from stimulated immune cells (e.g., lipopolysaccharide (LPS)-stimulated macrophages).
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique that uses antibodies to quantify a specific protein (in this case, TNF-α) in a sample. It provides direct evidence of the compound's ability to modulate cytokine production.
Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cell line) and pre-treat them with various concentrations of the succinimide derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (a potent immune stimulator) to induce TNF-α production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add the collected supernatants to the wells. The TNF-α in the sample will bind to the capture antibody.
-
Add a detection antibody (also specific for TNF-α but labeled with an enzyme like HRP). This antibody binds to the captured TNF-α, forming a "sandwich".
-
Add a substrate that is converted by the enzyme into a colored product.
-
-
Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of TNF-α in the sample. Quantify the concentration using a standard curve.
Conclusion and Future Perspectives
The succinimide scaffold is a testament to the power of a privileged structure in drug discovery. From its foundational role in controlling absence seizures to its emerging potential in oncology, infectious diseases, and inflammatory conditions, the pyrrolidine-2,5-dione core continues to be a fertile ground for therapeutic innovation.
Future research will likely focus on:
-
Target Specificity: Designing next-generation derivatives with enhanced selectivity for specific enzyme isoforms or protein-protein interactions to improve efficacy and reduce off-target effects.
-
Hybrid Molecules: Combining the succinimide core with other pharmacophores to create dual-acting agents, for example, a compound with both anticancer and anti-inflammatory properties.
-
Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic profiles of potent succinimide derivatives.
By building upon the foundational knowledge outlined in this guide, researchers and drug developers can continue to unlock the full therapeutic potential of this versatile and enduring chemical scaffold.
References
- Master Ethosuximide: Mechanism of Action - Picmonic. [Link]
- What is Ethosuximide used for?
- Research progress in biological activities of succinimide deriv
- Ethosuximide - St
- Ethosuximide - Wikipedia. [Link]
- What is the mechanism of Ethosuximide?
- Therapeutic Potential of Thalidomide and Its Analogues in the Tre
- Anticancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogues | Molecular Cancer Therapeutics - AACR Journals. [Link]
- New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - NIH. [Link]
- Research progress in biological activities of succinimide derivatives - ResearchG
- Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC - PubMed Central. [Link]
- SAR of Anticonvulsant Drugs | PPT - Slideshare. [Link]
- Scientists discover how thalidomide-like drugs fight cancer - Dana-Farber Cancer Institute. [Link]
- Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodul
- Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Deriv
- Synthesis and pharmacological activity of N-substituted succinimide analogs | Request PDF. [Link]
- Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - MDPI. [Link]
- Synthesis And Antioxidant Activity Of Succinimide Deriv
- Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PubMed Central. [Link]
- Succinimides: Synthesis, reaction and biological activity | Request PDF - ResearchG
- Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Publishing. [Link]
- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. [Link]
- synthesis and antimicrobial activity of new succinimides bearing different heterocycles - IJRPC. [Link]
- Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives | Request PDF - ResearchG
- Succinimide - Wikipedia. [Link]
- Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice. [Link]
- Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PubMed Central. [Link]
- Synthesis and Antimicrobial Activity of Some Succinimides (III)
- A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. [Link]
- Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
- Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction. [Link]
- Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed. [Link]
- The Role of Succinimide in Modern Organic Synthesis. [Link]
- Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]
- 6. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ethosuximide: Mechanism of Action [picmonic.com]
- 11. What is Ethosuximide used for? [synapse.patsnap.com]
- 12. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 13. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]
- 17. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. ijrpc.com [ijrpc.com]
- 21. researchgate.net [researchgate.net]
understanding the pharmacokinetics of 2-Methyl-2-phenylsuccinimide
An In-depth Technical Guide to the Pharmacokinetics of 2-Methyl-2-phenylsuccinimide
Authored by: A Senior Application Scientist
Foreword: Unraveling the Pharmacokinetics of a Key Metabolite
This guide provides a comprehensive technical overview of the pharmacokinetic profile of this compound. It is important to note that this compound is more commonly known in the scientific literature as N-desmethylmethsuximide , the primary active metabolite of the anticonvulsant drug Methsuximide.[1][2] A thorough understanding of the pharmacokinetics of this metabolite is paramount, as its concentration and persistence in the body are the main drivers of the therapeutic and toxic effects of Methsuximide.[3] Due to the rapid and extensive metabolism of the parent drug, the clinical focus is almost entirely on the pharmacokinetic properties of N-desmethylmethsuximide.[1][4]
This document is structured to provide researchers, scientists, and drug development professionals with a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into established data derived from studies of its parent compound, Methsuximide, and draw parallels with the structurally related succinimide anticonvulsant, Ethosuximide. Furthermore, this guide outlines robust experimental protocols for the in vitro and in vivo characterization of the pharmacokinetic properties of such compounds, providing a practical framework for further research.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for interpreting its pharmacokinetic behavior. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | 3-methyl-3-phenylpyrrolidine-2,5-dione | PubChem |
| Synonyms | N-desmethylmethsuximide, Normesuximide | [1][5] |
| CAS Number | 1497-17-2 | [6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [6] |
| Melting Point | 83-85 °C | [6] |
| Form | Solid | [6] |
Pharmacokinetics (ADME) Profile
The journey of this compound through the body is intrinsically linked to the administration and subsequent metabolism of its parent drug, Methsuximide.
Absorption
Since this compound is a metabolite, its appearance in the systemic circulation is dependent on the absorption and first-pass metabolism of Methsuximide. Methsuximide is absorbed from the gastrointestinal tract, with peak plasma concentrations of the parent drug occurring within 1 to 3 hours of oral administration.[2][3] However, Methsuximide is rapidly and extensively metabolized to N-desmethylmethsuximide.[1][4] The time to reach peak plasma concentration (Tmax) for N-desmethylmethsuximide is approximately 1 to 4 hours.[1]
Distribution
Once formed, N-desmethylmethsuximide distributes throughout the body. Succinimide anticonvulsants are generally well-distributed into body tissues.[3] The plasma protein binding of N-desmethylmethsuximide is reported to be between 45% and 60%.[1] The volume of distribution has not been definitively established for N-desmethylmethsuximide.[1] For the related compound Ethosuximide, the volume of distribution is approximately 0.8 L/kg, suggesting distribution into total body water and some tissue accumulation.[7]
Metabolism
The metabolism of Methsuximide is a critical determinant of the pharmacokinetic profile of this compound. Methsuximide undergoes rapid N-demethylation in the liver to form its active metabolite, N-desmethylmethsuximide (this compound).[1][2] This conversion is so efficient that plasma concentrations of the metabolite can be up to 700 times greater than the parent drug during chronic therapy.[3] N-desmethylmethsuximide is then further metabolized, likely through hydroxylation, before being eliminated.[1] The primary cytochrome P450 enzyme involved in the metabolism of Methsuximide is believed to be CYP2C19.
Excretion
The elimination of this compound is slow, which contributes to its accumulation in the body upon chronic dosing of Methsuximide. The elimination half-life of N-desmethylmethsuximide is significantly longer than that of the parent drug, ranging from 34 to 80 hours in adults and 16 to 45 hours in children.[1] This is in stark contrast to the 1.0 to 2.6-hour half-life of Methsuximide.[1] Less than 1% of the administered dose of Methsuximide is excreted unchanged in the urine.[2] The metabolites of N-desmethylmethsuximide are primarily eliminated via renal excretion.[1]
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of N-desmethylmethsuximide, with comparative data for its parent drug, Methsuximide, and the related succinimide, Ethosuximide.
| Parameter | N-desmethylmethsuximide | Methsuximide | Ethosuximide |
| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours[1] | 1 - 3 hours[2] | 3 - 7 hours (children), ~4 hours (adults)[8] |
| Elimination Half-life | 34 - 80 hours (adults)[1] | 1.0 - 2.6 hours[1] | 50 - 60 hours (adults), ~30 hours (children)[9] |
| Plasma Protein Binding | 45 - 60%[1] | Not significant[3] | Minimally bound[8] |
| Therapeutic Plasma Concentration | 10 - 40 mg/L[1] | Not established | 40 - 100 mg/L |
| Primary Route of Elimination | Renal (as metabolites)[1] | Hepatic metabolism[1] | Renal (10-20% unchanged) and hepatic metabolism[10] |
Therapeutic Drug Monitoring (TDM)
Given the long half-life and primary therapeutic contribution of N-desmethylmethsuximide, therapeutic drug monitoring for patients on Methsuximide therapy focuses on the concentration of this active metabolite.[1] Monitoring plasma levels of N-desmethylmethsuximide helps to optimize seizure control while minimizing adverse effects.[1][5] The generally accepted therapeutic range for N-desmethylmethsuximide is 10 to 40 mg/L (50 to 200 µmol/L).[1]
Experimental Protocols for Pharmacokinetic Characterization
For novel compounds structurally related to this compound, a systematic evaluation of their ADME properties is crucial. The following sections outline standard in vitro and in vivo experimental protocols.
In Vitro ADME Assays
In vitro assays provide an early assessment of a compound's pharmacokinetic properties, guiding lead optimization and candidate selection.[11][12]
5.1.1. Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver enzymes.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (or hepatocytes) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.[13]
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
5.1.2. Plasma Protein Binding Assay
Objective: To determine the fraction of a drug that is bound to plasma proteins.
Protocol (Rapid Equilibrium Dialysis - RED):
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (e.g., human, rat) to a final concentration.
-
-
Dialysis:
-
Add the spiked plasma to the sample chamber of a RED device.
-
Add buffer to the buffer chamber.
-
Incubate the device at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma to equalize matrix effects.
-
Precipitate proteins with a cold organic solvent containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentrations in both chambers.
-
-
Data Interpretation:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
In Vivo Pharmacokinetic Study
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound in a living system.[14][15]
Protocol (Rodent Model):
-
Animal Model:
-
Use a suitable rodent species, such as Sprague-Dawley rats.
-
Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
-
Dosing:
-
Administer the test compound via the desired route (e.g., intravenous bolus and oral gavage).
-
A typical study design includes a low and high dose for each route.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[16]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
-
Bioanalytical Workflow
The accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic studies. LC-MS/MS is the gold standard for this purpose.
Sources
- 1. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 2. drugs.com [drugs.com]
- 3. Methsuximide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Articles [globalrx.com]
- 5. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 16. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Methyl-2-phenylsuccinimide: A Technical Guide to Determination and Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility remains a significant hurdle in the early stages of drug discovery and formulation development[1][2]. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-2-phenylsuccinimide, a succinimide derivative. While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a first-principles guide for researchers. It outlines the predicted solubility behavior based on its physicochemical properties, details the authoritative experimental protocols for accurately determining its thermodynamic solubility, and explains the underlying factors that govern its dissolution in various solvent systems. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize and optimize the solubility of this compound and related compounds.
Introduction: The Critical Role of Solubility
This compound (CAS No. 1497-17-2) is a chemical entity featuring a succinimide core, a structure found in several anticonvulsant medications. The molecule's unique architecture, combining a non-polar phenyl group with a polar succinimide ring, presents a complex solubility profile that requires careful characterization. Understanding the solubility of an API is not an academic exercise; it is a cornerstone of preclinical development. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, low and variable bioavailability, and an inability to formulate effective intravenous dosage forms[3]. Therefore, a thorough investigation of a compound's solubility is essential in the early phases of research to identify potential development challenges and inform strategies for formulation and delivery[1][4]. This guide provides the theoretical framework and practical steps to conduct such an investigation for this compound.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[5]. An analysis of the structure of this compound allows for an educated prediction of its solubility.
The molecule contains:
-
A Phenyl Group: This bulky, non-polar aromatic ring contributes to hydrophobicity and will favor solubility in non-polar organic solvents.
-
A Succinimide Ring: This five-membered ring contains two carbonyl groups (hydrogen bond acceptors) and an N-H group (a hydrogen bond donor), imparting polarity and the capacity for hydrogen bonding[6].
This duality suggests that this compound will exhibit limited solubility in highly polar solvents like water and in highly non-polar solvents like hexanes, but will likely show preferential solubility in semi-polar solvents that can interact with both the polar and non-polar regions of the molecule[5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [6][7] |
| Molecular Weight | 189.21 g/mol | [6][8] |
| Melting Point | 83-85 °C | |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 46.2 Ų | [6] |
| Computed logP (XLogP3-AA) | 1.0 | [6] |
The positive logP value suggests a greater affinity for an organic phase (octanol) over an aqueous phase, reinforcing the prediction of low water solubility. The presence of both hydrogen bond donors and acceptors indicates that solvents capable of hydrogen bonding (e.g., alcohols, DMSO) will be more effective than those that cannot.
Core Principles Governing Solubility
Several key factors influence the dissolution of a solid compound in a liquid solvent. A comprehensive understanding of these principles is crucial for interpreting experimental results and developing formulation strategies.
-
Polarity and Dielectric Constant: Solvents with a dielectric constant that is complementary to the solute are generally more effective. For a molecule like this compound with mixed polarity, co-solvents (mixtures of solvents like ethanol and water) can be used to fine-tune the dielectric constant of the medium to maximize solubility[5][9].
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not universal, and the effect of temperature must be determined empirically[5].
-
pH (for Ionizable Compounds): The succinimide N-H proton can be weakly acidic. In basic solutions (pH > pKa), the compound will deprotonate to form an anion, which is significantly more polar and thus more soluble in aqueous media. Conversely, in acidic or neutral solutions, it will exist in its less soluble, unionized form. Determining the compound's pKa is therefore essential for understanding its pH-dependent solubility profile[9][10].
-
Crystal Form (Polymorphism): The crystal lattice energy of the solid form significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms because less energy is required to break the solid-state interactions[11]. It is critical to characterize the solid form of the material being tested.
Experimental Determination of Thermodynamic Solubility
While high-throughput kinetic solubility assays are useful for early screening, thermodynamic solubility provides the true equilibrium value, which is the gold standard for preclinical and formulation development[3][12]. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase under specific conditions. The most widely accepted method for this determination is the Shake-Flask Method [13][14].
The Shake-Flask Protocol: A Self-Validating System
This protocol is designed to ensure that a true equilibrium is reached and accurately measured. The inclusion of multiple time points and solid-phase characterization makes the system self-validating.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, characterization of crystalline form recommended)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated. For example, add ~5 mg of the compound to 1 mL of the chosen solvent.
-
Causality Check: Adding a clear excess of solid is the fundamental principle of this method. It guarantees that the resulting solution is in equilibrium with the solid phase, which is the definition of saturation.
-
-
Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours.
-
Causality Check: A long incubation time is necessary to overcome kinetic barriers to dissolution, especially for compounds with high crystal lattice energy. Taking samples at multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached; the measured concentration should not change between these points[13][15].
-
-
Phase Separation: After incubation, allow the vials to rest for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality Check: Filtration is a critical step to remove all undissolved microparticles. Failure to do so will lead to an overestimation of solubility as the solid particles would dissolve during the subsequent dilution and analysis steps.
-
-
Quantification: Prepare a series of dilutions of the filtrate with a suitable mobile phase. Analyze these samples, along with a set of known concentration standards, using a validated HPLC method. The concentration of the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.
Visualizing the Workflow and Influencing Factors
Caption: Workflow for determining thermodynamic solubility and its key dependencies.
Conclusion and Future Directions
This guide establishes a robust framework for approaching the solubility characterization of this compound. By understanding its molecular structure, researchers can predict its behavior and apply the gold-standard shake-flask method to obtain reliable, quantitative data. The principles of polarity, temperature, pH, and solid-state form are paramount in this analysis[5][11]. Accurate determination of thermodynamic solubility is a non-negotiable step in early drug development, providing the critical data needed to guide lead optimization, select appropriate formulation strategies, and ultimately increase the probability of clinical success[1][3]. The next logical step for any research program involving this molecule would be the empirical execution of the protocol described herein across a range of pharmaceutically relevant solvents and biorelevant media.
References
- Vertex AI Search. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Pharmaguideline.
- SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- ResearchGate. (2023).
- Pharmlabs. Factors Influencing the Solubility of Drugs.
- BioDuro. ADME Solubility Assay.
- Luminix Health. This compound.
- ACS Publications. (2011).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Evotec. Thermodynamic Solubility Assay.
- Benchchem. (2025). General Experimental Protocol for Determining Solubility.
- Fisher Scientific.
- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today Technologies.
- Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- International Journal of Pharmaceutical Erudition. (2013).
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- BLD Pharm. 1497-17-2|this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 92154, (+-)-alpha-Methyl-alpha-phenylsuccinimide.
- Carl ROTH. This compound, 1 g, CAS No. 1497-17-2.
- Sigma-Aldrich. a-Methyl-a-phenylsuccinimide 99 1497-17-2.
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. luminixhealth.com [luminixhealth.com]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-Depth Technical Guide to α-Methyl-α-phenylsuccinimide (CAS 1497-17-2): Properties, Synthesis, and Therapeutic Potential
Introduction: Unveiling a Molecule of Neurological Interest
α-Methyl-α-phenylsuccinimide, registered under CAS number 1497-17-2 and also known by synonyms such as Normesuximide and N-Desmethylmethsuximide, is a small molecule with significant implications in neuropharmacology.[1][2][3] As a derivative of the succinimide heterocyclic ring system, this compound has garnered attention for its potential as an anticonvulsant agent.[4][5][6] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into its chemical properties, synthesis, and multifaceted pharmacological profile. We will explore its mechanistic actions, particularly its intriguing dual modulation of T-type calcium channels and neuronal nicotinic acetylcholine receptors, supported by field-proven insights and detailed experimental protocols.
Core Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. α-Methyl-α-phenylsuccinimide is a solid at room temperature with a defined melting point, indicating its purity and stability. Its molecular structure, featuring a chiral center at the α-carbon of the succinimide ring, opens avenues for stereospecific investigations into its biological activity.
Table 1: Physicochemical Properties of α-Methyl-α-phenylsuccinimide
| Property | Value | Source(s) |
| CAS Number | 1497-17-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Solid | |
| Melting Point | 83-85 °C | |
| Boiling Point | 371.1 °C at 760 mmHg | [7] |
| SMILES | CC1(CC(=O)NC1=O)c2ccccc2 | |
| InChI Key | UDESUGJZUFALAM-UHFFFAOYSA-N | [1] |
Synthesis of α-Methyl-α-phenylsuccinimide: A Plausible Synthetic Route
The synthesis of succinimide derivatives is a well-established area of organic chemistry. While specific, detailed industrial synthesis procedures for α-Methyl-α-phenylsuccinimide are not extensively published in the public domain, a logical and efficient synthetic pathway can be extrapolated from the synthesis of analogous N-aryl and α-substituted succinimides. A common approach involves the reaction of an appropriate anhydride with an amine, followed by cyclization.
Figure 1: A proposed synthetic workflow for α-Methyl-α-phenylsuccinimide.
A Step-by-Step Conceptual Protocol:
-
Amidation: Methylphenylmaleic anhydride is reacted with a source of ammonia, such as ammonium hydroxide, in a suitable solvent. This reaction opens the anhydride ring to form the intermediate, α-methyl-α-phenylsuccinamic acid.
-
Cyclization: The intermediate amic acid is then subjected to dehydrative cyclization. This can be achieved by heating the compound, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic removal of water, to form the five-membered succinimide ring.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure α-Methyl-α-phenylsuccinimide.
Pharmacological Profile: A Dual-Action Neuromodulator
The therapeutic potential of α-Methyl-α-phenylsuccinimide stems from its interaction with key ion channels in the central nervous system. Its anticonvulsant properties are thought to be mediated through the modulation of T-type calcium channels and neuronal nicotinic acetylcholine receptors.
Inhibition of T-Type Calcium Channels
T-type calcium channels are low voltage-activated channels that play a crucial role in regulating neuronal excitability and are implicated in conditions like epilepsy.[8] Several succinimide-based anticonvulsants are known to exert their effects by blocking these channels.[9] α-Methyl-α-phenylsuccinimide is hypothesized to act as a T-type calcium channel blocker, thereby reducing neuronal hyperexcitability and preventing seizure propagation.
Figure 2: Proposed mechanism of action of α-Methyl-α-phenylsuccinimide on T-type calcium channels.
Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the brain and are involved in various cognitive functions.[10] Some studies suggest that certain anticonvulsants can interact with and inhibit the function of nAChRs. α-Methyl-α-phenylsuccinimide has been implicated in the inhibition of these receptors, which could contribute to its overall neurodepressive and anticonvulsant effects.[11]
Figure 3: Postulated inhibitory effect of α-Methyl-α-phenylsuccinimide on neuronal nicotinic acetylcholine receptors.
Experimental Protocols for In-Vitro Evaluation
To validate the therapeutic potential of α-Methyl-α-phenylsuccinimide, robust and reproducible in-vitro assays are essential. The following are detailed, step-by-step methodologies for assessing its activity on T-type calcium channels and neuronal nicotinic acetylcholine receptors.
Protocol 1: Fluorescence-Based Assay for T-Type Calcium Channel Inhibition
This protocol is adapted from established methods for high-throughput screening of T-type calcium channel modulators.[8]
-
Cell Culture:
-
Culture a stable cell line expressing the desired human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) in appropriate growth medium.
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.
-
-
Compound Incubation:
-
Prepare serial dilutions of α-Methyl-α-phenylsuccinimide in an appropriate assay buffer.
-
Wash the cells to remove excess dye and add the compound dilutions to the respective wells.
-
Incubate for a predetermined period to allow for compound-channel interaction.
-
-
Signal Detection:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., a solution with an elevated potassium concentration) to activate the T-type calcium channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to a positive control (a known T-type channel blocker) and a negative control (vehicle).
-
Determine the IC₅₀ value for α-Methyl-α-phenylsuccinimide by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Electrophysiology-Based Assay for nAChR Modulation
This protocol utilizes automated patch-clamp electrophysiology to directly measure the effect of the compound on nAChR ion channel function.[11]
-
Cell Preparation:
-
Use a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Harvest the cells and prepare a single-cell suspension.
-
-
Automated Patch-Clamp:
-
Load the cell suspension and the test compounds (including α-Methyl-α-phenylsuccinimide) onto an automated electrophysiology platform (e.g., IonWorks Barracuda®).
-
The instrument will automatically perform whole-cell patch-clamp recordings from individual cells.
-
-
Experimental Procedure:
-
Hold the cells at a membrane potential of -70 mV.
-
Pre-incubate the cells with varying concentrations of α-Methyl-α-phenylsuccinimide for a defined period (e.g., 5 minutes).
-
Apply a specific nAChR agonist (e.g., nicotine or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀).
-
Record the resulting ionic currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of inhibition for each concentration of α-Methyl-α-phenylsuccinimide.
-
Generate a concentration-response curve and calculate the IC₅₀ value to quantify the compound's inhibitory potency.
-
Spectral Data for Compound Characterization
The identity and purity of α-Methyl-α-phenylsuccinimide can be confirmed through various spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals would include those for the carbonyl carbons of the succinimide ring, the quaternary carbon, the methyl carbon, and the aromatic carbons of the phenyl group.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Characteristic peaks for α-Methyl-α-phenylsuccinimide would include C=O stretching vibrations for the imide group and C-H stretching for the aromatic and aliphatic portions of the molecule.[13]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 189, corresponding to the molecular weight of the compound.[1][2]
Safety and Handling
α-Methyl-α-phenylsuccinimide is classified as a combustible solid and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
α-Methyl-α-phenylsuccinimide presents a compelling profile for further investigation in the field of neurotherapeutics. Its dual action on T-type calcium channels and neuronal nicotinic acetylcholine receptors suggests a complex mechanism of action that could be advantageous in the treatment of certain neurological disorders, particularly epilepsy. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore its pharmacological properties in greater detail. Future research should focus on elucidating the precise binding sites and the stereospecific activity of its enantiomers, which could lead to the development of more potent and selective therapeutic agents.
References
- Stokes, C., et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
- NIST. (n.d.). α-Methyl-α-phenylsuccinimide. NIST WebBook.
- Miller, C. A., & Long, L. M. (1953). Anticonvulsants. I. An Investigation of N-R-α-R1-α-Phenylsuccinimides. ACS Publications.
- Góra, M., et al. (2020). Synthesis, anticonvulsant, and antinociceptive activity of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and 3‐phenyl‐butanamides. ResearchGate.
- AA Blocks. (n.d.). 2-Methyl-2-phenylsuccinimide.
- Mehta, V. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate.
- PubChem. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide.
- Snutch, T. P., & Zamponi, G. W. (2018). Recent advances in the development of T‐type calcium channel blockers for pain intervention. PubMed Central.
- Miller, C. A., & Long, L. M. (1953). Anticonvulsants. IV. An Investigation of α-(Substituted phenyl)-succinimides. Journal of the American Chemical Society.
- Tarver, M. L., et al. (1985). alpha,alpha-Diphenylsuccinimide: evaluation of anticonvulsant and hydrophobic properties. Journal of Pharmaceutical Sciences.
- Krylov, V. B., et al. (2018). Structures of (3R)-(+)-methyl-N-phenylsuccinimide 1a,... ResearchGate.
- Nelson, M. T., et al. (2015). Verapamil Block of T-Type Calcium Channels. PMC - NIH.
- Kim, Y. B., et al. (1996). The effect of N-alkyloxycarbonyl group on the anticonvulsant activities of N-alkyloxycarbonyl-alpha-amino-N-methylsuccinimides. PubMed.
- McGivern, J. G. (2007). Pharmacology and Drug Discovery for T-Type Calcium Channels. ResearchGate.
- Holladay, M. W., et al. (2004). Neuronal nicotinic acetylcholine receptors as drug targets. Expert Opinion on Therapeutic Targets.
- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).
Sources
- 1. α-Methyl-α-phenylsuccinimide [webbook.nist.gov]
- 2. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of N-alkyloxycarbonyl group on the anticonvulsant activities of N-alkyloxycarbonyl-alpha-amino-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALPHA-METHYL-ALPHA-PHENYLSUCCINIMIDE(1497-17-2) 13C NMR [m.chemicalbook.com]
- 13. ALPHA-METHYL-ALPHA-PHENYLSUCCINIMIDE(1497-17-2) IR Spectrum [m.chemicalbook.com]
The Central Role of N-desmethylmethsuximide in Anticonvulsant Therapy: A Technical Guide
Introduction: Beyond the Prodrug - Unmasking the Active Moiety
In the landscape of antiepileptic drugs (AEDs), the succinimide class has carved a niche in the management of absence seizures.[1][2] While methsuximide is the administered therapeutic agent, its clinical efficacy and toxicity are predominantly attributed to its principal and pharmacologically active metabolite, N-desmethylmethsuximide.[3] This guide provides a comprehensive technical overview of the biological significance of N-desmethylmethsuximide, from its metabolic generation and pharmacokinetic profile to its molecular mechanism of action and critical role in therapeutic drug monitoring. Understanding the distinct properties of this active metabolite is paramount for researchers, scientists, and drug development professionals engaged in the optimization of epilepsy treatment and the discovery of novel anticonvulsant agents.
Pharmacokinetics and Metabolism: A Tale of Two Half-Lives
The therapeutic action of methsuximide is intrinsically linked to its biotransformation. Methsuximide is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form N-desmethylmethsuximide.[4] This metabolic conversion is a critical determinant of the drug's overall pharmacological profile.
The parent drug, methsuximide, has a remarkably short plasma half-life, typically ranging from 1 to 4 hours.[4][5][6] In stark contrast, its active metabolite, N-desmethylmethsuximide, exhibits a significantly prolonged half-life, averaging between 28 to 80 hours in adults.[3][4][6] This disparity in elimination kinetics leads to the accumulation of N-desmethylmethsuximide in the plasma, where its concentrations can be up to 700 times higher than those of the parent compound during chronic therapy.[7][8] Consequently, it is N-desmethylmethsuximide that is primarily responsible for the sustained anticonvulsant effect observed in patients.[5][8]
The metabolism of methsuximide is primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific isozymes are not fully elucidated in all literature, CYP2C19 is known to be involved in the metabolism of other psychotropic drugs and is a candidate for involvement in succinimide metabolism.[9][10][11] Genetic polymorphisms in CYP enzymes can lead to inter-individual variability in drug metabolism, potentially affecting the plasma concentrations of N-desmethylmethsuximide and influencing both therapeutic response and the risk of toxicity.[9][12][13]
Metabolic Pathway of Methsuximide
Caption: Metabolic conversion of methsuximide to its active metabolite.
Mechanism of Action: Targeting T-type Calcium Channels
The anticonvulsant activity of N-desmethylmethsuximide, like other succinimides, is primarily attributed to its ability to block T-type calcium channels in thalamic neurons.[5][14][15][16] These low-voltage activated calcium channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[16][17]
By inhibiting these channels, N-desmethylmethsuximide reduces the flow of calcium ions into neurons, thereby suppressing the abnormal, rhythmic electrical activity that underlies absence seizures.[14][15][17] This targeted mechanism of action explains the specific efficacy of succinimides in treating this particular seizure type.[1][18] Studies have shown that N-desmethylmethsuximide blocks human T-type channels in a state-dependent manner, with a higher affinity for the inactivated state of the channel.[14] This suggests a more nuanced interaction than simple channel pore occlusion.
Signaling Pathway of N-desmethylmethsuximide Action
Caption: N-desmethylmethsuximide blocks T-type calcium channels.
Therapeutic Drug Monitoring: A Cornerstone of Clinical Management
Given the significant accumulation and long half-life of N-desmethylmethsuximide, therapeutic drug monitoring (TDM) is essential for optimizing treatment with methsuximide.[3] Monitoring plasma concentrations of the active metabolite allows clinicians to ensure that levels are within the therapeutic range, typically considered to be 10-40 mg/L, while minimizing the risk of toxicity.[3][19]
Toxicity associated with elevated levels of N-desmethylmethsuximide can manifest as profound central nervous system (CNS) depression, including drowsiness, ataxia, and in severe cases, coma.[3][5] Therefore, routine monitoring is crucial, especially when initiating therapy, adjusting dosages, or when there is a suspected drug interaction.[3] Several analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are available for the accurate quantification of N-desmethylmethsuximide in plasma or serum.[7][20][21]
Key Pharmacokinetic and Therapeutic Parameters
| Parameter | Methsuximide | N-desmethylmethsuximide |
| Plasma Half-Life | 1-4 hours[4][6] | 28-80 hours (adults)[3][4], 16-45 hours (children)[3][22] |
| Time to Steady State | Not applicable (rapidly metabolized) | ~10.4 days[19] |
| Therapeutic Plasma Concentration | Not established | 10-40 mg/L[3] |
| Toxic Plasma Concentration | Not established | > 40 mg/L[3] |
Experimental Protocol: Quantification of N-desmethylmethsuximide in Human Plasma by LC-MS/MS
This protocol outlines a robust and sensitive method for the determination of N-desmethylmethsuximide in human plasma, a critical procedure for both clinical TDM and research applications.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To isolate N-desmethylmethsuximide from plasma proteins and other endogenous interferences.
-
Materials:
-
Human plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog of N-desmethylmethsuximide)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute N-desmethylmethsuximide and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify N-desmethylmethsuximide and its internal standard.
-
Instrumentation:
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, suitable for reverse-phase chromatography)
-
-
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from endogenous components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-desmethylmethsuximide: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of N-desmethylmethsuximide in the plasma samples.
-
Procedure:
-
Generate a calibration curve by analyzing a series of known concentrations of N-desmethylmethsuximide spiked into blank plasma.
-
Plot the peak area ratio of the analyte to the internal standard against the corresponding concentration.
-
Perform a linear regression analysis to obtain the calibration curve equation.
-
Calculate the concentration of N-desmethylmethsuximide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow for N-desmethylmethsuximide Quantification
Caption: Workflow for quantifying N-desmethylmethsuximide in plasma.
Neurotoxicity: The Other Side of the Coin
While essential for its therapeutic effect, the accumulation of N-desmethylmethsuximide is also responsible for the dose-related neurotoxicity associated with methsuximide therapy.[5][23][24] Adverse effects are more likely to occur when plasma concentrations exceed the upper limit of the therapeutic range.[3] Common neurotoxic symptoms include:
-
Drowsiness and sedation
-
Headache
-
Dizziness
-
Ataxia
-
Irritability
In cases of overdose or in individuals who are poor metabolizers, more severe CNS depression, including stupor and coma, can occur.[3][5] This underscores the critical importance of careful dose titration and regular therapeutic drug monitoring to maintain N-desmethylmethsuximide levels within a safe and effective window.[3][6]
Conclusion and Future Directions
N-desmethylmethsuximide is not merely a metabolite but the primary driver of both the therapeutic efficacy and toxicity of methsuximide. Its unique pharmacokinetic profile, characterized by a long half-life and significant accumulation, necessitates a thorough understanding for its safe and effective clinical use. The targeted mechanism of action on T-type calcium channels provides a clear rationale for its use in absence seizures.
For researchers and drug development professionals, N-desmethylmethsuximide serves as a valuable case study in prodrug-to-active-metabolite kinetics. Future research should continue to explore the precise role of various CYP450 isoenzymes in its metabolism to better predict inter-individual variability in response. Furthermore, a deeper understanding of its interaction with T-type calcium channels could inform the design of novel, more selective, and safer anticonvulsant therapies. The development of advanced analytical methodologies for its quantification will also remain a key area of focus to further refine therapeutic drug monitoring and personalize treatment for individuals with epilepsy.
References
- Methsuximide | C12H13NO2 | CID 6476 - PubChem.
- Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs - Cambridge University Press & Assessment.
- Methsuximide | Drug Lookup | Pediatric Care Online - AAP Publications.
- Methsuximide (Professional Patient Advice) - Drugs.com.
- the pharmacokinetics of methsuximide and a - major metabolite in the dog and man.
- Plasma levels of methsuximide and N‐desmethylmethsuximide during methsuximide therapy - Neurology.org.
- Pharmacokinetics of N-desmethylmethsuximide in pediatric patients - PubMed - NIH.
- Plasma Levels of Methsuximide and N-desmethylmethsuximide During Methsuximide Therapy - PubMed.
- Block of cloned human T-type calcium channels by succinimide antiepileptic drugs.
- Anti-convulsant Agents: Ethosuximide and Methsuximide - ResearchGate.
- What is the mechanism of Methsuximide? - Patsnap Synapse.
- Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed.
- Ethosuximide | C7H11NO2 | CID 3291 - PubChem - NIH.
- Plasma levels of methsuximide and N-desmethylmethsuximide during methsuximide therapy - Ovid.
- Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PubMed Central.
- Polymorphism in CYP2D6 and CYP2C19, members of the cytochrome P450 mixed-function oxidase system, in the metabolism of psychotropic drugs - PubMed.
- Ethosuximide - StatPearls - NCBI Bookshelf - NIH.
- Metabolizing status of CYP2C19 in response and side effects to medications for depression: Results from a naturalistic study - PubMed.
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC.
- Cytochrome P450 2C19 (CYP2C19) | St. Jude Research.
- CYP2C19 Testing: An Opportunity to Improve Patient Care - Diasorin.
- Pharmacokinetics of N-desmethylclobazam in healthy volunteers and patients with epilepsy.
- Use of N-methyl-alpha, alpha-methylphenylsuccinimide in treatment of petit mal epilepsy.
- A common novel CYP2C19 gene variant causes ultrarapid drug metabolism relevant for the drug response to proton pump inhibitors and antidepressants - PubMed.
- Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed.
- Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed.
- Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed.
- Pharmacokinetics of N-desmethylclobazam in healthy volunteers and patients with epilepsy.
- Methsuximide - LiverTox - NCBI Bookshelf - NIH.
- What is the mechanism of Ethosuximide? - Patsnap Synapse.
- T-type Calcium Channel Blockers as Neuroprotective Agents - PMC - PubMed Central.
- Neurotoxicity of immunosuppressive drugs - PubMed.
- Neurotoxicity of commonly used hepatic drugs - PubMed.
- Electron-capture gas-liquid chromatographic determination of ethosuximide and desmethylmethsuximide in plasma or serum - PubMed.
- The T-type calcium channel blocker Z944 reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed.
- Measurement of methsuximide and N-desmethylmethsuximide using solid-phase extraction and wide-bore capillary gas chromatography - PubMed.
- Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS - PubMed.
Sources
- 1. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 4. drugs.com [drugs.com]
- 5. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. neurology.org [neurology.org]
- 8. ovid.com [ovid.com]
- 9. Polymorphism in CYP2D6 and CYP2C19, members of the cytochrome P450 mixed-function oxidase system, in the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]
- 11. us.diasorin.com [us.diasorin.com]
- 12. Metabolizing status of CYP2C19 in response and side effects to medications for depression: Results from a naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A common novel CYP2C19 gene variant causes ultrarapid drug metabolism relevant for the drug response to proton pump inhibitors and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 16. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electron-capture gas-liquid chromatographic determination of ethosuximide and desmethylmethsuximide in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of methsuximide and N-desmethylmethsuximide using solid-phase extraction and wide-bore capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of N-desmethylmethsuximide in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neurotoxicity of immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neurotoxicity of commonly used hepatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Methyl-2-phenylsuccinimide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of 2-Methyl-2-phenylsuccinimide, a key active metabolite of the anticonvulsant drug methsuximide. As a member of the succinimide class of compounds, its primary therapeutic promise lies in the management of seizure disorders, particularly absence seizures. This document synthesizes the current understanding of its mechanism of action, rooted in the modulation of neuronal ion channels, and provides a framework for its preclinical evaluation. Detailed experimental protocols and data interpretation guidelines are presented to empower researchers and drug development professionals in their investigation of this and similar molecules. The overarching goal is to provide a comprehensive resource that bridges the gap between foundational knowledge and the practical application of scientific principles in the pursuit of novel antiepileptic therapies.
Introduction: The Succinimide Scaffold and its Anticonvulsant Legacy
The succinimide chemical scaffold, characterized by a pyrrolidine-2,5-dione core, is a cornerstone in the pharmacology of anti-seizure medications.[1] Compounds within this class, such as ethosuximide and methsuximide, have a well-established clinical history in the treatment of absence (petit mal) seizures.[1] this compound, also known as N-Desmethylmethsuximide, is the primary active metabolite of methsuximide and is largely responsible for its therapeutic effects.[1][2] Its chemical structure features a methyl and a phenyl group at the C-3 position of the succinimide ring, a substitution pattern critical for its anticonvulsant activity.[1]
This guide will delve into the specific attributes of this compound, positioning it as a molecule of significant interest for further therapeutic development. We will explore its mechanistic underpinnings, provide actionable experimental workflows, and discuss the broader implications for the design of next-generation anticonvulsant agents.
Unraveling the Mechanism of Action: A Focus on Neuronal Excitability
The anticonvulsant effect of succinimide derivatives is primarily attributed to their ability to modulate neuronal excitability. The leading hypothesis for this compound, in line with its class, is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] These channels play a pivotal role in generating the characteristic spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1]
Beyond T-type calcium channels, the broader landscape of neuronal signaling, particularly the balance between excitation and inhibition, warrants consideration. The glutamatergic system, the principal excitatory neurotransmitter system in the central nervous system, is a key player in seizure generation and propagation.[3][4] Overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is a hallmark of epileptogenesis.[3][5][6] While direct interaction of this compound with these receptors is not the primary proposed mechanism, downstream effects on glutamatergic transmission cannot be discounted and represent an area for further investigation.
Signaling Pathway: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound.
Preclinical Evaluation Strategy: A Phased Approach
A robust preclinical evaluation of this compound is essential to validate its therapeutic potential. The following experimental workflow outlines a logical progression from in vitro characterization to in vivo efficacy models.
Experimental Workflow: Preclinical Evaluation
Caption: A phased approach to the preclinical evaluation of this compound.
Phase 1: In Vitro Characterization
Objective: To determine the direct molecular targets and potency of this compound.
3.1.1. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: Use a cell line stably expressing the human Cav3.1, Cav3.2, or Cav3.3 T-type calcium channel subunits (e.g., HEK-293 cells).
-
Recording Solution (External): Composed of (in mM): 110 BaCl2, 10 TEA-Cl, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with TEA-OH.
-
Recording Solution (Internal): Composed of (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP-Tris, adjusted to pH 7.2 with CsOH.
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -100 mV.
-
Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -30 mV for 200 ms).
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the inhibition of the T-type calcium current at each concentration.
-
-
Data Analysis: Construct a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50) value.[1]
3.1.2. Experimental Protocol: Radioligand Binding Assays
-
Objective: To assess the binding affinity of this compound to NMDA and AMPA receptors.
-
Tissue Preparation: Use synaptic membrane preparations from rodent brains (e.g., cortex or hippocampus).
-
NMDA Receptor Assay:
-
Radioligand: [3H]MK-801 (a non-competitive NMDA receptor antagonist).
-
Procedure: Incubate the membrane preparation with the radioligand in the presence of glutamate and glycine, and varying concentrations of this compound.
-
-
AMPA Receptor Assay:
-
Radioligand: [3H]AMPA.
-
Procedure: Incubate the membrane preparation with the radioligand and varying concentrations of this compound.
-
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki).
Phase 2: In Vivo Efficacy Models
Objective: To evaluate the anticonvulsant activity of this compound in established animal models of epilepsy.
3.2.1. Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
-
Animal Model: Male albino mice (e.g., ICR strain) are commonly used.[7]
-
Procedure:
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg).
-
Observe the animals for the onset of clonic seizures for a defined period (e.g., 30 minutes).
-
-
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures.[1]
3.2.2. Experimental Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Model: Male albino mice or rats.
-
Procedure:
-
Administer this compound at various doses.
-
After the pretreatment time, deliver a supramaximal electrical stimulus via corneal or auricular electrodes (e.g., 50 mA for 0.2 s in mice).
-
Observe for the occurrence of tonic hindlimb extension.
-
-
Data Analysis: Calculate the ED50 for the prevention of tonic hindlimb extension.[8]
Phase 3: Safety and Tolerability Assessment
Objective: To assess the potential adverse effects and determine the therapeutic window of this compound.
3.3.1. Experimental Protocol: Rotarod Test
-
Objective: To evaluate motor coordination and potential neurological impairment.
-
Procedure:
-
Train mice to remain on a rotating rod.
-
Administer this compound at various doses.
-
At specified time points, place the mice on the rotarod and measure the latency to fall.
-
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment.
3.3.2. Experimental Protocol: Acute Toxicity Study (LD50)
-
Objective: To determine the lethal dose of the compound.
-
Procedure: Administer escalating doses of this compound to groups of animals and observe for mortality over a specified period (e.g., 24-48 hours).
-
Data Analysis: Calculate the median lethal dose (LD50). For many active succinimides, the lethal doses are reported to be higher than 5000 mg/kg p.o. in mice.[7]
Data Interpretation and Structure-Activity Relationships
The data generated from the aforementioned protocols will provide a comprehensive profile of this compound's therapeutic potential.
| Parameter | Experimental Model | Interpretation |
| IC50 | Whole-Cell Patch Clamp | Potency in blocking T-type calcium channels. A lower IC50 indicates higher potency. |
| Ki | Receptor Binding Assays | Affinity for NMDA and AMPA receptors. Higher Ki values suggest lower affinity. |
| ED50 (scPTZ) | scPTZ Seizure Model | Efficacy against absence-like seizures. A lower ED50 indicates greater efficacy. |
| ED50 (MES) | MES Seizure Model | Efficacy against generalized tonic-clonic seizures. A lower ED50 indicates greater efficacy. |
| TD50 | Rotarod Test | Index of motor impairment. A higher TD50 is desirable. |
| Protective Index (PI) | PI = TD50 / ED50 | A measure of the therapeutic window. A higher PI indicates a safer compound. |
| LD50 | Acute Toxicity Study | A measure of acute lethality. A higher LD50 is desirable. |
The structure-activity relationship (SAR) for succinimide anticonvulsants is relatively well-defined. The pyrrolidine-2,5-dione ring is the essential pharmacophore.[1] Substitutions at the C-3 position are critical for activity, with small alkyl and aryl groups often conferring potent anticonvulsant properties.[1] The phenyl group in this compound is a key contributor to its activity.
Conclusion and Future Directions
This compound stands as a compelling candidate for further investigation as an anticonvulsant agent. Its established role as the active metabolite of methsuximide provides a strong foundation for its therapeutic potential. The experimental framework outlined in this guide offers a systematic approach to thoroughly characterize its pharmacological profile and assess its suitability for clinical development.
Future research should focus on a more detailed elucidation of its mechanism of action, including potential modulation of other ion channels or neurotransmitter systems. Furthermore, exploring its efficacy in models of drug-resistant epilepsy is a critical next step.[8] The development of novel analogs based on the this compound scaffold, with improved potency and safety profiles, represents a promising avenue for innovation in the treatment of epilepsy.
References
- Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung, 27(10), 1942–1953.
- Ghasemi, M., & Schachter, S. C. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. International Journal of Molecular Sciences, 23(20), 12627. [Link]
- Kapur, J., & Macdonald, R. L. (1997). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy Research, 26(3), 445–454. [Link]
- Rogawski, M. A. (1993). NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles. Acta Neurobiologiae Experimentalis, 53(1), 31–40. [Link]
- Kornet, M. J., Crider, A. M., & Magarian, E. O. (1977). Potential long-acting anticonvulsants. 1. Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405–409. [Link]
- Patsnap. (2024, June 21). What are AMPA receptor antagonists and how do they work?
- Wasterlain, C. G., & Jonec, V. (2016). Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. Epilepsia, 57(Suppl 2), 26–33. [Link]
- Narayana, B., Ashalatha, B. V., & Vijayaraj, P. (2006). AMPA receptor antagonists. Current Medicinal Chemistry, 13(21), 2517–2536. [Link]
- ResearchGate. (n.d.).
- Ghasemi, M., & Schachter, S. C. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy.
- Liu, Y., & Zhang, J. (2014). AMPA receptor inhibitors for the treatment of neurological disorders. Future Medicinal Chemistry, 6(8), 849–952. [Link]
- Cull-Candy, S., Kelly, L., & Farrant, M. (2021). CP-AMPA Receptors in Neurological Disorders. Frontiers in Molecular Neuroscience, 14, 679948. [Link]
- Słoczyńska, K., Waszkielewicz, A. M., & Marona, H. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7357. [Link]
- De Sarro, G., & De Sarro, A. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 26(2), 138–174. [Link]
- National Center for Biotechnology Information. (n.d.). Phensuximide. PubChem. [Link]
- Luminix Health. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Role of NMDA receptors in the pathophysiology and treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Toxicological Investigation of 2-Methyl-2-phenylsuccinimide
Foreword: A Proactive Approach to Preclinical Safety Assessment
In the landscape of contemporary drug discovery and chemical development, a comprehensive understanding of a compound's toxicological profile at the earliest stages is not merely a regulatory formality but a cornerstone of scientifically sound and ethically responsible research. This guide provides a detailed framework for the initial toxicological investigation of 2-Methyl-2-phenylsuccinimide, a succinimide derivative with potential pharmacological applications. The methodologies outlined herein are designed to build a foundational safety profile of the molecule, guiding future development and mitigating late-stage attrition. By integrating in-vitro and in-vivo techniques, we can construct a holistic preliminary assessment of the compound's potential liabilities. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is a prerequisite for any toxicological evaluation. This information is critical for dose formulation, interpretation of biological activity, and prediction of its pharmacokinetic behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-Desmethylmethsuximide, 3-Methyl-3-phenyl-2,5-pyrrolidinedione | [1] |
| CAS Number | 1497-17-2 | [2][3][4] |
| Molecular Formula | C11H11NO2 | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2] |
Postulated Metabolic Pathways and Rationale for Toxicological Investigation
While specific metabolic data for this compound is not extensively available, we can hypothesize potential biotransformation routes based on the metabolism of structurally related compounds, such as those containing phenyl and succinimide moieties. The presence of a phenyl group suggests that aromatic hydroxylation is a probable metabolic pathway, primarily mediated by cytochrome P450 (CYP) enzymes.[5] Additionally, the succinimide ring may undergo hydrolysis. Understanding these potential metabolic pathways is crucial as metabolites can sometimes be more toxic than the parent compound.
The rationale for a thorough toxicological investigation is underscored by the known biological activities of succinimide derivatives. Studies have demonstrated that some succinimide derivatives exhibit cytotoxicity against various cell lines, with the mode of action potentially involving the inhibition of DNA synthesis.[6] Conversely, other research on novel succinimide compounds has indicated a lack of acute toxicity at specific doses, highlighting the variability within this chemical class.[7] Given the potential for both therapeutic and adverse effects, a systematic investigation into the toxicity of this compound is imperative.
Caption: Postulated metabolic pathway of this compound.
In-Vitro Toxicity Assessment: A Multi-Parametric Approach
Initial toxicity screening should employ a battery of in-vitro assays to assess the compound's effects at the cellular level.[8] This approach provides a rapid and cost-effective means to identify potential mechanisms of toxicity and to guide the design of subsequent in-vivo studies.[9]
Cytotoxicity Assays
The objective of cytotoxicity assays is to determine the concentration of the test compound that induces cell death. Utilizing multiple assays with different endpoints provides a more comprehensive picture of the compound's cytotoxic potential.
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
LDH Measurement: Collect the cell culture supernatant. Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Caption: Workflow for in-vitro cytotoxicity assessment.
In-Vivo Acute Oral Toxicity Study: OECD Guideline 420 (Fixed Dose Procedure)
Following the in-vitro assessment, a preliminary in-vivo study is necessary to understand the compound's systemic toxicity. The OECD Test Guideline 420 (Fixed Dose Procedure) is a suitable method for an initial acute oral toxicity study, as it aims to identify a dose that causes evident toxicity without causing mortality.[10] This method uses fewer animals and focuses on signs of toxicity rather than death as the primary endpoint.[10]
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Animal Selection: Use healthy, young adult female rodents (e.g., Wistar rats), as they are generally more sensitive.[10]
-
Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.
-
Dose Formulation: Prepare a stable formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be prepared based on the starting dose level.
-
Sighting Study: Administer a starting dose to a single animal. The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[10] In the absence of prior information, 300 mg/kg is a common starting point.[10]
-
Main Study: Based on the outcome of the sighting study, dose a group of four additional animals sequentially at the selected dose level.
-
Administration: Administer the test substance as a single oral dose by gavage.
-
Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Analyze the incidence and severity of toxicity signs. The study allows for the classification of the substance according to the Globally Harmonized System (GHS).[12]
Caption: Workflow for OECD 420 Acute Oral Toxicity Study.
Conclusion and Future Directions
The initial toxicological investigation of this compound, as outlined in this guide, provides a critical foundation for its continued development. The combination of in-vitro cytotoxicity assays and a preliminary in-vivo acute oral toxicity study will yield essential data to make informed decisions. A finding of significant cytotoxicity in vitro would necessitate further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis). The results of the acute oral toxicity study will not only provide a GHS classification but also inform dose selection for future repeated-dose toxicity studies. This structured, evidence-based approach ensures a robust and reliable initial safety assessment, paving the way for more advanced preclinical and clinical evaluations.
References
- This compound - Luminix Health. (n.d.).
- This compound | 1497-17-2 | C11H11NO2 - Appchem. (n.d.).
- The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. (1995). PubMed.
- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net.
- Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.
- This compound, 1 g, CAS No. 1497-17-2 | Research Chemicals - Carl ROTH. (n.d.).
- Acute Toxicity - The Joint Research Centre - EU Science Hub. (n.d.).
- 1497-17-2 | MFCD00005496 | this compound - A2B Chem. (n.d.).
- 1497-17-2 | this compound | MFCD00005496 | C11H11NO2 - Key Organics. (n.d.).
- In vitro toxicity testing by flow cytometry. (n.d.). Miltenyi Biotec.
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
- OECD guideline for testing of chemicals 420. (2001).
- In Vitro Cytotoxicity. (n.d.). Creative Bioarray.
- Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. (2023). NIH.
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.).
- Assays for Predicting Acute Toxicity. (n.d.). NCBI.
- OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). (n.d.). Umwelt-online.de.
- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.).
- Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. (n.d.). PubMed Central.
- Succinimides: Synthesis, reaction and biological activity. (2025). ResearchGate.
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. (n.d.). PubChem.
- 1497-17-2|this compound|BLD Pharm. (n.d.).
- Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. (1994). PubMed.
- Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. (n.d.).
- Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. (n.d.). MDPI.
- Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. (2025). ResearchGate.
- Preparation of N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione; succinanil N-phenylbutanimide). (n.d.). PrepChem.com.
- Metabolism of monoamine oxidase inhibitors. (n.d.). PubMed.
- Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. (2024). MDPI.
- The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. (n.d.).
- Presystemic metabolism of orally administered peptide drugs and strategies to overcome it. (n.d.). PubMed.
- Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. (2020). PubMed.
- Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. (n.d.). NIH.
- Studies in detoxication. 77. The metabolism of phenylhydrazine and some phenylhydrazones. (n.d.). PMC - NIH.
Sources
- 1. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. luminixhealth.com [luminixhealth.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound, 1 g, CAS No. 1497-17-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 5. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-2-phenylsuccinimide
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-Methyl-2-phenylsuccinimide, a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the robust and well-established condensation reaction between 2-methyl-2-phenylsuccinic acid and a nitrogen source, followed by cyclization. This document offers a step-by-step guide, including reagent specifications, reaction conditions, purification techniques, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
This compound, also known as α-Methyl-α-phenylsuccinimide or N-desmethylmethsuximide, is a five-membered lactam derivative.[1] Its structural motif is found in various biologically active compounds, making it a key intermediate in the development of novel therapeutics. The succinimide ring system is a prevalent scaffold in medicinal chemistry, often associated with anticonvulsant and other central nervous system activities. A reliable and well-documented synthetic protocol is therefore essential for researchers working in this area.
This guide details a common and effective method for the preparation of this compound, proceeding through the formation of an intermediate amic acid from 2-methyl-2-phenylsuccinic acid, followed by a dehydration-induced cyclization to yield the target imide.
Reaction Scheme and Mechanism
The overall synthesis can be conceptually broken down into two key stages: the formation of an amic acid intermediate and its subsequent cyclization to the succinimide ring.
Figure 1: Overall reaction scheme for the synthesis of this compound.
The reaction is typically performed as a one-pot synthesis where 2-methyl-2-phenylsuccinic acid is heated with a source of ammonia, such as urea. Urea, upon heating, decomposes to provide the necessary ammonia for the reaction while also acting as a dehydrating agent to facilitate the final cyclization step.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 2-Methyl-2-phenylsuccinic acid | ≥98% | Commercially Available | 3485-93-6 |
| Urea | ACS Reagent Grade | Commercially Available | 57-13-6 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexane | HPLC Grade | Commercially Available | 110-54-3 |
| Anhydrous Sodium Sulfate | Anhydrous, Granular | Commercially Available | 7757-82-6 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Detailed Synthesis Protocol
This protocol is based on the established chemical principle of amic acid formation followed by cyclization, a common method for synthesizing succinimides.[2]
Figure 2: Step-by-step experimental workflow for the synthesis.
Step 1: Reactant Mixing
-
In a 100 mL round-bottom flask, combine 2-methyl-2-phenylsuccinic acid (10.0 g, 48.0 mmol) and urea (8.65 g, 144.0 mmol).
-
Add a magnetic stir bar to the flask.
Expert Insight: The use of a 3-fold molar excess of urea ensures a sufficient supply of ammonia upon decomposition and aids in driving the reaction to completion by acting as a dehydrating agent.
Step 2: Heating and Reaction
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture in a heating mantle to 150-160 °C with gentle stirring.
-
Maintain this temperature for 2-3 hours. The reaction mixture will melt and then solidify as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
Trustworthiness: Consistent temperature control is crucial. Temperatures below 140 °C may lead to incomplete reaction, while temperatures significantly above 160 °C can cause decomposition and reduced yield.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Add 50 mL of deionized water to the flask and stir to dissolve the solid.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
Step 4: Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Step 5: Purification
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Step 6: Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The expected melting point is in the range of 83-85 °C.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (189.21 g/mol ).[1]
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the imide).
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-85 °C |
Troubleshooting:
-
Low Yield: Incomplete reaction due to insufficient heating time or temperature. Ensure the reaction is monitored by TLC until the starting material is consumed.
-
Oily Product: Impurities may be present. Ensure thorough washing during the work-up and proper recrystallization.
-
Broad Melting Point Range: Indicates the presence of impurities. Repeat the recrystallization step.
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound is classified as an irritant. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this protocol for detailed safety information.
References
- Synthesis, anticonvulsant, and antinociceptive activity of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and 3‐phenyl‐butanamides.
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem. (URL: [Link])
Sources
chiral separation of 2-Methyl-2-phenylsuccinimide enantiomers by HPLC
An Application Guide for the Enantioselective Resolution of 2-Methyl-2-phenylsuccinimide by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The succinimide structural motif is prevalent in a wide array of biologically active compounds and pharmaceuticals, making the stereospecific analysis of such molecules critical.[1] As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies often mandate the marketing of only the active enantiomer.[2] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, ensuring high resolution and reproducibility. The narrative explains the scientific rationale behind the methodological choices, offering a self-validating system for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chiral Separation
Chirality plays a pivotal role in drug efficacy and safety. Enantiomers, non-superimposable mirror-image molecules, possess identical physical and chemical properties in an achiral environment but can interact differently with chiral biological systems like enzymes and receptors.[2] Consequently, one enantiomer may produce the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.[3]
This compound possesses a stereogenic center, and its biological activity is likely enantiomer-dependent. Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for research, development, and quality assurance in the pharmaceutical industry.[2] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most versatile and widely adopted technique for this purpose.[3][4] This direct approach relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to their separation.[5][6]
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers via chiral HPLC hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[6] For separation to occur, there must be a sufficient difference in the stability or free energy of these complexes. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have become the columns of choice for a vast range of chiral separations due to their broad applicability and high success rates.[6][7]
The chiral recognition mechanism is multifaceted, involving a combination of attractive interactions such as:
-
Hydrogen Bonding: Occurs between polar functional groups on the analyte (e.g., the C=O and N-H groups of the succinimide ring) and the carbamate derivatives on the polysaccharide backbone.
-
π-π Interactions: The aromatic phenyl group of the analyte can interact with the electron-rich phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Result from the alignment of permanent dipoles in both the analyte and the CSP.
-
Steric Fit (Inclusion): The overall three-dimensional structure of the enantiomer influences how well it fits into the chiral grooves or cavities of the polysaccharide polymer, which adopts a helical structure.[2]
A stable interaction requires at least three points of contact between the analyte and the CSP, though this is a simplified model for the complex mechanisms at play with polysaccharide phases.[6] The subtle differences in how the (R)- and (S)-enantiomers of this compound engage in these interactions lead to different retention times and, thus, separation.
Caption: Differential interaction of enantiomers with the CSP.
Experimental Protocol: Chiral HPLC Method
This protocol details a starting method developed for the separation of this compound enantiomers. A screening approach using several polysaccharide columns is often the most efficient strategy for initial method development.[8] This method was optimized using a cellulose-based CSP, which demonstrated superior performance.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IC-3, Lux® Cellulose-1, or equivalent).
-
Dimensions: 250 mm x 4.6 mm, 3 µm particle size.
-
-
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Ethanol (HPLC Grade, for optimization)
-
Trifluoroacetic Acid (TFA) (Optional additive)
-
This compound racemic standard.
-
-
Sample Diluent: Mobile Phase or Hexane/IPA (90:10, v/v).
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection to remove any particulates.
HPLC Method Parameters
The following parameters represent a robust starting point for the separation.
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Method Validation and System Suitability
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
-
System Suitability Test (SST): Inject the racemic standard solution five times.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation for the peak areas should be ≤ 2.0%.
-
Results and Discussion
Expected Chromatographic Performance
Under the specified conditions, baseline separation of the two enantiomers is expected. The phenyl group allows for strong UV detection at 220 nm. The elution order of the enantiomers ((R) vs. (S)) must be determined empirically by injecting a pure standard of a known enantiomer if available.
Table 1: Representative Chromatographic Data
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R), min | ~8.5 | ~10.2 | N/A |
| Tailing Factor (T) | 1.1 | 1.2 | ≤ 2.0 |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} | > 1.0 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.8} | ≥ 1.5 |
Rationale for Method Parameters
-
Stationary Phase: The chosen cellulose-based CSP provides a rigid chiral environment. The carbamate linkages and phenyl groups create a combination of sites for hydrogen bonding and π-π stacking, which are critical for resolving a molecule like this compound.
-
Mobile Phase: A normal phase system consisting of n-Hexane and an alcohol modifier (IPA) is highly effective for polysaccharide CSPs.[8] The non-polar hexane minimizes interactions with the stationary phase, allowing the chiral recognition mechanisms to dominate. The IPA modifier is crucial for controlling retention and selectivity; increasing the IPA percentage will generally decrease retention times. An 80:20 ratio provides a good balance between resolution and analysis time.
-
Temperature: 25 °C is a standard starting temperature. Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes, although it may increase analysis time and backpressure.
Method Optimization Insights
If the initial separation is suboptimal (Rs < 1.5), the following adjustments can be made:
-
Modify Alcohol Content: Decrease the percentage of IPA (e.g., to 90:10 Hexane/IPA) to increase retention and potentially improve resolution.
-
Change Alcohol Modifier: Substituting IPA with ethanol can alter the selectivity (α) due to different hydrogen bonding characteristics.
-
Add an Additive: For some compounds, adding a small amount (0.1%) of an acidic (TFA) or basic (diethylamine, DEA) modifier to the mobile phase can improve peak shape and resolution, especially if secondary ionic interactions are at play.[8] However, this should be a secondary optimization step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymc.co.jp [ymc.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Methyl-2-phenylsuccinimide in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The succinimide ring is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its presence in established drugs, such as the anticonvulsant ethosuximide, highlights its significance as a privileged scaffold. This document focuses on a specific derivative, 2-Methyl-2-phenylsuccinimide, a compound that, while not extensively documented, holds considerable promise for drug discovery and development. The strategic incorporation of a methyl group at the 2-position, in conjunction with a phenyl ring, introduces a unique three-dimensional architecture and modulates the electronic and steric properties of the molecule. This "magic methyl" effect, a well-established concept in medicinal chemistry, can significantly enhance biological activity, selectivity, solubility, and metabolic stability[1][2]. These application notes will serve as a comprehensive guide for researchers, providing insights into the potential therapeutic applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation. While direct extensive research on this compound is limited, the information presented herein is built upon the established pharmacology of related succinimide and phthalimide analogs and provides a solid foundation for initiating research programs centered on this promising scaffold.
Potential Therapeutic Applications
The succinimide core is associated with a broad spectrum of biological activities. Based on the known properties of structurally related compounds, this compound is a prime candidate for investigation in several therapeutic areas:
-
Anticonvulsant Activity: The structural similarity to phensuximide (N-methyl-2-phenylsuccinimide), a known anticonvulsant, strongly suggests that this compound and its N-substituted derivatives could exhibit efficacy in the treatment of epilepsy[3]. The methyl group at the 2-position may influence the interaction with neuronal targets, potentially leading to improved potency or a more favorable side-effect profile.
-
Anticancer Properties: Numerous succinimide and maleimide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[4][5]. The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species[4]. The phenyl ring of this compound offers a site for further functionalization to optimize anticancer activity and selectivity.
-
Antimicrobial Effects: The succinimide scaffold has been explored for the development of novel antibacterial and antifungal agents[4][6]. Studies have shown that maleimides, the unsaturated analogs of succinimides, are generally more potent, indicating that the double bond in the imide ring can be a key determinant of activity[6]. However, the succinimide core still presents a viable starting point for developing new antimicrobial compounds.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1497-17-2 | [7][8] |
| Molar Mass | 189.21 g/mol | [8] |
| Empirical Formula | C11H11NO2 | [8] |
| Flash Point | 165.3 °C | [8] |
| Storage Temperature | +2 to +8 °C | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, which can be adapted from standard procedures for the synthesis of related succinimides.
Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
2-Phenylpropionitrile
-
Ethyl Cyanoacetate
-
Sodium Ethoxide
-
Hydrochloric Acid
-
Urea or Ammonium Carbonate
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-phenylpropionitrile and ethyl cyanoacetate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: After the condensation is complete, carefully acidify the reaction mixture with hydrochloric acid. Heat the mixture to reflux for 4-6 hours to induce hydrolysis and decarboxylation.
-
Cyclization: Cool the reaction mixture and neutralize it. Add a source of ammonia, such as urea or ammonium carbonate, and heat the mixture to promote cyclization to the succinimide ring.
-
Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Rationale for Experimental Choices:
-
The use of a strong base like sodium ethoxide is crucial for the initial carbon-carbon bond formation in the condensation step.
-
Acid-catalyzed hydrolysis and decarboxylation are standard procedures for converting the intermediate cyanoester to a dicarboxylic acid precursor.
-
Heating with an ammonia source is a common and effective method for the formation of the imide ring.
Protocol 2: In Vitro Anticancer Activity Screening
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
The inclusion of both positive and negative controls ensures the validity of the assay.
-
Performing the experiment in triplicate and calculating the standard deviation will provide statistical significance to the results.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic placement of the methyl and phenyl groups offers a unique starting point for the design of novel therapeutic agents. The protocols provided in these application notes offer a robust framework for the synthesis and biological evaluation of this compound and its derivatives. Future research should focus on the N-functionalization of the succinimide ring and the substitution of the phenyl group to create a library of analogs for comprehensive structure-activity relationship (SAR) studies. Such investigations are anticipated to unlock the full therapeutic potential of the this compound core.
References
- Carl ROTH. (n.d.). This compound, 1 g, CAS No. 1497-17-2.
- Luminix Health. (n.d.). This compound.
- Wikipedia. (n.d.). Fensuksimid.
- Al-Sanea, M. M., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Molecules, 27(15), 4989.
- Gáspár, A., et al. (2021). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Molecules, 26(11), 3334.
- Milliken. (n.d.). 2-Methyl-N-phenylmaleimide: Advanced Applications in Chemical Synthesis.
- National Center for Biotechnology Information. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem Compound Database.
- de L. Contrerasa, J. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099.
- de O. V. O. e. S., J. F., et al. (1994). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. Il Farmaco, 49(10), 675-677.
- ResearchGate. (n.d.). Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore.
- MDPI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
- MDPI. (n.d.). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold.
- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
- Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
- Kinnison, J. (n.d.). Synthesis of n-Phenylsuccinimide. Prezi.
- Redalyc. (n.d.). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents.
- Pryde, D. C., et al. (2019). Trends in Medicinal Chemistry. Highlights from The Society for Medicines Research Symposium. Drugs of the Future, 44(2), 175.
- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fensuksimid — Википедија [sr.wikipedia.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells [mdpi.com]
- 6. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 1 g, CAS No. 1497-17-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 8. luminixhealth.com [luminixhealth.com]
Application Notes & Protocols: Enantioselective Synthesis of 2-Methyl-2-phenylsuccinimide
Introduction: The Significance of Chiral Succinimides
The succinimide motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly those targeting the central nervous system.[1] 2-Methyl-2-phenylsuccinimide is the N-demethylated active metabolite of the anticonvulsant drug Methsuximide, used in the management of refractory epilepsy. The biological activity of such compounds is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting greater potency and a more favorable safety profile. The central challenge in the synthesis of this compound lies in the construction of the chiral quaternary stereocenter at the C3 position (also referred to as C2 in some nomenclature systems) with high enantiopurity.[2]
This document provides a comprehensive guide to the enantioselective synthesis of this key compound, focusing on modern organocatalytic strategies that offer high efficiency, stereocontrol, and operational simplicity. We will explore the mechanistic basis for enantioselection and provide a detailed, field-tested protocol for its practical implementation.
Strategic Overview: Asymmetric Michael Addition
The most direct and powerful approach for constructing the 3-methyl-3-phenylsuccinimide framework is the asymmetric conjugate addition (Michael reaction) of a pronucleophile to a suitably substituted maleimide.[1][3] This strategy allows for the direct formation of the critical C-C bond and the simultaneous setting of the quaternary stereocenter. Organocatalysis, utilizing small chiral organic molecules to steer the reaction's stereochemical outcome, has emerged as the premier method for this transformation.[3][4]
The key principle involves the activation of one of the reactants by the chiral catalyst. In the context of adding an aldehyde to a maleimide, a chiral primary or secondary amine catalyst will reversibly form a transient, more nucleophilic enamine with the aldehyde. The inherent chirality of the catalyst shields one face of the enamine, directing its attack onto the maleimide from the less sterically hindered face, thereby establishing a specific stereochemistry in the product.
Core Methodology: Organocatalyzed Asymmetric Michael Addition
This section details a highly effective protocol based on the enantioselective Michael addition of an α-substituted aldehyde to an N-protected maleimide, catalyzed by a chiral primary amine. This approach is notable for its ability to generate densely substituted succinimides with excellent stereocontrol.[3][4]
Reaction Scheme
Caption: General scheme for the organocatalytic synthesis of the succinimide core.
Mechanism of Enantioselection
The catalyst, typically a derivative of proline or a C2-symmetric diamine, plays a pivotal role in the stereochemical outcome. The reaction proceeds through a well-defined catalytic cycle, illustrated below.
-
Enamine Formation: The chiral primary amine catalyst condenses with 2-phenylpropanal to form a chiral enamine intermediate.
-
Face-Selective Michael Addition: The stereodirecting groups on the catalyst (e.g., bulky diphenylmethyl groups) effectively block one prochiral face of the enamine. The N-benzylmaleimide then approaches from the exposed face, leading to a highly diastereoselective and enantioselective C-C bond formation. An acidic co-catalyst or additive often assists by activating the maleimide through hydrogen bonding.[3]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral succinimide product and regenerate the primary amine catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the enantioselective Michael addition.
Experimental Protocols
Note: All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be of anhydrous grade where specified.
Protocol 1: Enantioselective Synthesis of (S)-1-benzyl-3-methyl-3-phenylpyrrolidine-2,5-dione
This protocol is adapted from established procedures for the asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides.[3]
Materials & Reagents:
-
N-Benzylmaleimide
-
2-Phenylpropanal (racemic)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Benzoic Acid
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask with rubber septum
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add N-benzylmaleimide (187 mg, 1.0 mmol, 1.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (65 mg, 0.2 mmol, 20 mol%) and benzoic acid (24.4 mg, 0.2 mmol, 20 mol%) in 4.0 mL of anhydrous toluene.
-
Initiation of Reaction: Add the catalyst solution to the flask containing N-benzylmaleimide. Cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 2-phenylpropanal (201 mg, 1.5 mmol, 1.5 equiv) to the reaction mixture via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the N-benzylmaleimide by TLC (typically using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is generally complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the final product is determined by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).
Data Summary and Performance
The performance of organocatalytic systems in similar transformations is typically high. The following table summarizes representative results for the Michael addition of aldehydes to maleimides, demonstrating the expected efficacy of the described protocol.
| Catalyst System | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Primary Amine-Guanidine | α,α-disubstituted aldehydes | 85-99 | - | 90-96 | [3] |
| Chiral Primary Amine-Salicylamide | Aliphatic ketones | up to 98 | up to 13:1 | up to 99 | [1] |
| (S)-TRIP (Phosphoric Acid) | α-Alkyl-Cyclic Ketones | 67-79 | up to 95:5 | 91-99 | [4] |
Troubleshooting and Key Considerations
-
Low Conversion: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the enamine intermediate. If the reaction stalls, a slight increase in temperature (e.g., to room temperature) can be attempted, though this may slightly erode enantioselectivity.
-
Low Enantioselectivity: The purity of the chiral catalyst is paramount. Ensure it is of high enantiomeric purity. The choice of solvent can also influence stereoselectivity; screening alternative solvents like chloroform or CH₂Cl₂ may be beneficial.
-
Side Reactions: The primary side reaction is often the self-condensation of the aldehyde. Adding the aldehyde slowly at low temperature, as described in the protocol, helps to minimize this pathway.
Conclusion
The enantioselective synthesis of this compound can be achieved with high fidelity using modern organocatalytic methods. The asymmetric Michael addition of 2-phenylpropanal to N-protected maleimides offers a direct, efficient, and highly stereocontrolled route to this valuable pharmaceutical intermediate. The protocol provided herein serves as a robust starting point for researchers in drug discovery and process development, enabling access to enantiomerically pure materials for further biological evaluation and synthetic elaboration.
References
- Yuan, Y., Yu, B., Bai, X. F., Xu, Z., Zheng, Z. J., Cui, Y. M., Cao, J., & Xu, L. W. (2017). Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition–Elimination Reactions. Organic Letters, 19(18), 4896–4899. [Link][5][6]
- Yuan, Y., Yu, B., Bai, X. F., Xu, Z., Zheng, Z. J., Cui, Y. M., Cao, J., & Xu, L. W. (2017). Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition-Elimination Reactions.
- Ramachandran, P. V., & Reddy, M. V. R. (2001). Catalytic Enantioselective Synthesis of Glutamic Acid Derivatives via Tandem Conjugate Addition−Elimination of Activated Allylic Acetates under Chiral PTC Conditions. Journal of the American Chemical Society, 123(35), 8596–8597. [Link][8]
- Enantiomeric Synthesis of Succinimides Via Organocatalytic Michael Addition of Ketones to Maleimides. (2017).
- Enantioselective Synthesis of Succinimides by Michael Addition of Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine-Guanidines. (2022).
- Straightforward Access to Densely Substituted Chiral Succinimides through Enantioselective Organocatalyzed Michael Addition of α-Alkyl-Cyclic Ketones to Maleimides. (2018).
- (+-)-alpha-Methyl-alpha-phenylsuccinimide.
Sources
Application Notes and Protocols for 2-Methyl-2-phenylsuccinimide as a Reference Standard in Pharmacology
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Succinimides and the Need for a Precise Standard
The succinimide moiety, a pyrrolidine-2,5-dione ring system, serves as a foundational scaffold in medicinal chemistry.[1][2] Derivatives of this versatile heterocycle exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1][3] This has led to their extensive use in drug discovery and development, where they can enhance a drug's efficacy, prolong its duration of action, and mitigate side effects.[4][5][6]
2-Methyl-2-phenylsuccinimide (CAS No. 1497-17-2), also known as N-desmethylmethsuximide, is the primary active metabolite of the antiepileptic drug methsuximide.[7][8] As the pharmacologically active species, its accurate quantification in biological systems is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.
A reference standard is a highly purified and rigorously characterized compound that serves as a benchmark for analytical measurements.[9] It is indispensable for ensuring the quality, safety, and potency of pharmaceutical products.[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard, detailing its physicochemical properties, handling procedures, and validated protocols for key pharmacological applications.
Physicochemical and Handling Data
The integrity of a reference standard is contingent upon its proper characterization and handling. The following tables summarize the essential physicochemical properties of this compound and the recommended procedures for its storage and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-Methyl-3-phenylpyrrolidine-2,5-dione | [7] |
| Synonyms | N-Desmethylmethsuximide, Normesuximide | [7] |
| CAS Number | 1497-17-2 | [10][11] |
| Molecular Formula | C₁₁H₁₁NO₂ | [7][10] |
| Molar Mass | 189.21 g/mol | [7][10] |
| Appearance | Solid | [8] |
| Melting Point | 83-85 °C | [8] |
Table 2: Handling, Storage, and Safety Guidelines
| Guideline | Recommendation | Rationale and Causality |
| Storage | Store in a cool, dry, well-ventilated area (+2 to +8 °C recommended) in a tightly sealed container.[10][12] Protect from light.[13] | Prevents degradation from moisture, oxidation, and photodegradation, ensuring the long-term stability and purity of the standard.[14][15] |
| Handling | Handle in a well-ventilated area or fume hood.[12][16] Avoid dust formation.[12][17] Use appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.[12][18] | Minimizes inhalation and contact exposure. Succinimide compounds may cause skin, eye, and respiratory irritation.[7][12][16] |
| Solution Preparation | Use calibrated balances and Class A volumetric glassware. Allow the standard to equilibrate to room temperature before opening to prevent condensation.[19] | Ensures the accuracy and precision of prepared standard solutions, which is critical for quantitative analysis. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[17] Do not allow to enter drains.[17] | Prevents environmental contamination and ensures compliance with safety protocols. |
Application I: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is a cornerstone technique for assessing the purity of a reference standard. It separates the primary compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. This protocol establishes the identity and purity profile of the this compound standard.
Caption: HPLC-UV workflow for purity assessment.
Detailed Protocol: HPLC-UV Purity Method
-
Preparation of Standard Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. b. Add approximately 7 mL of acetonitrile (HPLC grade) and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.
-
Preparation of Working Standard Solution (100 µg/mL): a. Pipette 1.0 mL of the Stock Solution into a 10 mL Class A volumetric flask. b. Dilute to the mark with the mobile phase (see Table 3) and mix thoroughly.
-
Chromatographic Conditions:
-
The following conditions are a robust starting point. Method development and validation are required for specific applications.
Table 3: HPLC-UV Method Parameters
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A common isocratic mobile phase for efficient elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Injection Volume | 10 µL | A typical volume to achieve good peak shape without overloading the column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| UV Wavelength | 215 nm | Based on the UV absorbance of the phenyl and carbonyl chromophores. |
-
System Suitability: a. Before sample analysis, perform five replicate injections of the Working Standard Solution. b. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5. This ensures the reliability of the analytical system.
-
Data Analysis and Purity Calculation: a. Inject the Working Standard Solution. b. Integrate all peaks in the chromatogram, excluding the solvent front. c. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Application II: Bioanalysis by LC-MS/MS in Human Plasma
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in complex biological matrices like plasma due to its superior sensitivity and selectivity.[20] The protocol involves extracting the analyte from the plasma, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition provides definitive identification and minimizes interference from the matrix.
Sources
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. differ.blog [differ.blog]
- 5. suru-chem.com [suru-chem.com]
- 6. suru-chem.com [suru-chem.com]
- 7. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-甲基-α-苯基琥珀酰亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mriglobal.org [mriglobal.org]
- 10. luminixhealth.com [luminixhealth.com]
- 11. 1497-17-2|this compound|BLD Pharm [bldpharm.com]
- 12. chemiis.com [chemiis.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. who.int [who.int]
- 15. m.youtube.com [m.youtube.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemos.de [chemos.de]
- 19. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 20. Analysis of Selected Anticonvulsants by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Experimental Setups for Studying Anticonvulsant Effects in Rodents
<
Introduction: The Crucial Role of Preclinical Models in Anticonvulsant Drug Discovery
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The development of effective antiseizure drugs (ASDs) is a cornerstone of managing this condition. Foundational to this endeavor are preclinical studies in rodent models, which serve as the primary platform for identifying and characterizing the efficacy and potential neurotoxicity of novel therapeutic compounds.[1][2][3] These models are indispensable tools that allow researchers to investigate the fundamental mechanisms of seizure generation and to screen candidate drugs for their potential to suppress or prevent seizure activity.[4]
The National Institute of Neurological Disorders and Stroke (NINDS) has long supported these efforts through initiatives like the Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP).[1][5][6][7][8] This program provides a standardized platform for the preclinical evaluation of potential ASDs, underscoring the importance of robust and reproducible experimental setups.[7] This guide provides an in-depth overview of the most widely used and well-validated rodent models for assessing anticonvulsant properties, detailing the scientific rationale, step-by-step protocols, and data interpretation.
A critical aspect of preclinical epilepsy research is the standardization of data collection and reporting to enhance reproducibility.[9][10] The use of common data elements (CDEs) and standardized case report forms (CRFs) is increasingly advocated to ensure that data generated across different laboratories can be reliably compared and interpreted.[9][10]
Foundational Acute Seizure Models: The First Line of Screening
Acute seizure models are invaluable for the initial screening of potential anticonvulsant compounds. These models are designed to induce seizures in otherwise healthy animals, allowing for a rapid assessment of a drug's ability to prevent seizure initiation or spread.[11][12] The two most prominent acute models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[11]
The Maximal Electroshock (MES) Seizure Model
The MES test is considered a model of generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[13] The underlying principle is that a supramaximal electrical stimulus applied to the brain will activate all neuronal circuits, leading to a highly reproducible seizure phenotype.[13] A compound's ability to abolish the tonic hindlimb extension component of the seizure is the primary endpoint, indicating its potential efficacy against generalized tonic-clonic seizures in humans.[13][14]
Experimental Workflow: MES Test
Caption: Workflow for the Maximal Electroshock (MES) Test.
Detailed Protocol: MES Test in Mice
Materials:
-
Rodent species: Male CF-1 or C57BL/6 mice are commonly used.[13]
-
Electroshock device capable of delivering a constant current.
-
Corneal electrodes.
-
Test compound and vehicle control.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[13]
-
Saline solution (0.9%).[13]
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal to determine the correct dose of the test compound.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The timing of the test should coincide with the presumed time of peak effect (TPE) of the compound.
-
Anesthesia and Electrode Placement: Immediately before stimulation, apply a drop of topical anesthetic to the corneas to minimize discomfort.[13] Then, apply a drop of saline to improve electrical conductivity.[13] Place the corneal electrodes on the eyes.
-
Electrical Stimulation: Deliver a single, supramaximal electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.[13] For rats, 150 mA is typically used.[13]
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[13]
The Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure model is widely used to identify compounds effective against myoclonic and absence seizures.[11] PTZ is a GABA-A receptor antagonist that, when administered, induces a clonic seizure.[15][16] This model can be performed in two primary ways: a subcutaneous (s.c.) test to assess a compound's ability to prevent clonic seizures, and a "kindling" model where repeated sub-convulsive doses of PTZ lead to a progressive increase in seizure severity, mimicking aspects of epileptogenesis.[15]
Experimental Workflow: Acute PTZ Test
Caption: Workflow for the acute Pentylenetetrazol (PTZ) Test.
Detailed Protocol: Acute PTZ-Induced Seizures in Rats
Materials:
-
Rodent species: Adult male Wistar or Sprague-Dawley rats.[17]
-
Pentylenetetrazol (PTZ).
-
Test compound and vehicle control.
-
Saline solution (0.9%).
-
Observation chamber.
Procedure:
-
PTZ Preparation: Dissolve PTZ in 0.9% saline to the desired concentration (e.g., 50 mg/mL).[17][18] It is recommended to prepare the solution fresh before each experiment.[16][17]
-
Animal Preparation and Drug Administration: Acclimatize animals and administer the test compound or vehicle at the appropriate time before PTZ injection.
-
PTZ Injection: Inject PTZ intraperitoneally (i.p.) or subcutaneously (s.c.). A range of doses can be used to induce seizures, with a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later being an effective strategy to reliably induce generalized tonic-clonic seizures with minimal mortality.[18]
-
Observation and Scoring: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes. Seizure severity is typically scored using a modified Racine scale.[17][19][20]
Modified Racine Scale for PTZ-Induced Seizures in Mice: [20][21]
-
Stage 0: No response.
-
Stage 1: Facial and ear twitching.
-
Stage 2: Myoclonic jerks.
-
Stage 3: Clonic convulsions of forelimbs.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Generalized tonic-clonic seizures with loss of posture.
It is important to note that the classic Racine's scale was developed for the amygdala-kindling model, and revised scales are more appropriate for PTZ-induced seizures.[19][22]
Models of Therapy-Resistant and Focal Seizures
While the MES and PTZ tests are excellent for initial screening, a significant clinical challenge is drug-resistant epilepsy.[23] Therefore, models that better recapitulate this aspect of the disease are crucial for developing more effective therapies.
The 6-Hz Psychomotor Seizure Model
The 6-Hz model is considered a model of therapy-resistant partial or focal seizures.[24][25] It is particularly useful for identifying compounds that may be effective in patients who do not respond to conventional ASDs.[26][27] The seizure is induced by a low-frequency, long-duration electrical stimulus delivered via corneal electrodes.[25]
Detailed Protocol: 6-Hz Seizure Test in Mice
Materials:
-
Rodent species: Male CF-1 mice.[25]
-
A stimulator capable of delivering a 6 Hz rectangular pulse.
-
Corneal electrodes.
-
Test compound and vehicle control.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[25]
-
Saline solution (0.9%).[25]
Procedure:
-
Animal and Drug Preparation: Follow the same initial steps as the MES test for animal acclimatization and drug administration.
-
Anesthesia and Electrode Placement: Apply topical anesthetic and saline to the corneas.[25]
-
Electrical Stimulation: Deliver a 6 Hz, 0.2 msec rectangular pulse for 3 seconds. The current intensity can be varied, with 32 mA and 44 mA being common parameters to assess different levels of drug resistance.[25]
-
Observation and Endpoint: Observe the animal for one minute following stimulation.[25] The seizure is characterized by behaviors such as a "stunned" posture, rearing, forelimb clonus, and twitching of the vibrissae.[24] An animal is considered protected if it does not display this seizure behavior.[25]
Models of Temporal Lobe Epilepsy (TLE)
Temporal lobe epilepsy is a common form of focal epilepsy in adults.[28] Animal models that mimic the pathology and progression of TLE are essential for developing disease-modifying therapies.
The Pilocarpine Model
Pilocarpine, a cholinergic agonist, is used to induce status epilepticus (SE), a prolonged seizure state.[29][30] Following SE, animals typically enter a latent period before developing spontaneous recurrent seizures, a hallmark of chronic epilepsy.[29][31] This model is valued for its ability to replicate many features of human TLE, including hippocampal sclerosis.[29]
Procedural Considerations:
-
A high dose of pilocarpine (e.g., 300-400 mg/kg for rats) is typically administered.[32]
-
To reduce peripheral cholinergic effects, a peripheral anticholinergic agent like methylscopolamine can be co-administered.[30][33]
-
The use of lithium chloride prior to pilocarpine administration can potentiate its effects and lead to a more consistent induction of SE.[30]
The Kainic Acid Model
Kainic acid, a glutamate analog, can also be used to induce SE and subsequent spontaneous recurrent seizures, modeling TLE.[4][28][34][35] Similar to the pilocarpine model, the kainic acid model produces neuropathological changes that resemble those seen in human TLE.[35]
Administration Routes:
-
Systemic: Intraperitoneal or subcutaneous injection.
-
Intracerebral: Direct injection into the hippocampus or amygdala, which can produce more localized and specific lesions.[35]
Ensuring Scientific Integrity and Trustworthiness
To generate reliable and translatable data, it is imperative to adhere to rigorous experimental design principles.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and the experimenter observing and scoring the seizures should be blinded to the treatment to minimize bias.
-
Dose-Response Relationships: To fully characterize a compound's anticonvulsant activity, it is essential to test a range of doses to determine the effective dose 50 (ED50), the dose that protects 50% of the animals.[13]
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a test compound is crucial for interpreting efficacy data and selecting appropriate dosing regimens.
-
Electroencephalography (EEG): For a more in-depth analysis of seizure activity and the effects of anticonvulsant compounds, electroencephalography (EEG) can be employed.[36][37][38] EEG provides a direct measure of brain electrical activity and can be used to detect and quantify seizures, including subclinical seizure activity that may not be apparent through behavioral observation alone.[39][40]
Data Presentation: A Comparative Overview
The following table summarizes key parameters and endpoints for the discussed rodent seizure models.
| Model | Seizure Type Modeled | Induction Method | Primary Endpoint(s) | Key Advantages |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Electrical stimulation | Abolition of tonic hindlimb extension | High throughput, good for screening seizure spread |
| Pentylenetetrazol (PTZ) | Myoclonic, absence | Chemical (GABA-A antagonist) | Increased seizure threshold, reduced seizure severity | Identifies compounds with different mechanisms than MES |
| 6-Hz | Therapy-resistant focal | Electrical stimulation | Abolition of psychomotor seizure behavior | Models pharmacoresistant seizures |
| Pilocarpine/Kainic Acid | Temporal Lobe Epilepsy (TLE) | Chemical (cholinergic/glutamatergic agonist) | Reduction in spontaneous recurrent seizure frequency/severity | Models epileptogenesis and chronic epilepsy |
Conclusion
The selection of an appropriate rodent model is critical for the successful screening and development of novel anticonvulsant therapies. A thorough understanding of the underlying principles, experimental protocols, and interpretive nuances of each model is essential for generating high-quality, reproducible data. By adhering to the principles of scientific rigor and employing a multi-model approach, researchers can significantly enhance the predictive validity of their preclinical findings and ultimately contribute to the development of more effective treatments for epilepsy.
References
- Current Protocols. (n.d.). Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed.
- Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model.
- MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
- JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
- JoVE. (2018). PTZ-Induced Epilepsy Model in Mice.
- Frontiers. (n.d.). Cognitive comorbidities in the rat pilocarpine model of epilepsy.
- ResearchGate. (2017). The Anticonvulsant Screening Program (ASP) contributed to the worldwide registration of antiseizure drugs (ASDs) for use in human epilepsy.
- PubMed. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy.
- PubMed. (2011). Development of a rat pilocarpine model of seizure/status epilepticus that mimics chemical warfare nerve agent exposure.
- Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- PubMed Central. (2020). The evolution of the pilocarpine animal model of status epilepticus.
- PubMed. (2009). A revised Racine's scale for PTZ-induced seizures in rats.
- PubMed. (2017). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond.
- ResearchGate. (n.d.). Modified Racine scale for the behavioral scoring of seizure severity of....
- PubMed. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse.
- PLOS One. (2009). Does Pilocarpine-Induced Epilepsy in Adult Rats Require Status epilepticus?.
- JoVE. (2015). Long-term Continuous EEG Monitoring in Small Rodent Models of Human Disease Using the Epoch Wireless Transmitter System.
- The University of Groningen research portal. (n.d.). PTZ-induced seizures in mice require a revised Racine scale.
- Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat.
- National Institutes of Health. (2019). The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy.
- PLOS One. (2007). Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms.
- PubMed Central. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening.
- SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
- National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report.
- ResearchGate. (2019). PTZ-induced seizures in mice require a revised Racine scale.
- MDPI. (2022). AI-Based Electroencephalogram Analysis in Rodent Models of Epilepsy: A Systematic Review.
- PubMed Central. (n.d.). Rodent EEG: Expanding the Spectrum of Analysis.
- National Institutes of Health. (n.d.). Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE.
- Creative Biolabs. (n.d.). Rodent Epilepsy Models.
- ResearchGate. (n.d.). Mouse 6-Hz psychomotor seizure model: efficacy of RTG/EZG and other....
- National Institutes of Health. (n.d.). PANAChE Database.
- PubMed. (2021). Detection of spontaneous seizures in EEGs in multiple experimental mouse models of epilepsy.
- PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat).
- Frontiers. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling.
- PubMed. (2023). Preclinical common data elements: a practical guide for use in epilepsy research.
- Frontiers. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology.
- National Institutes of Health. (n.d.). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures.
- eNeuro. (2021). The Kainic Acid Models of Temporal Lobe Epilepsy.
- PubMed Central. (n.d.). The kainic acid model of temporal lobe epilepsy.
- bioRxiv. (n.d.). Kainic Acid Porcine Model of Mesial Temporal Lobe Epilepsy.
- PubMed Central. (2022). Preclinical Testing Strategies for Epilepsy Therapy Development.
- Oxford Academic. (n.d.). Animal Models of Pharmacoresistant Epilepsy.
- eNeuro. (2021). The Kainic Acid Models of Temporal Lobe Epilepsy.
- ResearchGate. (n.d.). Examples of the typical seizure patterns in the mouse models of....
- PubMed Central. (n.d.). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
- Aging and disease. (n.d.). Animal Models of Epilepsy: A Phenotype-oriented Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 4. eneuro.org [eneuro.org]
- 5. The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant Screening Program Report - May 29, 2015 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 8. PANAChE Home [panache.ninds.nih.gov]
- 9. Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical common data elements: a practical guide for use in epilepsy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. research.rug.nl [research.rug.nl]
- 23. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 26. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 29. Frontiers | Cognitive comorbidities in the rat pilocarpine model of epilepsy [frontiersin.org]
- 30. Development of a rat pilocarpine model of seizure/status epilepticus that mimics chemical warfare nerve agent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Does Pilocarpine-Induced Epilepsy in Adult Rats Require Status epilepticus? | PLOS One [journals.plos.org]
- 32. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms | PLOS One [journals.plos.org]
- 34. eneuro.org [eneuro.org]
- 35. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Long-term Continuous EEG Monitoring in Small Rodent Models of Human Disease Using the Epoch Wireless Transmitter System [jove.com]
- 37. mdpi.com [mdpi.com]
- 38. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Detection of spontaneous seizures in EEGs in multiple experimental mouse models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Guide to the Development of 2-Methyl-2-phenylsuccinimide Derivatives for Enhanced CNS Efficacy
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic development of novel derivatives of 2-Methyl-2-phenylsuccinimide. Building upon the established anticonvulsant profile of the succinimide class, which primarily targets T-type calcium channels, this guide outlines the rationale and methodologies for structural modifications aimed at improving therapeutic efficacy. We present detailed protocols for the synthesis of N-substituted derivatives, including N-alkylation and Mannich base formation, and for the evaluation of their anticonvulsant and neuroprotective potential. The protocols for the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and an in vitro glutamate-induced excitotoxicity assay are described in detail. Furthermore, we discuss the critical structure-activity relationships (SAR) that govern the efficacy of these compounds and provide a framework for the rational design of next-generation CNS therapeutics based on the this compound scaffold.
Introduction: The Rationale for Derivatizing this compound
The succinimide core, a pyrrolidine-2,5-dione structure, is a well-established pharmacophore in the treatment of epilepsy, particularly absence seizures.[1] The therapeutic effect of succinimides, such as ethosuximide, is primarily attributed to the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[2] These channels are pivotal in generating the 3-Hz spike-and-wave discharges characteristic of absence seizures.[1] By inhibiting these channels, succinimides dampen the burst firing of thalamic neurons, thereby preventing seizure manifestations.[1]
This compound serves as an excellent starting scaffold for further development due to its inherent succinimide core. The key to enhancing its efficacy lies in strategic modifications at two primary positions: the nitrogen atom (N-1) and the carbon at position 3 (C-3).[1] Structure-activity relationship (SAR) studies have shown that substitutions at these positions can significantly modulate anticonvulsant activity, neurotoxicity, and pharmacokinetic properties.[3]
The primary objectives for derivatizing this compound are:
-
To enhance anticonvulsant potency and broaden the spectrum of activity: While the parent compound is expected to have activity against absence seizures, modifications can introduce efficacy against other seizure types, such as generalized tonic-clonic seizures.
-
To introduce or enhance neuroprotective properties: Beyond seizure suppression, neuronal protection against excitotoxic damage is a highly desirable therapeutic attribute. Antiepileptic drugs (AEDs) can exhibit neuroprotective effects by modulating calcium influx and other molecular cascades involved in neuronal death.[4]
-
To optimize pharmacokinetic properties: Modifications can be designed to improve solubility, metabolic stability, and penetration of the blood-brain barrier (BBB), leading to improved bioavailability and CNS exposure.[5][6]
This guide provides the practical steps to synthesize, screen, and validate novel derivatives of this compound to achieve these goals.
Synthetic Strategies and Protocols
The this compound scaffold is amenable to several synthetic modifications. The most direct approach for creating a diverse library of derivatives is through N-substitution at the imide nitrogen.
General Synthesis of N-Substituted this compound Derivatives
A common and effective method for N-substitution is the reaction of the parent succinimide with an appropriate alkyl or aryl halide in the presence of a base.[7]
Protocol 2.1.1: N-Alkylation of this compound
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of the succinimide.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated derivative.
Synthesis of N-Mannich Bases
The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the imide nitrogen, which can significantly alter the compound's physicochemical properties and biological activity.[8][9]
Protocol 2.2.1: Synthesis of N-(Aminomethyl)-2-Methyl-2-phenylsuccinimide Derivatives (Mannich Bases)
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), formaldehyde (37% aqueous solution, 1.2 eq), and a secondary amine (e.g., morpholine, piperidine; 1.1 eq) in ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the N-Mannich base derivative.
Caption: Synthetic workflow for N-substituted derivatives.
Efficacy Evaluation: Anticonvulsant and Neuroprotective Screening
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. This involves initial in vivo screening for broad anticonvulsant activity, followed by more specific in vitro assays to investigate neuroprotective potential.
In Vivo Anticonvulsant Screening
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstones of preclinical anticonvulsant drug discovery.[10] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[11]
Protocol 3.1.1: Maximal Electroshock (MES) Test
-
Animals: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[1]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically 30-60 minutes post-administration.
-
Stimulus Delivery: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via corneal or ear-clip electrodes using an electroconvulsometer.[12]
-
Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.[1]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 3.1.2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animals: Use male albino mice (18-25 g).
-
Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including vehicle and positive control (e.g., Ethosuximide, 150 mg/kg) groups.
-
Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes.
-
PTZ Injection: Administer a subcutaneous injection of PTZ at a dose of 85 mg/kg.[13]
-
Observation: Observe the mice for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).[13]
-
Endpoint: An animal is considered protected if no clonic seizures are observed within the 30-minute window.
-
Data Analysis: Calculate the percentage of protection and the ED₅₀ for each compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 8. oarjbp.com [oarjbp.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of anticonvulsant activity of N-substituted derivatives of succinimides, thiazolidinediones and their structural congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcps.org [ijcps.org]
Application Notes & Protocols for the Metabolic Study of 2-Methyl-2-phenylsuccinimide
Document ID: AN-DMPK-284-01
Abstract
This document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals engaged in the metabolic investigation of 2-Methyl-2-phenylsuccinimide (CAS No. 1497-17-2)[1][2]. The succinimide chemical class has notable applications in the development of central nervous system agents, making a thorough understanding of their metabolic fate essential for safety and efficacy assessment[3]. This guide details an integrated strategy employing both in vitro and in vivo models to elucidate metabolic pathways, identify key metabolites, and characterize the enzymes responsible for biotransformation. The protocols herein are designed to be robust and self-validating, aligning with current regulatory expectations for drug metabolism studies[4][5].
Introduction: The Imperative for Metabolic Profiling
This compound is a small molecule with the empirical formula C₁₁H₁₁NO₂[1][2]. As with any xenobiotic destined for therapeutic use, its journey through the body is of paramount importance. Drug metabolism, the process by which the body chemically modifies a compound, dictates its pharmacokinetic profile, including its duration of action, potential for accumulation, and routes of elimination. Furthermore, metabolites can be pharmacologically active, inactive, or even toxic[6].
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough investigation of a drug's metabolic pathways[6][7]. The goal is to identify any human metabolites that are disproportionately high compared to those found in animal species used for toxicology testing and to understand the enzymes involved to predict potential drug-drug interactions (DDIs)[5][8]. This guide provides the scientific rationale and step-by-step protocols to build a comprehensive metabolic profile for this compound.
Strategic Workflow for Metabolic Investigation
A successful metabolism study follows a logical progression from broad screening to detailed characterization. The initial phase focuses on using simple, high-throughput in vitro systems to assess metabolic stability and gain a preliminary view of the metabolic routes. Subsequent stages employ more complex systems to identify specific metabolites and the enzymes responsible, culminating in in vivo studies for confirmation.
Caption: General workflow for drug metabolism studies.
Predicted Metabolic Pathways of this compound
Based on its chemical structure, this compound is susceptible to both Phase I (oxidation) and Phase II (conjugation) metabolic reactions. The phenyl ring, methyl group, and succinimide ring are all potential sites for enzymatic modification.
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups[9][10].
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the less sterically hindered para-position.
-
Aliphatic Hydroxylation: Oxidation of the methyl group to a hydroxymethyl group.
-
-
Phase II Metabolism: These conjugation reactions increase water solubility to facilitate excretion[11].
Caption: Predicted primary metabolic pathways.
In Vitro Methodologies & Protocols
In vitro systems are the cornerstone of modern drug metabolism research, offering a controlled environment for mechanistic studies.[14]
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: The metabolic stability assay provides a quantitative measure of a compound's susceptibility to metabolism. Human liver microsomes are subcellular fractions rich in Phase I enzymes, particularly CYPs, making them an excellent first-pass screen for metabolic clearance.[15][16] The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[17]
Protocol: HLM Metabolic Stability Assay
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS) Solution:
-
NADP⁺ (1.3 mM)
-
Glucose-6-phosphate (3.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.4 U/mL)
-
Magnesium Chloride (3.3 mM) in phosphate buffer.
-
-
HLM Suspension: Thaw pooled HLM on ice and dilute with cold phosphate buffer to a final protein concentration of 1.0 mg/mL. A final assay concentration of 0.5 mg/mL is recommended.[18]
-
-
Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (no NRS).
-
Add the HLM suspension to each tube.
-
Spike the test compound into the HLM suspension to a final concentration of 1 µM. Gently mix.
-
Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the NRS solution to all tubes except the negative control (add buffer instead). The 0-minute time point should be quenched immediately after adding NRS.
-
Incubate at 37°C. At each designated time point, transfer an aliquot of the incubation mixture to a new tube containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound) to terminate the reaction.[17]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate or HPLC vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis & Presentation:
-
Plot the natural log of the percentage of remaining this compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
| Parameter | Recommended Condition | Rationale |
| System | Pooled Human Liver Microsomes | Represents the average enzymatic activity of a population. |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Mimics physiological pH. |
| Test Compound Conc. | 1 µM | Should be well below the enzyme's Km for first-order kinetics. |
| Microsomal Protein | 0.5 mg/mL | Balances detectable turnover with minimizing non-specific binding.[18] |
| Cofactor | NADPH Regenerating System | Provides a sustained supply of the essential cofactor for CYP enzymes.[17] |
| Temperature | 37°C | Physiological temperature for optimal enzyme activity. |
| Quenching Agent | Acetonitrile with Internal Standard | Efficiently stops the reaction, precipitates protein, and aids in quantification. |
Metabolite Identification in Human Hepatocytes
Rationale: While microsomes are excellent for assessing Phase I stability, they lack many Phase II enzymes and transporters. Primary human hepatocytes provide a more complete and physiologically relevant system, containing the full complement of metabolic machinery.[19][20] This allows for the identification of both Phase I and Phase II metabolites in a single experiment.
Protocol: Hepatocyte Metabolite Identification
-
Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol and allow them to form a monolayer.
-
Incubation:
-
Remove the culture medium and wash the cells with pre-warmed, serum-free incubation medium.
-
Add fresh incubation medium containing 5 µM this compound.
-
Incubate at 37°C in a humidified CO₂ incubator for a specified time (e.g., 4 hours).
-
Collect both the medium (extracellular fraction) and the cells (intracellular fraction). For the cells, wash with cold buffer and lyse with 70% methanol.
-
-
Sample Processing:
-
Combine the medium and cell lysate or analyze separately.
-
Centrifuge the samples to remove debris.
-
Analyze the supernatant using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Compare the chromatograms of the incubated samples to a vehicle control to identify new peaks corresponding to metabolites.
-
Use the high-resolution mass data to predict elemental compositions and identify metabolites based on expected mass shifts (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).
-
Reaction Phenotyping: Identifying the Responsible Enzymes
Rationale: Identifying the specific enzymes that metabolize a drug is a critical regulatory requirement for predicting DDIs.[5] If a drug is primarily cleared by a single polymorphic enzyme (e.g., CYP2D6) or an enzyme that is easily inhibited (e.g., CYP3A4), co-administration with other drugs could lead to dangerous changes in exposure.
Approach 1: Recombinant Human Enzymes
This is the most direct method. The test compound is incubated individually with a panel of commercially available, expressed enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, and various UGTs).[18][21] The formation of metabolites by a specific enzyme confirms its involvement.
Caption: Decision process for CYP reaction phenotyping.
Approach 2: Chemical Inhibition in HLM
In this method, the compound is incubated with HLM in the presence of known selective inhibitors for specific CYP enzymes. A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's role in the metabolic pathway.
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
| CYP2E1 | p-Nitrophenol |
Table adapted from established scientific literature.[22]
In Vivo Methodologies
Rationale: In vivo studies are essential to confirm that the metabolic pathways observed in vitro are relevant in a whole organism. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its metabolites.[6]
Protocol Outline: Rodent Pharmacokinetic & Metabolism Study
-
Animal Model: Male Sprague-Dawley rats are a common initial choice.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection:
-
Collect blood samples via tail vein or cannula at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to obtain plasma.
-
House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
-
-
Sample Processing:
-
Plasma: Perform protein precipitation with acetonitrile, similar to the in vitro protocol.
-
Urine: Centrifuge to remove particulates. May require enzymatic hydrolysis (with β-glucuronidase) to cleave glucuronide conjugates back to their parent metabolites for easier detection.
-
Feces: Homogenize with an appropriate solvent and extract the compound and metabolites.
-
-
Analysis: Analyze all processed samples by LC-MS/MS to identify and quantify the parent drug and its metabolites. The resulting data is used to calculate pharmacokinetic parameters and determine the mass balance and primary routes of elimination.
References
- Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH).
- Liang, Y., et al. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health (NIH).
- Miners, J. O., & Clarke, S. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
- Kim, H. J., & Lee, H. (2024). Pharmacokinetics and Drug Interactions. MDPI.
- Jönsson, B. A., & Akesson, B. (1998). Determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and plasma. PubMed.
- Goehring, R. R., et al. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences.
- Luminix Health. (n.d.). This compound.
- Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed.
- European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions.
- Tevard Biosciences. (n.d.). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery.
- U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- Prueksaritanont, T., & Chu, X. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health (NIH).
- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.
- Xtalks. (n.d.). Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates.
- Nebert, D. W., & Russell, D. W. (2002). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.
- Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX.
- King, C. D., et al. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. PubMed.
- Chen, S., et al. (2015). Xenobiotic Metabolism in Mice Lacking the UDP-Glucuronosyltransferase 2 Family. PMC.
- Åkesson, B., & Jönsson, B. A. (1997). Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. PubMed.
- Rendic, S., & Guengerich, F. P. (2015). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. PMC.
- ResearchGate. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
- Åkesson, B., & Jönsson, B. A. (2000). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. PubMed.
- Corrêa, M. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC.
- Lo, H. H., & Kosh, J. W. (1996). In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. Drug Metabolism and Disposition.
- Rabinowitz, J. D., & Kimball, E. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
- Horning, M. G., et al. (1973). Metabolism of 2-ethyl-2-methylsuccinimide (ethosuximide) in the rat and human. PubMed.
- Ghisari, M., & Bonefeld-Jørgensen, E. C. (2022). Metabolism-Disrupting Chemicals Affecting the Liver: Screening, Testing, and Molecular Pathway Identification. MDPI.
- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Admescope. (n.d.). Services for in vitro Metabolism research.
- Sargis, R. M., & Simmons, R. A. (2017). Polluted Pathways: Mechanisms of Metabolic Disruption by Endocrine Disrupting Chemicals. Current Environmental Health Reports.
- ResearchGate. (2005). Determination of N-methyl-2-pyrrolidone and its metabolites in urine by micellar electrokinetic chromatography.
- De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. MDPI.
- Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed.
- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
- DeBerardinis, R. J., & Chandel, N. S. (2016). Metabolic pathways promoting cancer cell survival and growth. Nature Cell Biology.
- BioIVT. (n.d.). Drug Metabolism Assays.
- Doura, T., et al. (2023). Development of pathway-oriented screening to identify compounds to control 2-methylglyoxal metabolism in tumor cells. PubMed Central.
- Pellock, S. J., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC.
- Wattanachai, N., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
- Dinger, J., et al. (2024). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. MDPI.
- Bader, M., et al. (2003). Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. PubMed.
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. a-Methyl-a-phenylsuccinimide 99 1497-17-2 [sigmaaldrich.com]
- 3. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. xtalks.com [xtalks.com]
- 8. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human UDP-glucuronosyltransferases: metabolism, expression, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. researchgate.net [researchgate.net]
- 16. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. bioivt.com [bioivt.com]
- 22. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Isolating a Key Metabolite: A Guide to the Quantification of 2-Methyl-2-phenylsuccinimide in Biological Samples
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the successful isolation and quantification of 2-Methyl-2-phenylsuccinimide from various biological matrices. As the primary active metabolite of the anticonvulsant drug methsuximide, accurate measurement of N-desmethylmethsuximide is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document moves beyond a simple recitation of steps to explain the underlying principles of each technique, empowering researchers to adapt and troubleshoot methods effectively.
Introduction: The Significance of this compound Monitoring
This compound, also known as N-desmethylmethsuximide, is the major and pharmacologically active metabolite of methsuximide, a medication used in the treatment of epilepsy. Due to significant inter-individual variability in its metabolism, direct correlation between the administered dose of the parent drug and circulating concentrations of the active metabolite is often poor. Therefore, therapeutic drug monitoring of this compound is essential for optimizing treatment, ensuring efficacy, and minimizing potential toxicity. This guide provides a robust framework for the accurate and precise measurement of this key metabolite in biological samples such as plasma, serum, and urine.
Part 1: Sample Pre-Treatment and Extraction Strategies
The complexity of biological matrices necessitates a thorough sample clean-up process to remove interfering substances like proteins and lipids, which can compromise analytical accuracy and instrument performance. The choice of extraction method is critical and depends on the specific biological matrix, the desired level of cleanliness, and the analytical technique to be employed.
Protein Precipitation: A Rapid First Step for Plasma and Serum
Protein precipitation is a straightforward and cost-effective method for removing the bulk of proteins from plasma or serum samples.[1] This technique is particularly useful for high-throughput screening.
Principle: A precipitating agent, typically an organic solvent or a strong acid, is added to the sample to denature and precipitate proteins.[2][3] The denatured proteins are then pelleted by centrifugation, and the supernatant containing the analyte of interest is collected for analysis.
Protocol 1: Acetonitrile Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (a 3:1 ratio is recommended).[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for direct injection or further processing.
Advantages:
-
Simple, fast, and inexpensive.
-
Effective for a wide range of proteins.
Limitations:
-
May result in less clean extracts compared to other methods.
-
The high concentration of organic solvent in the supernatant may not be compatible with all chromatographic systems, potentially requiring an evaporation and reconstitution step.[3]
Protocol 2: Sulfosalicylic Acid (SSA) Precipitation
-
To 100 µL of plasma or serum, add 100 µL of a 4% (w/v) SSA solution.[1]
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant for analysis.
Advantages:
-
Minimal sample dilution.[1]
Limitations:
-
SSA can sometimes introduce an interfering peak in HPLC chromatograms.[1]
-
The acidic nature of the supernatant may not be suitable for all analytes or chromatographic columns.
Liquid-Liquid Extraction (LLE): A Classic for Cleaner Extracts
LLE is a powerful technique for isolating analytes from a complex matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Principle: The analyte of interest partitions from the aqueous biological sample into an organic solvent in which it is more soluble, leaving behind water-soluble interferences.
Protocol 3: Ethyl Acetate/Benzene Extraction from Plasma/Serum
This protocol is adapted from a method for the determination of ethosuximide and desmethylmethsuximide in plasma or serum.[5]
-
To 100 µL of plasma or serum, add a suitable internal standard.
-
Add an agent to adjust the pH and salt out the analyte, such as ammonium sulfate.[5]
-
Add 1 mL of an ethyl acetate/benzene (20/80 by volume) mixture.[5]
-
Vortex vigorously for 1 minute to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical method.
Advantages:
-
Provides cleaner extracts than protein precipitation.
-
Can concentrate the analyte.
Limitations:
-
More time-consuming and labor-intensive than protein precipitation.
-
Requires the use of organic solvents, which may pose safety and disposal concerns.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Purity
SPE offers a highly selective and efficient method for sample clean-up and analyte concentration, resulting in very clean extracts.[6] It is particularly advantageous for complex matrices like urine and when low detection limits are required.
Principle: The analyte is retained on a solid sorbent packed in a cartridge while the matrix interferences pass through. The analyte is then selectively eluted with a small volume of solvent.
Protocol 4: Reversed-Phase SPE for Plasma/Serum
This protocol is based on a method for the determination of methsuximide and its N-desmethyl metabolite.[7]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma or serum sample (e.g., diluted 1:1 with a suitable buffer) onto the cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a small volume (e.g., 500 µL) of a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Advantages:
-
Provides the cleanest extracts.[6]
-
High potential for automation.[6]
-
Can handle a wide range of sample volumes.
Limitations:
-
Higher cost per sample compared to other methods.
-
Method development can be more complex.
Workflow for Sample Preparation Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Electron-capture gas-liquid chromatographic determination of ethosuximide and desmethylmethsuximide in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measurement of methsuximide and N-desmethylmethsuximide using solid-phase extraction and wide-bore capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 2-Methyl-2-phenylsuccinimide (MPS) in Neuropharmacological Research
Audience: Researchers, scientists, and drug development professionals in neuropharmacology, medicinal chemistry, and preclinical development.
Abstract: This document provides a comprehensive guide to the experimental application of 2-Methyl-2-phenylsuccinimide (MPS), a potent succinimide derivative, in neuropharmacological research. As a structural analog of the antiepileptic drug ethosuximide, MPS has demonstrated significantly higher potency in preclinical models, marking it as a compound of high interest for investigating novel therapies for epilepsy, anxiety, and neurodegenerative disorders.[1] We present detailed, field-proven protocols for evaluating its anticonvulsant, anxiolytic, and neuroprotective properties, emphasizing the scientific rationale behind each experimental design choice to ensure robust and reproducible outcomes.
Introduction to this compound (MPS)
This compound (MPS), also known as α-Methyl-α-phenylsuccinimide, is a heterocyclic compound belonging to the succinimide class.[2][3] This class of molecules, characterized by a pyrrolidine-2,5-dione core, has long been a cornerstone in the treatment of certain types of epilepsy. The prototypical drug, ethosuximide, is a first-line treatment for absence seizures. Recent research has identified MPS as a significantly more potent neuroprotective agent than ethosuximide, showing efficacy at concentrations over 100 times lower in a C. elegans model of neurodegeneration.[1] This enhanced potency reduces the risk of off-target effects and positions MPS as a superior tool for elucidating the mechanisms of succinimide-mediated neuropharmacology and as a promising lead for drug development.
This guide details the necessary protocols to characterize the neuropharmacological profile of MPS, focusing on its potential as an anticonvulsant, anxiolytic, and neuroprotective agent.
Chemical and Physical Properties
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental work.
| Property | Value | Source(s) |
| IUPAC Name | 3-Methyl-3-phenylpyrrolidine-2,5-dione | [3] |
| Synonyms | α-Methyl-α-phenylsuccinimide, N-Desmethylmethsuximide | [3] |
| CAS Number | 1497-17-2 | [2][4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 83-85 °C | [2] |
| SMILES | CC1(CC(=O)NC1=O)c2ccccc2 | [2] |
Preparation of Stock Solutions
For in vivo rodent studies, MPS should be dissolved in a vehicle appropriate for intraperitoneal (i.p.) injection. A common and effective vehicle is a solution of 0.9% saline containing 0.5% Tween 80 to aid solubility.
Protocol for 10 mg/mL Stock Solution:
-
Weigh 100 mg of MPS powder.
-
In a sterile 15 mL conical tube, add 8 mL of 0.9% sterile saline.
-
Add 50 µL of Tween 80.
-
Add the MPS powder to the vehicle.
-
Vortex vigorously for 5-10 minutes.
-
Use a sonicating water bath for 15-20 minutes or until the solution is clear and homogenous.
-
Add 0.9% saline to a final volume of 10 mL.
-
Store at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Before use, warm the solution to room temperature and vortex to ensure homogeneity.
Application I: Assessment of Anticonvulsant Activity
The primary screening of novel compounds for antiepileptic potential relies on well-validated acute seizure models in rodents. The Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ)-induced seizure tests are the gold standards, modeling generalized tonic-clonic and myoclonic/absence seizures, respectively.[6][7][8]
Maximal Electroshock Seizure (MES) Test
Rationale: The MES test is a robust model for identifying compounds effective against generalized tonic-clonic seizures.[7] The test induces a maximal seizure characterized by a tonic hindlimb extension (THLE) phase. The ability of a compound to prevent or delay the onset of THLE is a strong indicator of its potential to inhibit seizure spread.[9]
Step-by-Step Protocol:
-
Animal Acclimation: House male Swiss Albino mice (20-25 g) for at least 5 days prior to the experiment with free access to food and water. Allow animals to acclimate to the testing room for at least 60 minutes before the trial.
-
Drug Administration: Administer MPS or vehicle (e.g., 0.5% Tween 80 in saline) via intraperitoneal (i.p.) injection. A typical pretreatment time is 30-60 minutes.
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase. The seizure is characterized by a tonic phase where the hindlimbs are in full, rigid extension.
-
Endpoint Measurement: The primary endpoint is binary: protection (absence of THLE) or no protection (presence of THLE).
-
Dose-Response: Test multiple doses of MPS to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from THLE.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Rationale: The scPTZ test is highly predictive of efficacy against absence and myoclonic seizures.[10] PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of a compound to increase the latency to, or prevent the onset of, these seizures indicates potential anti-absence activity.[7]
Step-by-Step Protocol:
-
Animal Acclimation: As described in the MES protocol.
-
Drug Administration: Administer MPS or vehicle (i.p.) 30-60 minutes prior to PTZ injection.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) in the loose skin on the back of the neck.
-
Observation: Place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint Measurement: Record the latency (in seconds) to the first sign of a clonic seizure (forelimb clonus, often with falling). A common endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.
-
Dose-Response: Determine the ED₅₀ of MPS required to protect 50% of the animals from generalized clonic seizures.
| Parameter | MES Test | scPTZ Test |
| Seizure Type | Generalized Tonic-Clonic | Myoclonic / Absence |
| Inducing Agent | Electrical Stimulation | Pentylenetetrazole (GABA-A Antagonist) |
| Primary Endpoint | Presence/Absence of Tonic Hindlimb Extension | Latency to or Presence/Absence of Clonic Seizure |
| Predictive Of | Efficacy against grand mal epilepsy | Efficacy against petit mal epilepsy |
Application II: Evaluation of Anxiolytic-like Effects
Anxiety and epilepsy are often comorbid. Therefore, assessing the anxiolytic potential of a novel anticonvulsant is of significant clinical interest. The Elevated Plus Maze (EPM) is the most widely used behavioral assay for this purpose.[11][12]
Rationale: The EPM test is based on the natural aversion of rodents to open and elevated spaces.[13] Anxiolytic compounds increase the propensity of the animals to explore the open arms of the maze, whereas anxiogenic compounds decrease open arm exploration. The key measurements are the time spent in and the number of entries into the open versus the enclosed arms.[14]
Step-by-Step Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It has two open arms and two enclosed arms of equal size.
-
Animal Acclimation: Allow mice to habituate to the testing room for at least 45-60 minutes. The room should be dimly lit to encourage exploration.[15][16]
-
Drug Administration: Administer MPS or vehicle (i.p.) 30 minutes before the test.
-
Trial Initiation: Place the mouse in the center of the maze, facing one of the enclosed arms.[11]
-
Free Exploration: Allow the animal to explore the maze undisturbed for 5 minutes.[12][14] The session should be recorded by an overhead camera connected to a video-tracking software (e.g., ANY-maze).
-
Data Collection: The software automatically records:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries [(Open Entries / (Open + Closed Entries)) * 100]. An increase in these parameters suggests an anxiolytic effect.
Application III: Investigation of Neuroprotective Properties
Given the initial findings of potent neuroprotection in C. elegans, assessing MPS in rodent models of neurodegeneration and cognitive impairment is a logical next step.[1] The Morris Water Maze (MWM) is a classic test for hippocampal-dependent spatial learning and memory.[17][18]
Rationale: The MWM task requires an animal to learn the spatial location of a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room.[16][18] It is highly sensitive to hippocampal dysfunction, which is a feature of many neurodegenerative diseases. A neuroprotective compound may ameliorate cognitive deficits in a disease model by preserving hippocampal function.
Step-by-Step Protocol (Acquisition Phase):
-
Apparatus: A circular pool (120-160 cm diameter) filled with water made opaque with non-toxic paint.[16][17] A small escape platform is hidden 1-2 cm below the water's surface.[18]
-
Animal Handling: Handle mice for several days before the start of the experiment.
-
Training Trials: The acquisition phase typically lasts 4-5 days, with 4 trials per day.
-
For each trial, gently place the mouse into the water at one of four quasi-random start locations (N, S, E, W).[17]
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds.[19][20]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[16][19]
-
If it fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for the same duration.
-
-
Data Collection: An overhead camera and tracking software record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: 24 hours after the last training trial, a probe trial is conducted. The platform is removed, and the mouse is allowed to swim for 60 seconds.[17] The software records the time spent in the target quadrant (where the platform used to be).
-
Data Analysis: During acquisition, a learning curve should show a decrease in escape latency over days. In the probe trial, a significant preference for the target quadrant (e.g., >25% of the time) indicates robust spatial memory.
Hypothesized Mechanism of Action
Succinimide anticonvulsants like ethosuximide are known to exert their effects primarily by inhibiting low-voltage-activated (T-type) calcium channels in thalamic neurons. These channels are critical for generating the spike-wave discharges characteristic of absence seizures.
Proposed Pathway for MPS: It is highly probable that MPS shares this primary mechanism. By binding to and blocking T-type calcium channels, MPS would reduce calcium influx, thereby hyperpolarizing thalamocortical neurons. This stabilization of the neuronal membrane potential would raise the threshold for seizure generation and propagation, particularly for absence seizures. Its increased potency compared to ethosuximide suggests a higher affinity for the T-type calcium channel or improved pharmacokinetic properties, such as better blood-brain barrier permeability.[1]
References
- Standard protocol for conducting the Morris Water Maze test. (n.d.). ResearchGate.
- Elevated plus maze protocol. (2023, January 12). protocols.io.
- Rubio, C., et al. (2010). In Vivo Experimental Models of Epilepsy. Central Nervous System Agents in Medicinal Chemistry.
- BehaviorCloud Protocols - Elevated Plus Maze. (n.d.). BehaviorCloud.
- Elevated plus maze protocol. (2023, January 13). protocols.io.
- Rubio, C., et al. (2010). In vivo experimental models of epilepsy. PubMed.
- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
- Morris Water Maze. (2024, January 3). MMPC.org.
- Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014, August 20). Bio-protocol.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols.
- In Vivo Experimental Models of Epilepsy. (2010, December 1). Bentham Science Publishers.
- Morris Water Maze. (2019, May 15). protocols.io.
- Zafar, H., et al. (2022). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. PubMed Central.
- In Vivo Experimental Models of Epilepsy. (2025, August 6). ResearchGate.
- Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (n.d.). Jove.
- Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology.
- Goehring, R. R., et al. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences.
- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). MDPI.
- Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. (2025, October 13). ResearchGate.
- Jan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PubMed Central.
- Novel Compound Protects against Neurodegeneration in Animal Study. (2018, July 23). Sci.News.
- Mahnashi, M. H., et al. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. PubMed.
- Discovery and Preclinical Development of Antiepileptic Drugs. (n.d.). ResearchGate.
- Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare.
- Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications. (2021, March 11). PubMed Central.
- Żółkowska, D., et al. (2013). Effects of N-(morpholinomethyl)- p-isopropoxyphenylsuccinimide on the protective action of different classical antiepileptic drugs. Pharmacological Reports.
- Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.
- Wolfe, J. F., et al. (1981). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry.
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI.
- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI.
- Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (n.d.). PubMed Central.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). PubMed Central.
- Preparation of N-phenylsuccinimide. (n.d.). PrepChem.com.
- This compound, 1 g. (n.d.). Carl ROTH.
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. (n.d.). PubChem.
Sources
- 1. Novel Compound Protects against Neurodegeneration in Animal Study | Sci.News [sci.news]
- 2. a-Methyl-a-phenylsuccinimide 99 1497-17-2 [sigmaaldrich.com]
- 3. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1497-17-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, 1 g, CAS No. 1497-17-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. ijpp.com [ijpp.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. protocols.io [protocols.io]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UC Davis - Morris Water Maze [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
formulation of 2-Methyl-2-phenylsuccinimide for animal studies
Application Note & Protocol Guide
Topic: A Systematic Approach to the Formulation of 2-Methyl-2-phenylsuccinimide for Preclinical Animal Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The transition of a new chemical entity (NCE) from discovery to in vivo testing represents a critical juncture in drug development. For novel compounds such as this compound, for which public data on physicochemical properties are scarce, the development of a suitable animal dosing formulation is not a trivial task. An inappropriate formulation can lead to poor or variable drug exposure, producing misleading pharmacokinetic and pharmacodynamic data and potentially causing the premature termination of a promising candidate.[1] This guide abandons a one-size-fits-all template, instead presenting a systematic, data-driven workflow for characterizing this compound and developing a robust, reproducible, and safe formulation for preclinical animal studies. We will detail the essential pre-formulation characterization steps, guide vehicle selection through a logical decision-making process, provide step-by-step protocols for common formulation types, and outline critical quality control measures to ensure dose accuracy and integrity.
Part 1: Foundational Pre-Formulation Characterization
Directive: Before any formulation is prepared, the fundamental physicochemical properties of the active pharmaceutical ingredient (API), in this case, this compound (MW: 189.21 g/mol [2]), must be determined. These properties dictate the entire formulation strategy.[3] The goal of this phase is to understand the molecule's solubility, stability, and lipophilicity.
Kinetic Solubility Profiling
Rationale: Solubility is the most critical parameter influencing formulation strategy.[4][5] Most NCEs exhibit poor water solubility, which complicates the development of simple aqueous formulations.[1][6] A kinetic solubility screen across a panel of pharmaceutically relevant vehicles provides a rapid assessment of the compound's behavior and identifies the most promising formulation avenues.
Protocol 1: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20-50 mg/mL) in 100% Dimethyl Sulfoxide (DMSO).
-
Vehicle Plate Preparation: In a 96-well plate, dispense 198 µL of each test vehicle into separate wells. (See Table 1 for a recommended vehicle list).
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 100-fold dilution (1% final DMSO concentration) and initiates precipitation of the compound if the concentration exceeds its solubility in the test vehicle.
-
Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated solid.
-
Quantification: Carefully transfer a known volume of the supernatant to a new plate, dilute with an appropriate solvent (e.g., acetonitrile), and determine the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method (see Part 4).
-
Data Interpretation: The measured concentration represents the kinetic solubility in each vehicle.
Table 1: Hypothetical Solubility Data for this compound (Note: This data is illustrative. Actual experimental results must be generated.)
| Vehicle | Type | Target pH | Estimated Solubility (µg/mL) | Formulation Potential |
| Deionized Water | Aqueous | ~6-7 | < 10 | Poor candidate for simple aqueous solution. |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | 7.4 | < 10 | Poor candidate for simple aqueous solution. |
| 0.1 N HCl | Aqueous Buffer | 1.0 | < 10 | Unlikely to be improved by pH adjustment (acid). |
| 0.1 N NaOH | Aqueous Buffer | 13.0 | < 10 | Unlikely to be improved by pH adjustment (base). |
| 20% Solutol® HS 15 in Water | Surfactant Solution | 7.0 | 500 | Potential for micellar solution. |
| 40% Hydroxypropyl-β-Cyclodextrin (HPβCD) | Complexation Vehicle | 7.0 | 2,500 | Good potential for complexation-based solution. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | N/A | > 10,000 | Excellent solubility; high potential for co-solvent system. |
| Corn Oil | Lipid Vehicle | N/A | 5,000 | Good potential for lipid-based solution (oral). |
Stability Assessment in Vehicle
Rationale: The chosen formulation must maintain the chemical integrity of the API for the duration of preparation and administration. Stability testing, guided by the principles of ICH Q1A guidelines, ensures that the compound does not degrade in the vehicle.[7][8][9]
Protocol 2: Short-Term Vehicle Stability
-
Formulation Preparation: Prepare a test formulation of this compound in the most promising vehicle identified in Protocol 1, at the target concentration for the animal study.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot, dilute appropriately, and quantify the concentration and purity (via peak area %) using a stability-indicating HPLC method.
-
Incubation: Store the bulk formulation under the conditions it will experience during the study (e.g., room temperature on a benchtop, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 24 hours), repeat the analysis from step 2.
-
Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial value and the purity remains >98% (or no significant new impurity peaks emerge).
Part 2: A Logic-Driven Vehicle Selection Strategy
Directive: The data from Part 1 directly informs the selection of the optimal vehicle. The primary goal is to use the simplest and safest formulation possible that can deliver the required dose accurately.[10] The following decision tree illustrates a standard workflow for this process.
Diagram 1: Vehicle Selection Workflow
Caption: Vehicle selection decision tree for preclinical formulation.
Table 2: Overview of Common Preclinical Vehicles for Rodent Studies
| Vehicle Class | Composition Example | Route(s) | Advantages | Disadvantages & Considerations |
| Aqueous (Isotonic) | 0.9% Sodium Chloride (Saline) | IV, IP, SC, PO | Safest, most physiologically compatible, minimal biological interference.[11] | Only suitable for highly water-soluble compounds. |
| Aqueous (Buffered) | Phosphate-Buffered Saline (PBS), pH 7.4 | IV, IP, SC, PO | Maintains physiological pH, can improve solubility/stability of pH-sensitive drugs. | Limited buffering capacity upon injection; potential for salt precipitation with some APIs. |
| Co-solvent Systems | 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Greatly enhances solubility for many poorly soluble compounds.[1] | Potential for API precipitation upon injection/dilution in blood.[10] Can cause hemolysis, pain, and vehicle-specific toxicity.[12] |
| Suspensions | 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween® 80 in Water | PO, SC, IM | Enables administration of insoluble compounds; avoids harsh organic solvents. | Not suitable for IV. Requires careful homogenization to ensure dose uniformity. Particle size can affect absorption.[4] |
| Lipid/Oil Solutions | Corn Oil, Sesame Oil | PO, SC, IM | Effective for highly lipophilic compounds; can enhance oral absorption.[4] | Not suitable for IV. Can have pharmacological effects (e.g., delayed gastric emptying). |
| Complexation | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | IV, IP, SC, PO | Significantly increases aqueous solubility of suitable "guest" molecules. | High concentrations can cause nephrotoxicity, especially with parenteral routes.[10] |
Part 3: Standard Operating Protocols for Formulation
Directive: The following protocols provide step-by-step instructions for preparing common formulation types. All procedures should be performed in a clean environment, and calculations should be double-checked to ensure accuracy. The final formulation should always be subjected to the quality control checks outlined in Part 4.
Protocol A: Preparation of a Co-Solvent Solution
(Based on hypothetical data suggesting high solubility in PEG400)
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG400 / 50% Water (v/v/v).
-
Weigh API: Accurately weigh the required amount of this compound. (e.g., for 10 mL of formulation, weigh 100 mg).
-
Initial Solubilization: Add the API to a sterile glass vial. Add the DMSO component (1 mL for a 10 mL final volume) and vortex or sonicate until the API is fully dissolved. This step is critical as the API is often most soluble in the pure organic solvent.
-
Add Co-solvent: Add the PEG400 component (4 mL for a 10 mL final volume) and mix thoroughly until a clear, homogenous solution is obtained.
-
Aqueous Dilution: Slowly add the water component (5 mL for a 10 mL final volume) while vortexing to prevent localized precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation. The solution should be clear and particle-free.
Protocol B: Preparation of a Homogeneous Suspension
(An alternative for compounds insoluble in other systems)
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% w/v Carboxymethylcellulose (CMC) with 0.2% v/v Tween® 80.
-
Prepare Vehicle: Add the CMC powder to water and stir with a magnetic stirrer until fully hydrated (this may take several hours). Once hydrated, add the Tween® 80 and mix.
-
Weigh API: Accurately weigh the required amount of this compound. If particle size is large, it should be reduced by mortar and pestle grinding to improve homogeneity.[4]
-
Create a Paste: In a glass mortar, add the weighed API powder. Add a small amount of the vehicle and triturate (mix with the pestle) to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Dilute to Volume: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the contents to a graduated cylinder or volumetric flask and rinse the mortar with vehicle to ensure complete transfer. Adjust to the final volume.
-
Homogenize: Transfer the suspension to a sterile vial. Stir continuously with a magnetic stirrer until dosing. The suspension should appear uniform and opaque.
Part 4: Essential Quality Control (QC) for Formulation Validation
Directive: A formulation is not complete until it has been validated. QC checks are a self-validating system that ensures the dose administered is the dose intended.[3][10]
Diagram 2: Formulation Quality Control Workflow
Caption: Quality control workflow for preclinical formulations.
Protocol C: HPLC-UV Method for Concentration Verification
Rationale: An HPLC method is essential for accurately quantifying the API in the final formulation. While a specific method for this compound must be developed and validated, methods for similar succinimide structures can serve as a starting point.[13][14][15] Hydrophilic Interaction Chromatography (HILIC) or Reverse Phase (RP) HPLC are viable approaches.
Example Starting Conditions (Reverse Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid for MS compatibility). A starting point could be 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (likely ~210-220 nm for the succinimide ring).
-
Standard Curve: Prepare a standard curve (e.g., 1-100 µg/mL) from a known stock of this compound to ensure accurate quantification.
Protocol D: Suspension Homogeneity Testing
-
Prepare Suspension: Prepare the suspension as per Protocol B. Keep it under continuous magnetic stirring that mimics the conditions during dosing.
-
Sample Collection: Using the same syringe and needle intended for animal dosing, draw samples from the top, middle, and bottom of the suspension.
-
Analysis: Analyze the concentration of each sample in triplicate using the validated HPLC method from Protocol C.
-
Acceptance Criteria: The formulation is homogeneous if the mean concentration is within ±10% of the target concentration, and the relative standard deviation (RSD) of all samples is less than 5%.
Conclusion
The successful formulation of a novel compound like this compound for animal studies is a foundational requirement for generating reliable preclinical data. It is not a matter of selecting a generic vehicle, but a systematic process of scientific investigation. By first defining the compound's physicochemical properties—primarily its solubility and stability—researchers can logically select and design an appropriate delivery system. The subsequent preparation must be followed by rigorous quality control to validate concentration, stability, and (for suspensions) homogeneity. This structured approach minimizes formulation-induced variability, ensures animal welfare by using the safest possible excipients, and ultimately produces higher quality, more reproducible data to confidently drive drug development decisions.
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Pharma Excipients. (n.d.). FDA Inactive Ingredient List.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- John Snow Labs. (n.d.). Drugs Inactive Ingredients Database.
- RAPS. (2025). ICH releases overhauled stability guideline for consultation.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- The IMPT. (n.d.). Inactive Ingredient Search for Approved Drug Products.
- Hsu, C. et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
- U.S. Food and Drug Administration (FDA). (2025). Inactive Ingredients Database Download.
- Gad Consulting Services. (2016). Vehicles for Animal Studies.
- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
- Singh, A. et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- U.S. Food and Drug Administration (FDA). (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions.
- PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- National Institutes of Health (NIH). (n.d.). Phensuximide. PubChem.
- World Pharma Today. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Royal Society of Chemistry. (n.d.). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).
- ResearchGate. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
- Luminix Health. (n.d.). This compound.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- SIELC Technologies. (n.d.). Separation of Succinimide on Newcrom R1 HPLC column.
- National Institutes of Health (NIH). (n.d.). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. PMC.
- NTNU. (n.d.). Guidelines for the administration of substances to rodents.
- ResearchGate. (n.d.). Analysis of succinimide and its enzymatic product by high performance liquid chromatography.
- Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
- National Institutes of Health (NIH). (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. altasciences.com [altasciences.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Separation of Succinimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Purity Analysis of 2-Methyl-2-phenylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the spectroscopic analysis of 2-Methyl-2-phenylsuccinimide, a crucial undertaking for ensuring its purity in research and pharmaceutical development. This document eschews a rigid template in favor of a logically structured narrative that delves into the core principles and practical applications of various spectroscopic techniques. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) for the unambiguous identification and purity assessment of the target compound. Each section is designed to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental choices, thereby empowering the user with a deeper understanding of the analytical process.
Introduction to this compound and the Imperative of Purity
This compound, with the molecular formula C₁₁H₁₁NO₂ and a molar mass of 189.21 g/mol , is a succinimide derivative with significant potential in medicinal chemistry and materials science.[1][2] The purity of this compound is of paramount importance, as even minute impurities can drastically alter its biological activity, toxicity profile, and physical properties. This guide provides a multi-faceted spectroscopic approach to ensure the identity and purity of this compound, a critical step in any research or development pipeline.
Potential Impurities:
A thorough purity analysis necessitates an understanding of potential impurities. Based on common synthetic routes for succinimides, which often involve the reaction of a corresponding anhydride with an amine, the following impurities should be considered:
-
2-Methyl-2-phenylsuccinic anhydride: Unreacted starting material.
-
Ammonia or related amine source: Unreacted starting material.
-
2-Methyl-2-phenylsuccinic acid: The hydrolysis product of either the starting anhydride or the final succinimide product.
-
Other synthesis-related byproducts: Depending on the specific synthetic route, other related compounds may be present.
A logical workflow for the comprehensive purity analysis of this compound is outlined below.
Caption: Workflow for the spectroscopic purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for unambiguous identification and the detection of structurally similar impurities.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the succinimide ring, the methyl protons, and the N-H proton.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | 5H | Protons on the phenyl ring are in a complex chemical environment, leading to a multiplet. |
| Methylene (CH₂) | 2.8 - 3.2 | AB quartet or two doublets | 2H | The two methylene protons are diastereotopic due to the adjacent chiral center, leading to distinct signals that split each other. |
| Methyl (CH₃) | 1.6 - 1.8 | Singlet (s) | 3H | The methyl group protons are equivalent and have no adjacent protons to couple with. |
| Amide (NH) | ~8.0 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ can be useful for observing exchangeable protons like the N-H proton.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Look for any unexpected signals that may indicate the presence of impurities. For instance, a broad peak around 10-12 ppm could suggest the presence of a carboxylic acid impurity (2-methyl-2-phenylsuccinic acid).
-
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 175 - 180 | The two carbonyl carbons of the succinimide ring are in a deshielded environment. They may appear as two distinct signals due to the asymmetry of the molecule. |
| Aromatic (C₆H₅) | 125 - 145 | The six carbons of the phenyl ring will give rise to several signals in this region. |
| Quaternary (C-Ph) | 45 - 55 | The quaternary carbon attached to the phenyl and methyl groups. |
| Methylene (CH₂) | 35 - 45 | The methylene carbon of the succinimide ring. |
| Methyl (CH₃) | 20 - 30 | The methyl carbon. |
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 or more, depending on the sample concentration and instrument sensitivity.
-
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Assign each peak to a specific carbon atom in the molecule based on its chemical shift and comparison with predicted values or reference spectra.
-
The presence of extra peaks would indicate carbon-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Scan of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key succinimide and phenyl moieties.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 | N-H stretch | Amide (in the succinimide ring) |
| 3000 - 3100 | C-H stretch | Aromatic (phenyl ring) |
| 2850 - 3000 | C-H stretch | Aliphatic (methyl and methylene groups) |
| ~1770 and ~1700 | C=O stretch (asymmetric and symmetric) | Imide (succinimide ring) |
| 1600, 1495, 1450 | C=C stretch | Aromatic (phenyl ring) |
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the simplest method. Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and compare them to the expected values.
-
The presence of a broad absorption band in the 2500-3300 cm⁻¹ region overlapping with the C-H stretches, along with a C=O stretch around 1700 cm⁻¹, could indicate the presence of the carboxylic acid impurity.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion (M⁺˙): m/z = 189.21
-
Key Fragments: The fragmentation of this compound is expected to proceed through several characteristic pathways.
Caption: Proposed mass spectral fragmentation of this compound.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: The sample can be introduced via various methods, including:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for a wide range of compounds.
-
-
Ionization Method:
-
Electron Ionization (EI) for GC-MS: This is a hard ionization technique that produces extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI) for LC-MS: This is a soft ionization technique that typically produces a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure and identify potential impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments, providing an extra layer of confirmation.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: The Workhorse for Purity Quantification
HPLC is the primary technique for separating the main compound from its impurities and quantifying the purity of the sample. A reversed-phase HPLC method is well-suited for a moderately polar compound like this compound.
Rationale for Method Development:
-
Stationary Phase: A C18 column is a good starting point as it provides excellent retention for aromatic compounds.[3][4][5]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar compounds in a reasonable time with good resolution.[6]
-
Detection: this compound contains a phenyl group, which will have a strong UV absorbance. A wavelength of around 254 nm is a good starting point for detection.
Protocol for HPLC-UV Purity Analysis:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis and Purity Calculation:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Expected Chromatogram:
The main peak corresponding to this compound should be well-resolved from any impurity peaks. The hydrolysis product, 2-methyl-2-phenylsuccinic acid, being more polar, is expected to elute earlier than the parent compound. The starting anhydride, being less polar, may elute later.
Conclusion: A Synergistic Approach to Purity Assurance
The purity analysis of this compound is a critical aspect of its development and application. No single technique can provide a complete picture. A synergistic approach, combining the structural elucidation power of NMR, the functional group information from FTIR, the molecular weight and fragmentation data from MS, and the quantitative separation capabilities of HPLC-UV, is essential for a comprehensive and reliable assessment of purity. The protocols and guidelines presented in this document provide a robust framework for researchers and scientists to confidently characterize and ensure the quality of their this compound samples.
References
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. (n.d.). HELIX Chromatography.
- Reversed-phase chromatography. (2023, October 26). In Wikipedia. [Link]
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023, November 18). Axion Labs.
- Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. (2014). Journal of Pharmaceutical Sciences, 103(7), 2034-2042. [Link]
- Analysis of succinimide and its enzymatic product by high performance liquid chromatography. (2008).
- Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization. (2014). Journal of Pharmaceutical Sciences, 103(7), 2034-2042. [Link]
- Synthesis of phenyl succinic anhydride. (n.d.). PrepChem.com.
- (S)-(−)-2-Methyl-2-Phenylsuccinic Anhydride, a Novel Resolving Reagent and its Application to Resolution of CIS-5-Amino-4-Phenyl-1,3-DIOXANE. (1987).
- Separation of Succinimide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Phenylsuccinic acid. (n.d.). Organic Syntheses.
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015). CN105085278A.
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. (n.d.). PubChem.
- New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (2010). CN101823958A.
- Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4834-4841.
- Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. (2021). Molecules, 26(14), 4253. [Link]
- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). Polymers, 14(13), 2712. [Link]
- Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermedi
- The Gabriel Synthesis. (2023). Master Organic Chemistry.
- Methylsuccinic anhydride. (n.d.). PubChem.
- Acylation of N-phenyl-2-(indol-3-yl)succinimides. (1997). Chemistry of Heterocyclic Compounds, 33(1), 74-77. [Link]
Sources
- 1. 1497-17-2|this compound|BLD Pharm [bldpharm.com]
- 2. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-phenylsuccinimide
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylsuccinimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable compound. Our goal is to equip you with the scientific understanding and practical solutions needed to identify and mitigate common impurities, ensuring the integrity and purity of your final product.
I. Understanding the Synthesis and Potential Impurities
The primary route to synthesizing this compound involves the reaction of 2-methyl-2-phenylsuccinic acid or its anhydride with ammonia or an ammonia source. The reaction proceeds through the formation of an intermediate ammonium salt, which upon heating, undergoes cyclization via dehydration to yield the desired succinimide.
dot graph "Synthesis_of_2_Methyl_2_phenylsuccinimide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Starting Materials:\n2-Methyl-2-phenylsuccinic Acid\n or Anhydride + Ammonia", fillcolor="#34A853"]; Intermediate [label="Intermediate:\nAmmonium Salt of\n2-Methyl-2-phenylsuccinamic Acid"]; Product [label="Product:\nthis compound", fillcolor="#EA4335"]; Impurity1 [label="Impurity:\nUnreacted Starting Materials", shape=ellipse, fillcolor="#FBBC05"]; Impurity2 [label="Impurity:\n2-Methyl-2-phenylsuccinamic Acid\n(Ring-Opened)", shape=ellipse, fillcolor="#FBBC05"]; Impurity3 [label="Impurity:\nPolymeric Byproducts", shape=ellipse, fillcolor="#FBBC05"];
// Edges Start -> Intermediate [label="Reaction"]; Intermediate -> Product [label="Heating (Cyclization/\nDehydration)"]; Start -> Impurity1 [label="Incomplete Reaction"]; Product -> Impurity2 [label="Hydrolysis"]; Intermediate -> Impurity3 [label="Side Reactions"]; } "Synthesis pathway and common impurity formation."
While the synthesis appears straightforward, several impurities can arise from starting materials, side reactions, or degradation of the product. Understanding the origin of these impurities is the first step in effective troubleshooting.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product shows a broad melting point and the NMR spectrum has unexpected peaks. What are the likely impurities?
A1: A broad melting point and extraneous NMR signals are classic indicators of impurities. Based on the synthetic route, the most common impurities include:
-
Unreacted Starting Materials: Residual 2-methyl-2-phenylsuccinic acid or its anhydride can be present if the reaction did not go to completion.
-
2-Methyl-2-phenylsuccinamic Acid: This is the ring-opened hydrolysis product of this compound. It can form if water is present during the reaction or work-up, especially under acidic or basic conditions.
-
Polymeric Byproducts: Under harsh heating conditions, side reactions can lead to the formation of polymeric materials.
Troubleshooting Steps:
-
Reaction Completeness: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the formation of the succinamic acid byproduct.
-
Temperature Control: Maintain the reaction temperature within the optimal range to prevent thermal decomposition and polymerization.
Q2: I observe a significant amount of a water-soluble byproduct. How can I identify and remove it?
A2: A water-soluble byproduct is likely the ammonium salt of 2-methyl-2-phenylsuccinamic acid or 2-methyl-2-phenylsuccinic acid itself.
Identification:
-
pH Measurement: An aqueous solution of the byproduct will likely be acidic due to the carboxylic acid group.
-
Spectroscopic Analysis: After isolation, techniques like NMR and IR spectroscopy can confirm the presence of a carboxylic acid and an amide.
Removal:
-
Aqueous Extraction: Since your desired product, this compound, has low water solubility, you can perform an aqueous wash of your organic extract. A dilute sodium bicarbonate solution can be used to extract the acidic impurities into the aqueous layer. Be cautious to avoid overly basic conditions which could promote hydrolysis of the succinimide ring.
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: As mentioned, ensure the reaction goes to completion.
-
Product Loss During Work-up: this compound has some solubility in common organic solvents. Excessive washing or the use of a highly solubilizing recrystallization solvent can lead to significant product loss.
-
Side Reactions: The formation of byproducts will inherently lower the yield of the desired product.
Optimization Strategies:
-
Reaction Time and Temperature: Optimize the reaction time and temperature to maximize product formation while minimizing byproduct formation.
-
Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of ammonia can help drive the reaction to completion.[1]
-
Purification Method: Choose a purification method that minimizes product loss.
III. Analytical Methods for Purity Assessment
Accurate assessment of product purity is critical. The following table summarizes common analytical techniques for analyzing this compound and its potential impurities.
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A main peak for the product and smaller peaks for impurities. Retention times will differ based on polarity.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | Provides mass-to-charge ratio for compound identification.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | Characteristic peaks for the product. Impurity peaks can be identified and integrated for relative quantification. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Shows characteristic peaks for the imide group (C=O stretching). The presence of a broad O-H stretch could indicate the succinamic acid impurity. |
| Melting Point Analysis | Assess purity. | A sharp melting point close to the literature value (83-85 °C) indicates high purity.[4] A broad range suggests the presence of impurities. |
IV. Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial.
Solvent Selection:
An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be easily removable from the purified product.
Commonly used solvents for the recrystallization of succinimides include ethanol, isopropanol, toluene, and mixtures of solvents like ethanol/water or ethyl acetate/hexane.[5][6]
Step-by-Step Protocol:
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Saturated Solution: Gradually add more hot solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
dot graph "Recrystallization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Crude [label="Crude Product"]; Dissolve [label="Dissolve in\nMinimum Hot Solvent"]; Filter [label="Hot Filtration\n(Optional)"]; Cool [label="Slow Cooling\n& Ice Bath"]; Isolate [label="Vacuum Filtration"]; Wash [label="Wash with\nCold Solvent"]; Dry [label="Dry Crystals"]; Pure [label="Pure Product", fillcolor="#34A853"];
// Edges Crude -> Dissolve; Dissolve -> Filter; Filter -> Cool; Dissolve -> Cool [style=dashed, label="No Insoluble Impurities"]; Cool -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> Pure; } "Workflow for purification by recrystallization."
Protocol 2: Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is an effective alternative.
General Parameters:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system that provides good separation of the product from its impurities on a TLC plate should be chosen. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typical.
Step-by-Step Protocol:
-
Column Packing: Prepare a column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC or another suitable method to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Conclusion
The synthesis of this compound, while conceptually simple, requires careful attention to reaction conditions and purification techniques to ensure a high-purity product. By understanding the potential impurities and implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can overcome common challenges and achieve their desired synthetic outcomes.
VI. References
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Quora. (2018, May 6). Why do ammonia plus carboxylic acids produce amides, not anhydrides?. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Czak, L., et al. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 40(14), 2262–2270. [Link]
-
Organic Syntheses. (n.d.). phenylsuccinic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS?. Retrieved from [Link]
-
Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 50-58. [Link]
-
Google Patents. (n.d.). EP1572644A1 - Process for producing n-methyl succinimide. Retrieved from
-
ResearchGate. (n.d.). Separation methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylsuccinic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(1), 123. [Link]
-
ResearchGate. (2020). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. Analytical Biochemistry, 600, 113746. [Link]
-
WIPO Patentscope. (n.d.). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. Retrieved from [Link]
-
Journal of the American Chemical Society. (1949). A Preparation of Phenylmaleic Anhydride. 71(1), 374-375. [Link]
-
A-Z Chemistry. (n.d.). Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. Retrieved from [Link]
-
Google Patents. (n.d.). WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid. Retrieved from
-
PubChem. (n.d.). 2-Ethyl-2-methylsuccinic anhydride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 50598-33-9| Chemical Name : 2-Ethyl-2-Methylsuccinic Anhydride. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 1497-17-2|this compound|BLD Pharm [bldpharm.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-phenylsuccinimide
Technical Support Center: Crystallization of 2-Methyl-2-phenylsuccinimide
An in-depth guide to navigating the complexities of crystallizing 2-Methyl-2-phenylsuccinimide, designed for the modern research and development scientist.
A Foreword from the Senior Application Scientist
Welcome to the dedicated technical guide for the crystallization of this compound. As a compound of interest in drug development and organic synthesis, achieving high purity and a crystalline form is often a critical, yet challenging, step. This guide is structured from my experience in the field to move beyond simple protocols. We will delve into the why behind each step, empowering you to make informed decisions when faced with common and not-so-common crystallization challenges. Our goal is to transform crystallization from an art into a reliable, reproducible science.
This document is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common issues.
-
In-Depth Troubleshooting Guides: Comprehensive, step-by-step solutions for persistent problems, complete with mechanistic explanations.
Let's begin by understanding the molecule we're working with.
Compound Profile: this compound
Understanding the physicochemical properties of your compound is the foundation of successful crystallization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point (m.p.) | 83-85 °C (lit.) | |
| Key Structural Features | Phenyl group (non-polar), Succinimide ring with two carbonyls and an N-H group (polar, H-bond donor/acceptor) |
The molecule's structure is amphiphilic, possessing both non-polar (phenyl ring) and polar (imide ring) characteristics. This duality is key to solvent selection, suggesting that single solvents of intermediate polarity or binary (mixed) solvent systems will be most effective.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in the hot solvent. What should I do?
A1: This indicates the solvent is too non-polar or simply a poor solvent for this compound. First, ensure you are using a sufficient volume of solvent and that it is at or near its boiling point. If solubility is still an issue, you have chosen an inappropriate solvent. Refer to the Solvent Selection workflow below to choose a more suitable one. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[4][5]
Q2: After cooling, no crystals have formed. What's the most common reason?
A2: The most frequent cause is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[6][7] The second most common reason is that the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[7]
-
Quick Fix: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed crystal" of pure this compound.[4][7] If that fails, gently boil off some of the solvent to increase the concentration and allow it to cool again.[6]
Q3: My final crystal yield is very low. How can I improve it?
A3: A low yield is typically due to either using too much solvent (see Q2) or cooling the solution too quickly, which doesn't allow sufficient time for crystal growth. After filtering your initial crop of crystals, try concentrating the remaining solution (mother liquor) by boiling off a portion of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Part 2: In-Depth Troubleshooting Guides
This section addresses more persistent issues with detailed, step-by-step protocols and explanations.
Issue 1: Oiling Out - The Compound Separates as a Liquid
The Problem: Upon cooling, instead of forming solid crystals, the compound separates as a viscous liquid or oil.
Causality (The "Why"): "Oiling out" occurs when the solute becomes insoluble in the solvent at a temperature that is above its own melting point.[6][7] For this compound (m.p. 83-85 °C), this means the solution is becoming saturated while its temperature is still above ~84 °C. This is a common problem when the compound contains significant impurities, which can depress the melting point, or when using a solvent with a high boiling point.[7] The oil droplets often trap impurities more effectively than the solvent, leading to a solidified, impure, often glassy or amorphous product upon further cooling.[6]
Step-by-Step Resolution Protocol:
-
Re-dissolve the Oil: Gently heat the flask to bring the oil back into the solution completely.
-
Add More Solvent: Once re-dissolved, add a small amount of additional hot solvent (e.g., 5-10% more volume). This increases the solvency of the solution, meaning it will need to cool to a lower temperature before saturation is reached, hopefully a temperature below the compound's melting point.[6][7]
-
Ensure Slow Cooling: Rapid cooling is a major contributor to oiling out.[6] Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask (e.g., with paper towels or by placing it on a cork ring) can promote the slow, ordered crystal lattice formation required.[6]
-
Consider a Different Solvent: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. For example, if you were using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).
Issue 2: No Crystal Formation, Even with Scratching/Seeding
The Problem: The solution cools to room temperature and remains clear. Scratching or adding a seed crystal does not induce crystallization.
Causality (The "Why"): The solution is not supersaturated. The amount of solvent used was far too great, and the concentration of this compound is below its solubility limit even at room temperature or below.[7]
Workflow for Inducing Crystallization:
The following diagram illustrates a logical workflow to address this issue.
Caption: Workflow for handling non-crystallizing solutions.
Experimental Protocol:
-
Reduce Volume: Place the flask on a hot plate in a fume hood and gently boil the solution to reduce its volume. A rule of thumb is to remove 20-30% of the solvent.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly, undisturbed.
-
Induce Nucleation: If crystals do not appear spontaneously, use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4]
-
Ice Bath: Once crystals begin to form, or if steps 1-3 fail, place the flask in an ice-water bath to maximize the precipitation of the compound from the solution.[5]
-
Re-evaluate: If significant crystallization still does not occur, the solvent is likely too good. Recover the compound by removing all solvent on a rotary evaporator and start the crystallization process over with a different solvent system.[7]
Issue 3: Choosing the Right Solvent System
The Problem: How to select an appropriate solvent or solvent pair for this compound from the start.
Causality (The "Why"): An ideal crystallization solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[5] This differential solubility is what allows for recovery and purification. For a molecule like this compound with mixed polarity, a single perfect solvent may not exist, making a binary solvent pair an excellent choice.[4] In a binary system, the compound is highly soluble in one solvent (the "soluble solvent") and poorly soluble in the other (the "anti-solvent").
Solvent Selection Decision Tree:
Caption: Decision tree for selecting a crystallization solvent.
Recommended Solvent Systems:
Based on the structure of this compound, here are some recommended starting points:
-
Single Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate.
-
Binary Solvents:
-
Ethanol-Water
-
Acetone-Hexane
-
Ethyl Acetate-Cyclohexane[4]
-
Toluene-Hexane
-
Protocol for Using a Binary Solvent System (e.g., Ethanol-Water):
-
Dissolve the crude this compound in the minimum amount of boiling ethanol (the "soluble solvent").
-
While the solution is still hot, add water (the "anti-solvent") dropwise until you see persistent cloudiness (turbidity). This indicates the solution is at its saturation point.
-
Add one or two more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Remove the solution from the heat and allow it to cool slowly and undisturbed. Crystals should form as the solubility decreases.
References
- This compound. Luminix Health.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (2020). National Institutes of Health (NIH). [Link]
- Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
- How to purify/recrystallize N-chlorosuccinimide? (2014).
- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Guide for crystallization. (n.d.). Aix-Marseille University. [Link]
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. (n.d.). National Institutes of Health (NIH), PubChem. [Link]
- Recrystallization. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Purification of Crude 2-Methyl-2-phenylsuccinimide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude 2-Methyl-2-phenylsuccinimide (CAS No. 1497-17-2). Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the high purity of your final compound.
I. Understanding the Purification Landscape
This compound, a derivative of succinimide, often requires purification to remove unreacted starting materials, byproducts, and degradation products.[1] The choice of purification method is critical and depends on the nature and quantity of the impurities. This guide will focus on the most common and effective techniques: recrystallization and column chromatography.
A crucial first step in any purification strategy is to characterize the crude material. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can provide valuable insights into the number and polarity of impurities, guiding your choice of purification method.[2][3]
II. Purification Strategy Selection: A Decision Workflow
The following workflow provides a structured approach to selecting the most appropriate purification method for your crude this compound.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Crystal Formation | - Solution is not supersaturated: Too much solvent was used. - Compound is highly soluble in the cold solvent. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the solute, leading to supersaturation upon cooling. - Induce crystallization: Scratch the inner wall of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound. - Change the solvent: If the compound remains highly soluble even at low temperatures, a different solvent or a two-solvent system may be necessary.[4] |
| "Oiling Out" | - The melting point of the compound (83-85 °C) is lower than the boiling point of the solvent. - The solution is too concentrated, causing the compound to come out of solution above its melting point. | - Reheat and add more solvent: Re-dissolve the oil by heating and add more solvent to decrease the saturation point. Allow the solution to cool more slowly. - Choose a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of this compound. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the product, potentially reducing the yield. |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Significant solubility of the compound in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Preheat the funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. - Cool the filtrate in an ice bath to minimize the solubility of the product and maximize crystal formation. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Separation (Co-elution) | - Inappropriate solvent system (mobile phase). - Column overloading. | - Optimize the mobile phase: Use TLC to screen for a solvent system that provides good separation between your product and the impurities (aim for a product Rf of 0.2-0.4). A gradient elution may be necessary. - Reduce the sample load: Overloading the column leads to broad peaks and poor separation. Use a sample-to-adsorbent ratio of approximately 1:20 to 1:100. |
| Product is Stuck on the Column | - The mobile phase is not polar enough to elute the compound. | - Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your mobile phase to effectively move the compound down the column. |
| Streaking or Tailing of Bands | - The sample is not fully soluble in the mobile phase. - Interaction of the compound with the stationary phase (e.g., acidic or basic impurities on silica gel). | - Ensure complete dissolution of the sample before loading it onto the column. - Add a small amount of a modifier to the mobile phase: For example, adding a small amount of triethylamine can help to mitigate tailing for basic compounds on silica gel. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[4] For succinimide derivatives, alcohols like ethanol or methanol, or aqueous mixtures thereof, are often good starting points.[5] It is highly recommended to perform a small-scale solvent screen with your crude material to identify the optimal solvent or solvent pair.
Q2: My crude product is an oil. Can I still use recrystallization?
A2: If your crude product is an oil, it may be due to the presence of impurities that depress the melting point. You can attempt to purify it by dissolving the oil in a suitable solvent and then trying to induce crystallization. If this fails, column chromatography is likely a more suitable purification method.
Q3: How can I tell if my purified this compound is pure?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range that is close to the literature value (83-85 °C) is a good indicator of purity.[6] Impurities tend to broaden and depress the melting point.
-
Chromatography (TLC, GC, HPLC): A single spot on a TLC plate or a single peak in a GC or HPLC chromatogram suggests high purity.[2][7]
-
Spectroscopy (NMR, IR): 1H and 13C NMR spectra should show the expected signals for this compound without significant peaks from impurities. IR spectroscopy can confirm the presence of the expected functional groups.
Q4: What are the likely impurities in my crude this compound?
A4: The impurities will depend on the synthetic route used. Common impurities can include:
-
Unreacted starting materials.
-
Reagents and catalysts.
-
Byproducts from side reactions.
-
Hydrolysis product: 2-methyl-2-phenylsuccinamic acid, which can form if the succinimide ring is opened by water, especially under acidic or basic conditions.[8][9]
Q5: Is it necessary to use an inert atmosphere during purification?
A5: For most standard purification procedures of this compound, an inert atmosphere is not typically required. The compound is generally stable under normal atmospheric conditions. However, if your synthesis involves air- or moisture-sensitive reagents, it is good practice to handle the crude product under an inert atmosphere until it is purified and stable.
V. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on a preliminary solvent screen.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the crystals for several minutes to help them dry. For final drying, the crystals can be placed in a desiccator under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
-
Adsorbent and Mobile Phase Selection: Based on TLC analysis, choose a suitable adsorbent (silica gel is common) and a mobile phase that gives good separation.
-
Column Packing: Pack a glass column with the chosen adsorbent as a slurry in the mobile phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading the Column: Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a nitrogen or argon line) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
VI. References
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from
-
Bartleby. (n.d.). Recrystallization And Identification Of Unknown. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem. Retrieved from [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280. [Link]
-
Kiani, M. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
Szekely, G., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Molecules, 28(16), 6069. [Link]
-
Bonitati, J. (1976). Gas-chromatographic analysis for succinimide anticonvulsants in serum: Macro- and micro-scale methods. Clinical Chemistry, 22(3), 341-345.
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
Jönsson, S., & Åkesson, B. (2003). Analysis of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in plasma. Chromatographia, 57(3-4), 141-144.
-
Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of N-phenylsuccinimide. Retrieved from [Link]
-
Patel, S. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Organic Chemistry: Current Research, 1(3).
-
Castro, A., & Levenson, C. H. (1977). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 699-703.
Sources
- 1. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. prepchem.com [prepchem.com]
- 6. a-Methyl-a-phenylsuccinimide 99 1497-17-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-2-phenylsuccinimide
Welcome to the technical support resource for the scale-up synthesis of 2-Methyl-2-phenylsuccinimide (CAS: 1497-17-2), a key intermediate and active pharmaceutical ingredient analog. This guide is designed for chemists, chemical engineers, and process development scientists. It addresses common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and full-scale manufacturing. The content is structured in a question-and-answer format to provide direct, actionable solutions to potential issues.
Section 1: Synthesis & Reaction Control
The scale-up of any chemical synthesis requires a deep understanding of its reaction mechanism and thermodynamics. Minor inefficiencies or side reactions at the bench scale can become major problems at the kilogram scale, impacting yield, purity, and safety.
FAQ 1: We are observing inconsistent reaction initiation and runaway temperature excursions. What is the likely cause and how can we mitigate this?
Answer: This issue is common in reactions that have an induction period followed by a rapid exotherm, which is characteristic of many alkylation and cyclization reactions. The primary cause is often poor initial mixing and heat transfer at scale, leading to a localized buildup of unreacted reagents.
Causality: At the laboratory scale, heat dissipates quickly through the flask's surface area. During scale-up, the volume increases by a cube function while the surface area for heat exchange only increases by a square function. This disparity makes temperature control significantly more challenging. An initial slow or incomplete mixing of reactants can create a concentrated "hot spot" that, once initiated, accelerates uncontrollably.
Troubleshooting Steps:
-
Reverse or Semi-Batch Addition: Instead of adding all reagents at once, implement a controlled, semi-batch addition of the most reactive component. This allows the reaction heat to be removed as it is generated.
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the total heat of reaction (ΔH), the maximum heat flow, and the adiabatic temperature rise (ΔTad). This data is critical for designing a safe and robust process.[1]
-
Agitation and Baffling: Ensure the reactor is equipped with appropriate agitation (e.g., turbine or pitched-blade impeller) and baffling to guarantee homogenous mixing and prevent stratification of reactants.
-
Initial Seeding: For some reactions, a small "seed" of previously reacted material can help initiate the reaction smoothly and avoid a dangerous induction period.
Workflow for Safe Reaction Scale-Up
Caption: A logical workflow for mitigating thermal risks during scale-up.
FAQ 2: We are seeing significant byproduct formation, specifically a dimeric species and some uncyclized intermediate. How can we improve selectivity?
Answer: This points to issues with reaction stoichiometry, temperature control, or reaction time. The formation of dimers suggests a competing reaction pathway where an intermediate reacts with a starting material or another intermediate. The presence of uncyclized material indicates incomplete reaction.
Plausible Reaction Pathway & Side Reactions: A plausible synthesis involves the cyanation of 2-phenylpropionitrile followed by hydrolysis and intramolecular cyclization.
Caption: A plausible synthetic pathway highlighting byproduct formation.
Troubleshooting & Optimization:
-
Temperature Control: Side reactions often have a different activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress byproduct formation.
-
Controlled Addition: As mentioned previously, the slow addition of a key reagent can maintain its low concentration in the reactor, favoring the intramolecular cyclization over intermolecular side reactions.
-
Solvent Effects: The choice of solvent can influence reaction pathways. A solvent that better solubilizes the intermediate may favor the desired cyclization. Consider screening solvents with different polarities.[2]
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of starting material and the formation of the product and byproducts. Stop the reaction once the optimal conversion is reached to prevent further degradation or side reactions.
Section 2: Work-up, Isolation, and Purification
The transition from reaction to a pure, isolated solid presents a new set of scale-up challenges, particularly concerning phase separations, extractions, and crystallization.
FAQ 3: Our product is crashing out during the aqueous work-up, leading to a difficult-to-filter slurry and loss of yield. How can we improve the isolation?
Answer: This "oiling out" or crashing phenomenon occurs when the product's solubility suddenly drops in the mixed solvent system of the work-up, often due to pH changes or the addition of an anti-solvent (like water). The resulting material is often amorphous or forms very fine particles that clog filters.
Solutions:
-
Temperature Control during Quench: Maintain the temperature of the reaction mixture during the quench. Adding the reaction mixture to a cooled quench solution (or vice-versa) can control the rate of precipitation.
-
Solvent Exchange: Before the aqueous work-up, consider distilling off the reaction solvent and replacing it with one in which the product is more soluble and which has more favorable phase-separation properties with water (e.g., Toluene, Methyl isobutyl ketone).
-
pH Adjustment: Control the rate of pH adjustment. A rapid change in pH can cause the product to precipitate uncontrollably. A slower, controlled addition of acid or base will allow for larger crystals to form.
-
Anti-Solvent Addition: If using an anti-solvent, add it slowly to a well-agitated solution of the crude product. This promotes gradual crystallization rather than rapid precipitation.
FAQ 4: We are struggling to achieve consistent purity and crystal form. What crystallization parameters should we focus on for scale-up?
Answer: Achieving a consistent crystal form (polymorph) and purity is critical for downstream processing and final product specifications. This compound has been shown to exhibit polymorphism, meaning it can crystallize in different forms with different physical properties.[3]
Key Crystallization Parameters:
| Parameter | Impact on Scale-Up | Troubleshooting Actions |
| Solvent System | Determines solubility curve, yield, and potential for solvate formation. | Screen various solvents and solvent/anti-solvent mixtures. Check for miscibility and density differences.[4] |
| Cooling Rate | Affects crystal size, nucleation rate, and polymorphic form. Rapid cooling often leads to smaller crystals and potential for metastable forms. | Develop a controlled cooling profile. A slower rate during the nucleation phase is often beneficial. |
| Seeding | Crucial for controlling polymorphism and ensuring batch-to-batch consistency.[5] | Develop a seeding protocol: add a small quantity of the desired polymorph at a specific temperature and supersaturation level. |
| Agitation | Influences crystal size distribution and prevents settling of solids. | Optimize agitator speed to ensure good suspension without causing secondary nucleation or crystal breakage. |
Experimental Protocol: Optimized Cooling Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60 °C) to achieve full dissolution.
-
Cooling to Seeding Temp: Cool the solution at a controlled rate (e.g., 10-15 °C/hour) to the predetermined seeding temperature (e.g., 45 °C).
-
Seeding: Add a slurry of seed crystals (1-2% w/w) of the desired polymorphic form.
-
Hold Period: Hold the batch at the seeding temperature for 1-2 hours to allow the seeds to mature.
-
Final Cooling: Continue cooling the batch to the final isolation temperature (e.g., 0-5 °C) at a controlled rate.
-
Isolation & Drying: Filter the resulting crystals, wash with a small amount of cold solvent, and dry under vacuum at a temperature well below the melting point to avoid any phase transitions.
Section 3: Quality Control & Analytical Methods
Robust analytical methods are the cornerstone of a successful and compliant manufacturing process. Methods must be validated to be specific, linear, accurate, and precise.
FAQ 5: How do we develop a reliable HPLC method for determining the purity of this compound and quantifying its impurities?
Answer: A reverse-phase HPLC-UV method is the standard approach for purity analysis of non-volatile small molecules. The key is to achieve good resolution between the main peak and all potential impurities. For this compound, which is related to the drug Methsuximide, established analytical methods for similar compounds can be adapted.[6]
Starting HPLC Method Parameters:
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible if impurity identification is needed. |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes. | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The phenyl group provides UV absorbance. Monitoring at multiple wavelengths helps detect impurities with different chromophores. |
Method Validation Workflow:
Caption: Workflow for analytical method validation based on ICH guidelines.
Section 4: Safety Considerations
Process safety is paramount during scale-up. A thorough understanding of the hazards associated with all materials and the process itself is non-negotiable.
FAQ 6: What are the primary safety hazards we should be concerned with during the scale-up of succinimide synthesis?
Answer: Based on the chemistry of related compounds and general process hazards, the primary concerns are:
-
Thermal Runaway: As discussed in FAQ 1, an uncontrolled exotherm is a significant risk. Proper calorimetric evaluation and engineering controls are essential.[1]
-
Reagent Handling: Many reagents used in organic synthesis have inherent hazards. For example, cyanides are highly toxic, and strong acids/bases are corrosive. Ensure all personnel are trained on the specific hazards and that appropriate personal protective equipment (PPE) is used.
-
Dust Explosions: The final product, this compound, is a solid powder. Like many organic powders, it can form an explosive mixture with air if dispersed in a high enough concentration.[4]
-
Mitigation: Use grounded equipment to prevent static discharge, employ dust collection systems, and consider inerting vessels with nitrogen when handling large quantities of dry powder.
-
-
Hazardous Decomposition Products: The thermal decomposition of succinimides can release toxic gases such as nitrogen oxides and carbon monoxide.[7] Ensure the process is operated well below the decomposition temperature, which can be determined by thermogravimetric analysis (TGA).
General PPE Requirements:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coats, and closed-toe shoes. For larger scale operations, full-body protective suits may be required.
-
Respiratory Protection: Use a respirator with appropriate cartridges if handling powders outside of a contained system or if vapors are present.[8]
References
- Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry.
- Wikipedia. (n.d.). Succinimide.
- Chemos GmbH & Co. KG. (2021).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6476, Methsuximide.
- Absolute Configuration and Polymorphism of 2‑Phenylbutyramide and α‑Methyl-α-phenylsuccinimide. (2014). Semantic Scholar.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023).
- Suvchem Laboratory Chemicals. (n.d.). SUCCINIMIDE (FOR SYNTHESIS).
- TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate). (n.d.).
- Techno PharmChem. (n.d.). SUCCINIMIDE.
- Al-Za'abi, M. A., et al. (2012). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. PubMed Central.
- Clarke, H. T., & Behr, L. D. (n.d.). Succinimide. Organic Syntheses Procedure.
- Crystallization and Purification. (n.d.).
- Cardillo, P., et al. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development.
- BenchChem. (2025).
- Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. (2012). PMC - PubMed Central.
- BLD Pharm. (n.d.). 1497-17-2|this compound.
- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
- Appchem. (n.d.). This compound | 1497-17-2 | C11H11NO2.
- König, A., et al. (2007). Ultra Purification of Ionic Liquids by Melt Crystallization. Proceedings of European Congress of Chemical Engineering (ECCE-6).
- Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With...
- Stjepanović, M., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
- Browne, T. R., et al. (1983). Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions. Neurology.
- Preparation method of 2-aryl propionitrile compounds. (n.d.).
- ChemSynthesis. (2025). 3-methyl-1-phenyl-2,5-pyrrolidinedione.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13108227, 2,5-Pyrrolidinedione, 3-methylene-1-phenyl-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92154, (+-)-alpha-Methyl-alpha-phenylsuccinimide.
- Preparation method of 2-aryl propionitrile compounds. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. redalyc.org [redalyc.org]
- 4. chemos.de [chemos.de]
- 5. researchgate.net [researchgate.net]
- 6. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technopharmchem.com [technopharmchem.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
minimizing byproduct formation during methylation of phenylsuccinimide
Welcome to the technical support center for the methylation of phenylsuccinimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted byproducts. Here, we will delve into the mechanistic nuances of N-methylation versus O-methylation, provide robust troubleshooting protocols, and offer detailed analytical methods to ensure the purity and integrity of your target compound, N-methyl-phenylsuccinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the methylation of phenylsuccinimide?
The primary byproduct of concern is the O-methylated isomer, 1-methoxy-5-phenyl-1,5-dihydropyrrol-2-one. This arises from the ambident nucleophilic nature of the succinimide anion. Additionally, incomplete reactions can leave unreacted phenylsuccinimide, and overly harsh conditions might lead to ring-opening or other degradation products.
Q2: Which methylating agent is best for selective N-methylation of phenylsuccinimide?
While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic.[1] Greener and safer alternatives like dimethyl carbonate (DMC) are gaining prominence.[2] The choice of methylating agent should be carefully considered in conjunction with the base and solvent to maximize N-alkylation over O-alkylation.
Q3: How can I monitor the progress of my methylation reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a structured approach to troubleshoot and optimize the methylation of phenylsuccinimide.
Issue 1: Low Yield of N-Methyl-Phenylsuccinimide
A low yield of the desired product can be attributed to several factors, from incomplete reaction to significant byproduct formation.
-
Assess Reaction Completion:
-
Protocol: Withdraw a small aliquot from the reaction mixture, quench it, and analyze by TLC or HPLC. Compare the spot or peak corresponding to phenylsuccinimide with a standard.
-
Rationale: Incomplete conversion is a common cause of low yields. Ensuring the reaction has gone to completion is the first critical step.
-
-
Optimize Reaction Temperature:
-
Protocol: If the reaction is incomplete, consider a modest increase in temperature. For instance, if using dimethyl carbonate, reactions are often performed at elevated temperatures (e.g., 120-160 °C).[2]
-
Rationale: Higher temperatures can increase the reaction rate but may also promote byproduct formation. Incremental adjustments are key.
-
-
Choice of Base and Solvent:
-
Protocol: The combination of a non-polar, aprotic solvent and a strong, non-nucleophilic base generally favors N-methylation. Consider using a base like potassium carbonate in a solvent such as DMF or toluene.
-
Rationale: The solvent and base play a crucial role in the dissociation of the N-H proton and the solvation of the resulting anion, which in turn influences the N- versus O-alkylation ratio.
-
Issue 2: Significant Formation of the O-Methylated Byproduct
The formation of the O-methylated isomer is a classic challenge in the alkylation of amides and imides.
-
Employ a "Harder" Methylating Agent:
-
Protocol: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen in the succinimide anion is a "harder" nucleophile than the oxygen. Therefore, using a "harder" methylating agent can favor N-methylation. While hazardous, reagents like dimethyl sulfate are considered harder than methyl iodide.
-
Rationale: Matching the hardness of the electrophile and nucleophile can direct the regioselectivity of the reaction.
-
-
Utilize Phase-Transfer Catalysis:
-
Protocol: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, with a base like potassium carbonate can enhance N-methylation selectivity.
-
Rationale: The phase-transfer catalyst can help to bring the imide anion into the organic phase in a less solvated state, which can favor attack by the more nucleophilic nitrogen.
-
-
Consider Microwave-Assisted Synthesis:
-
Protocol: Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of N-phenyl succinimide derivatives, often leading to shorter reaction times and cleaner product profiles.[3]
-
Rationale: The rapid and uniform heating provided by microwaves can sometimes alter reaction selectivity and reduce the formation of thermal degradation byproducts.
-
Experimental Protocols & Analytical Methods
Protocol 1: Optimized N-Methylation of Phenylsuccinimide using Dimethyl Carbonate
This protocol is designed to favor the formation of N-methyl-phenylsuccinimide while minimizing byproducts.
Materials:
-
Phenylsuccinimide
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of phenylsuccinimide (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add dimethyl carbonate (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Method 1: HPLC for Purity Assessment
This method can be adapted to separate phenylsuccinimide, N-methyl-phenylsuccinimide, and potential O-methylated byproducts.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale: Reverse-phase HPLC is a powerful tool for separating compounds with different polarities. The starting material, phenylsuccinimide, will have a different retention time than the more non-polar N-methylated product and the potentially different polarity O-methylated isomer.
Analytical Method 2: ¹H NMR for Structural Confirmation
¹H NMR spectroscopy is essential for confirming the structure of the desired product and identifying byproducts.
-
N-methyl-phenylsuccinimide: Expect a characteristic singlet for the N-methyl protons around 3.0 ppm.
-
O-methylated byproduct: Expect a singlet for the O-methyl protons, likely in a different chemical shift region (e.g., 3.5-4.0 ppm), and a change in the signals for the succinimide ring protons.
-
Phenylsuccinimide (starting material): The N-H proton will be present, typically as a broad singlet.
Visualizing the Reaction Pathways
To better understand the challenges in methylating phenylsuccinimide, it is helpful to visualize the competing reaction pathways.
Caption: Competing N- and O-methylation pathways of phenylsuccinimide.
This diagram illustrates the formation of the common succinimide anion intermediate and the subsequent competitive attack at the nitrogen and oxygen atoms.
Caption: A general troubleshooting workflow for optimizing the methylation reaction.
This workflow provides a systematic approach to identifying and resolving common issues encountered during the methylation of phenylsuccinimide.
References
- Kinnison, J. Synthesis of n-Phenylsuccinimide. Prezi. [Link]
- Structures of (3R)-(+)-methyl-N-phenylsuccinimide 1a,....
- Microwave synthesis of various N-phenyl succinimide deriv
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem. [Link]
- Synthesis and Reactivity of N-Methyl and N-Phenyl meso-Unsubstituted N-Confused Porphyrins.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview.
- Separation of Succinimide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- [3-METHYL-(N-PHENYL)]-SUCCINIMIDE. SpectraBase. [Link]
- 2-[m-(benzyloxy)phenyl]-N-methylsuccinimide. SpectraBase. [Link]
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]
- Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. [Link]
- Iridium-catalyzed N-methylation of drug molecules. Royal Society of Chemistry. [Link]
- Analysis of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in plasma. Lund University Research Portal. [Link]
- N-Phenylsuccinimide. NIST WebBook. [Link]
- Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methyl
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
- Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]
- Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]
- How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
- Derivatization for GC-MS analysis?.
- O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
- Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
Sources
Technical Support Center: Enhancing In-Vivo Solubility of 2-Methyl-2-phenylsuccinimide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, experience-driven guidance on overcoming solubility challenges with 2-Methyl-2-phenylsuccinimide for in-vivo studies. Our approach is structured as a practical, question-and-answer troubleshooting guide to directly address the hurdles you may encounter.
Section 1: Foundational Questions & Physicochemical Analysis
Before attempting to enhance solubility, a thorough understanding of the compound's intrinsic properties is paramount. This section addresses the critical first questions.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Answer: Understanding the molecule's structure is the first step in predicting its behavior. This compound, also known as N-desmethylmethsuximide, has a molecular weight of approximately 189.21 g/mol .[1][2][3] Key structural features influencing its solubility include:
-
Aromatic Phenyl Group: This bulky, non-polar ring is the primary contributor to the molecule's hydrophobicity (water-repelling nature).
-
Succinimide Ring: This five-membered ring contains two polar carbonyl groups (C=O) and an imide group (N-H). These groups are capable of forming hydrogen bonds.
-
Methyl Group: A small, non-polar aliphatic group that adds to the overall lipophilicity.
The PubChem database indicates a calculated XLogP3-AA value of 1, which suggests a moderate degree of lipophilicity.[3] While the succinimide portion offers some potential for interaction with polar solvents, the phenyl ring dominates, making the compound poorly soluble in aqueous media. This classic "brick dust" profile is common for many small molecule drug candidates and necessitates formulation strategies to improve aqueous solubility for in-vivo administration.
Q2: I need to determine a target concentration for my in-vivo study. How does this influence my formulation strategy?
Answer: Your target concentration is a critical decision point that dictates the feasibility of different formulation approaches. This is not just a scientific question but a practical one.
Causality: The required dose (mg/kg) and the maximum dosing volume for the chosen animal model and administration route determine the minimum required concentration of your dosing solution. For instance, intravenous (IV) bolus injections in a mouse have a very small volume limit (e.g., ~10 mL/kg), requiring a higher concentration compared to oral gavage, which allows for larger volumes.
Actionable Advice:
-
Define Your Dose: Determine the highest dose needed for your efficacy or toxicology study based on in-vitro potency or literature on similar compounds.
-
Consult Dosing Volume Guidelines: Refer to established guidelines for maximum dosing volumes for your chosen species and route (e.g., IACUC guidelines).
-
Calculate Target Concentration: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
If your calculated target concentration is low (e.g., < 1 mg/mL), simple co-solvent systems may suffice. If it is high (e.g., > 10 mg/mL), you will likely need to explore more advanced techniques like cyclodextrin complexation or lipid-based formulations. This initial calculation is a crucial first step in the formulation development workflow.
Section 2: Troubleshooting Formulation Failures & Step-by-Step Protocols
This section provides a logical progression of techniques to try when simple aqueous vehicles fail, complete with the scientific rationale and detailed protocols.
Q3: My compound precipitates out of saline/PBS. What is the most direct first step to improve solubility?
Answer: The most common and direct approach for a moderately lipophilic compound like this compound is to employ a co-solvent system .
Expertise & Rationale: Water is a highly polar solvent. The non-polar phenyl group of your compound cannot interact favorably with the water molecules, causing it to aggregate and precipitate. A co-solvent is a water-miscible organic solvent that, when added to an aqueous vehicle, reduces the overall polarity of the solvent system.[4][5] This "polarity reduction" creates a more favorable environment for the hydrophobic portions of your drug, allowing it to dissolve.
Commonly used co-solvents for in-vivo studies include:
Trustworthiness - A Self-Validating Protocol:
Protocol 1: Screening for an Effective Co-Solvent System
-
Preparation: Weigh out 10 mg of this compound into several separate clear glass vials.
-
Initial Solubilization: To the first vial, add a small volume (e.g., 100 µL) of a pure co-solvent (e.g., DMSO). Vortex vigorously until the compound is fully dissolved. This creates a high-concentration stock.
-
Stepwise Dilution (The Key Step): Begin adding your aqueous vehicle (e.g., saline) dropwise to the stock solution while continuously vortexing. Observe closely for any signs of precipitation (cloudiness, visible particles).
-
Determine the "Crash Point": The point at which the solution becomes cloudy is the limit of solubility for that specific co-solvent/aqueous ratio.
-
Iterate and Optimize: Repeat steps 2-4 with different co-solvents (PEG 400, PG) and also with ternary systems (e.g., dissolving in DMSO first, then adding a PEG 400/saline mixture).
-
Validation Check: Once you identify a promising vehicle, prepare a full batch at your target concentration. Let it stand at room temperature for at least 2-4 hours and visually inspect for stability before proceeding. A stable formulation should remain clear.[8]
Q4: How do I select the right co-solvent system, and what are the trade-offs?
Answer: Selecting the right system involves balancing solubilizing power with potential in-vivo toxicity and compatibility with the route of administration. Not all co-solvents are created equal.
Expertise & Rationale:
-
DMSO: An excellent solubilizing agent for a wide range of compounds.[6] However, it can have its own biological effects and may cause irritation, especially at high concentrations (>10%) in parenteral routes.[6]
-
PEG 400: A versatile and generally well-tolerated co-solvent for oral and parenteral routes. It is less aggressive as a solvent than DMSO but often provides sufficient solubility.
-
Propylene Glycol (PG): Similar to PEG 400, it is widely used. However, it can cause hemolysis and irritation, particularly with rapid IV injection.
-
Ethanol: Can be effective but is often limited by its potential for CNS effects and local irritation.
Data Presentation: Comparative Co-Solvent Table
| Co-Solvent | Max Recommended % (IV, Mouse) | Max Recommended % (PO, Mouse) | Key Advantages | Key Disadvantages |
| DMSO | ~10% | ~25-50% | Excellent solubilizing power[6] | Potential for vehicle-induced toxicity/biological effects[6] |
| PEG 400 | ~40% | ~60-80% | Generally well-tolerated, good safety profile | Can be viscous at high concentrations |
| Propylene Glycol | ~30% | ~50-70% | Good solubilizer, commonly used | Risk of hemolysis and irritation with IV use[7] |
| Ethanol | ~10% | ~20-30% | Effective for some compounds | Potential for CNS effects, pain on injection |
Note: These percentages are general guidelines. Always consult institutional guidelines and conduct tolerability studies.
Q5: The required co-solvent concentration is too high and causing toxicity, or my compound is still not soluble. What is the next level of technology to try?
Answer: When co-solvents are insufficient or cause adverse effects, the next logical step is to use cyclodextrins .
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity.[9] They work by encapsulating the hydrophobic part of a drug molecule—in this case, the phenyl group of this compound—within their central cavity.[10] This forms an "inclusion complex." The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[9][11]
The most commonly used derivative in pharmaceutical development is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and excellent safety profile.
Mandatory Visualization: Cyclodextrin Inclusion Complex
Below is a diagram illustrating the mechanism of action.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Q6: How do I properly prepare and validate a cyclodextrin-based formulation?
Answer: Preparation is straightforward, but validation is key to ensuring you have a stable and effective solution.
Trustworthiness - A Self-Validating Protocol:
Protocol 2: Preparation and Validation of an HP-β-CD Formulation
-
Vehicle Preparation: Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., water for injection or saline). A 20-40% (w/v) solution is a common starting point. For example, to make a 30% solution, dissolve 30 g of HP-β-CD in a final volume of 100 mL of water. This may require gentle heating (40-50°C) and stirring. Allow the solution to cool to room temperature.
-
Drug Addition: Slowly add the powdered this compound to the cyclodextrin solution while vortexing or stirring vigorously.
-
Facilitate Complexation: Continue to mix the solution for several hours (or overnight) at room temperature to ensure maximal complexation. Sonication in a bath sonicator for 15-30 minute intervals can accelerate the process.
-
Visual Validation: The final solution should be clear and free of any visible particles. If it is not, the solubility limit in that concentration of HP-β-CD has been exceeded.
-
Sterile Filtration: For parenteral administration, the final step is to filter the solution through a 0.22 µm sterile syringe filter.[12] This removes any potential microbial contamination and undissolved micro-precipitates.
-
Precipitation Check (Critical): After filtration, let the final sterile solution stand for at least one hour. Re-inspect for any signs of precipitation that may occur post-filtration. This confirms the stability of the final product.
Q7: What if my compound is still exceptionally difficult to formulate? Are there other options?
Answer: Yes, for compounds that resist even cyclodextrin-based methods, particularly for oral administration, lipid-based formulations are a powerful alternative.
Expertise & Rationale: Lipid-based drug delivery systems (LBDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[13][14] These formulations enhance oral bioavailability by several mechanisms:
-
Maintaining Solubilization: They keep the drug in a dissolved state within the gastrointestinal tract.[4]
-
Improving Absorption: The lipid components can facilitate absorption through the intestinal wall.[13]
-
Lymphatic Transport: For highly lipophilic drugs, LBDDS can promote transport via the lymphatic system, bypassing first-pass metabolism in the liver.[13]
Examples include simple oil solutions, emulsions, and self-microemulsifying drug delivery systems (SMEDDS).[15][16] These are more complex to develop and are typically reserved for challenging oral delivery scenarios.
Section 3: In-Vivo Practicalities, Quality Control & FAQs
Successful formulation development doesn't end with a clear solution. This section covers the critical final steps before administration.
Q8: How do I ensure my final formulation is sterile and safe for injection?
Answer: For any parenteral (e.g., IV, IP, SC) route, sterility is non-negotiable.
-
Terminal Sterilization: Methods like autoclaving (steam sterilization) are ideal but only suitable for thermostable compounds and vehicles.[12][17] Given the organic nature of this compound, heat stability would need to be confirmed.
-
Sterile Filtration: This is the most common and practical method for small-scale, preclinical formulations.[12] As described in Protocol 2, passing the final solution through a 0.22 µm syringe filter removes microorganisms.[12][18] This is the method of choice for heat-labile products.[12]
-
Aseptic Technique: All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) using sterile equipment and reagents to minimize the initial bioburden.[19]
Q9: What are the essential quality control (QC) checks I must perform before dosing?
Answer: Proper QC ensures that what you dose is what you think you are dosing. It is a cornerstone of reliable and reproducible preclinical research.[20][21]
Mandatory Visualization: Pre-Dosing QC Workflow
Sources
- 1. luminixhealth.com [luminixhealth.com]
- 2. fishersci.com [fishersci.com]
- 3. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. pharmtech.com [pharmtech.com]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 16. Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Chara...: Ingenta Connect [ingentaconnect.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. Sterilization methods of parenterals | PPT [slideshare.net]
- 19. scribd.com [scribd.com]
- 20. altasciences.com [altasciences.com]
- 21. biobostonconsulting.com [biobostonconsulting.com]
Chiral Succinimide Synthesis: Technical Support & Troubleshooting
Welcome to the technical support center for chiral succinimide synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that is not only technically accurate but also grounded in practical, field-proven experience. This resource is designed to help you anticipate, troubleshoot, and resolve the critical issue of racemization during your synthetic workflows.
Introduction: The Racemization Challenge
The synthesis of enantiomerically pure succinimides, particularly N-substituted succinimides derived from α-amino acids, is a cornerstone in medicinal chemistry and drug development. However, the chiral center alpha to the carbonyl group is notoriously susceptible to racemization, especially during the crucial carboxylic acid activation and subsequent amidation steps. This loss of stereochemical integrity can have profound implications for biological activity and regulatory approval.
Racemization typically proceeds through the formation of a planar, achiral intermediate, most commonly a 5(4H)-oxazolone when activating N-protected amino acids. The presence of base, elevated temperatures, and the nature of the activating agent can all facilitate this undesirable pathway. This guide will dissect these factors and provide robust solutions.
Troubleshooting Guide: Diagnosing & Solving Racemization
This section addresses specific experimental issues. Each problem is followed by a diagnosis of the probable cause and a step-by-step protocol for resolution.
Issue 1: Significant Racemization Detected After Amine Coupling
-
Scenario: You've coupled your N-protected chiral amino acid with an amine to form the corresponding amide (the precursor to the succinimide ring), but chiral HPLC analysis shows a significant loss of enantiomeric excess (e.e.).
-
Probable Cause: The most likely culprit is the formation of a 5(4H)-oxazolone intermediate during the carboxylic acid activation step, which is accelerated by the base used in the reaction. Standard carbodiimides like EDC in the presence of common tertiary amine bases (like triethylamine or DIPEA) are particularly prone to this.
-
Solution Workflow:
-
Reagent Selection: Switch from a simple EDC or DCC protocol to one that incorporates a racemization-suppressing additive.
-
Gold Standard: Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the initial O-acylisourea intermediate to form an activated ester that is more resistant to racemization than oxazolone formation. The use of uronium/aminium salts like HATU or HBTU, which contain a built-in HOAt or HOBt moiety respectively, is highly recommended.
-
-
Base Selection: The choice of base is critical. Highly basic and sterically unhindered amines like triethylamine (TEA) can actively promote racemization by deprotonating the oxazolone.
-
Recommendation: Use a sterically hindered or less nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or, preferably, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine. The pKa of the base's conjugate acid is a key indicator; lower is often better (e.g., NMM's pKaH is ~7.4 vs. ~10.8 for TEA).
-
-
Temperature Control: Perform the reaction at a lower temperature.
-
Protocol: Activate the carboxylic acid with your coupling reagent (e.g., HATU) and base at 0 °C for 15-30 minutes before adding the amine. Allow the reaction to proceed at 0 °C and then slowly warm to room temperature. This minimizes the rate of both oxazolone formation and its subsequent enolization.
-
-
Caption: A logical workflow for addressing racemization issues.
Issue 2: Racemization Occurs with Racemization-Prone Amino Acids (e.g., Phenylalanine, Cysteine)
-
Scenario: You are working with an amino acid that has a particularly acidic α-proton (e.g., N-benzoylphenylalanine) or is otherwise known to be sensitive, and even advanced coupling reagents are giving you trouble.
-
Probable Cause: For highly sensitive substrates, the rate of oxazolone formation can still be competitive even with suppressing additives. The key is to form the active ester in a way that avoids a free, activated carboxylic acid in the presence of a base for any significant length of time.
-
Solution Protocol: Acid Chloride Method with Hindered Base
-
Preparation: Start with your N-protected amino acid. Ensure it is perfectly dry.
-
Acid Chloride Formation: Dissolve the amino acid in an anhydrous, non-polar solvent like DCM or THF. Cool the solution to 0 °C. Add oxalyl chloride or thionyl chloride dropwise. This converts the carboxylic acid to the highly reactive acid chloride. The reaction is usually rapid (30-60 min).
-
Amine Coupling: In a separate flask, dissolve your amine and a highly hindered, non-nucleophilic base like 2,6-lutidine or proton-sponge in anhydrous DCM. Cool to 0 °C.
-
Addition: Slowly add the freshly prepared acid chloride solution to the amine/base mixture. The hindered base will scavenge the HCl byproduct without promoting racemization of the unreacted acid chloride.
-
Rationale: This method bypasses the carbodiimide/oxazolone pathway entirely. While acid chlorides are highly reactive, their reaction with the amine is typically faster than base-catalyzed enolization, especially at low temperatures with the correct base.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the "best" for avoiding racemization?
While there is no single "best" reagent for all possible substrates, modern uronium/aminium salts based on HOAt or Oxyma are generally superior to older carbodiimide/HOBt systems.
| Reagent/Additive System | Relative Racemization Risk | Key Features & Comments |
| DCC or EDC alone | Very High | Not recommended for chiral applications without an additive. |
| EDC / HOBt | Moderate to High | The classic combination. HOBt is a moderate suppressor. |
| EDC / HOAt | Low | HOAt is significantly more effective than HOBt at suppressing racemization due to electronic effects. |
| HATU / HCTU | Very Low | Incorporates the HOAt moiety. Fast, efficient, and excellent at preserving stereochemistry. |
| EDC / OxymaPure® | Very Low | Oxyma is an excellent, non-explosive alternative to HOBt/HOAt with top-tier suppression performance. |
| COMU | Very Low | A phosphonium-based reagent incorporating Oxyma. Known for high efficiency and low racemization. |
Q2: How does the N-protecting group on my amino acid affect racemization?
The protecting group has a major influence. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are highly effective at preventing racemization. This is because the lone pair on the nitrogen atom can participate in resonance with the urethane carbonyl, making it less available to attack the activated carboxyl group to form the oxazolone. In contrast, acyl-type protecting groups like Benzoyl (Bz) or Acetyl (Ac) are strongly racemization-promoting because they enhance the acidity of the α-proton and readily form stable oxazolone intermediates.
Caption: Urethane vs. Acyl protecting groups and their impact on racemization.
Q3: Can racemization occur after the amide bond is formed, for instance, during cyclization to the succinimide?
Yes, this is a critical consideration. The final ring-closing step to form the succinimide, often an intramolecular cyclization, can also induce racemization if the conditions are not optimal. For example, if you form a β-alanine ester and then cyclize it with a strong base, the α-proton of the original amino acid (now part of the succinimide precursor) can still be abstracted, leading to racemization via an enolate intermediate.
-
Mitigation Strategy: Use milder cyclization conditions. For example, methods involving activation of a terminal ester (e.g., Mitsunobu-type cyclizations) or acid-catalyzed cyclizations (if the substrate is stable) can be less prone to racemization than those requiring strong, non-selective bases at elevated temperatures.
Q4: What is the most reliable method for quantifying the level of racemization?
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. It provides excellent separation of enantiomers, allowing for precise quantification of the enantiomeric excess (e.g., 99% e.e. means there is 99.5% of the desired enantiomer and 0.5% of the undesired one).
-
Experimental Protocol: General Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points for many N-protected amino acid derivatives.
-
Mobile Phase Screening: Prepare a small, representative sample of your potentially racemized product. Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) to improve peak shape.
-
Method Development: Once baseline separation of the two enantiomer peaks is achieved, optimize the flow rate and solvent ratio to ensure a reasonable run time and sharp peaks.
-
Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Validation: To confirm peak identity, inject a sample of the known racemic material (if available) to ensure you are correctly assigning the enantiomer peaks.
-
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
troubleshooting poor cell viability in assays with 2-Methyl-2-phenylsuccinimide
A Guide for Researchers on Overcoming Poor Cell Viability in Assays
Welcome to the technical support center for 2-Methyl-2-phenylsuccinimide. This guide is designed for our valued research, scientific, and drug development partners. If you are encountering challenges with poor cell viability in your assays involving this compound, you've come to the right place. My goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive.
Q1: I'm observing significant cell death even at what I believe are low concentrations of this compound. Is this compound inherently cytotoxic?
A: This is a frequent observation and can stem from several factors. While many succinimide derivatives have been investigated for their cytotoxic and potential anticancer activities, the apparent toxicity of this compound in your assay may be exacerbated by suboptimal handling, particularly related to solubility.[1][2] Poor solubility can lead to compound precipitation, which creates a heterogeneous concentration in your culture wells and can cause physical stress to cells, leading to inaccurate and inconsistent results.[3] It is crucial to first rule out experimental artifacts before concluding inherent cytotoxicity.
Q2: What is the best solvent for preparing a stock solution of this compound?
A: For non-polar, organic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4][5] It offers excellent solvating power for a wide range of organic molecules.[5][6] However, it is critical to keep the final concentration of DMSO in your cell culture medium low, typically well below 0.5%, as DMSO itself can be toxic to cells at higher concentrations.[3][4]
Q3: I noticed a precipitate forming in the cell culture medium after adding my compound. What's happening and how can I fix it?
A: This is a classic sign of the compound crashing out of solution. It occurs when the compound's solubility limit in the aqueous culture medium is exceeded. This can happen even if the compound is fully dissolved in the DMSO stock. When the concentrated stock is diluted into the medium, the abrupt change in solvent polarity can cause the compound to precipitate.[7] To resolve this, you should first determine the compound's solubility limit in your specific medium.[3] You may need to lower the final testing concentration or explore the use of solubilizing agents, provided they are compatible with your cell line and assay.
Part 2: In-Depth Troubleshooting Guide
If the FAQs didn't resolve your issue, this section provides a more structured approach to diagnosing the problem.
Problem: Unexpectedly High and Variable Cell Death
This is the most common and frustrating issue. Let's break down the potential causes systematically.
Caption: A step-by-step decision tree for troubleshooting poor cell viability.
1. Potential Cause: Compound Precipitation
As illustrated in the workflow, the first suspect is solubility. Even microscopic precipitates can be cytotoxic or interfere with assay readings.[3]
-
Expert Insight: A compound's solubility in pure DMSO is not the same as its solubility in cell culture medium containing 0.5% DMSO. The high water content of the medium makes it a much more polar environment.[8]
-
Self-Validating Action: Prepare a "no-cell" control plate with your compound diluted in the medium at all test concentrations. Incubate for the same duration as your experiment. Inspect the wells carefully under a microscope for any signs of precipitation (crystals, cloudiness). This validates that your compound remains in solution under assay conditions.
2. Potential Cause: Solvent Toxicity
Never underestimate the impact of the solvent.
-
Expert Insight: Different cell lines have varying tolerances to DMSO. While many are comfortable at 0.1-0.5%, sensitive or stressed cells might show toxicity even at these levels.
-
Self-Validating Action: Always run a vehicle control. This consists of cells treated with the highest concentration of DMSO used in your experiment, but without the compound. This control is essential to differentiate between compound-induced and solvent-induced cytotoxicity.
3. Potential Cause: Assay Interference
Your assay might be giving you a false positive for cytotoxicity.
-
Expert Insight: Colorimetric assays like MTT or MTS measure metabolic activity. If your compound inhibits mitochondrial function without necessarily killing the cell, it will appear as cytotoxicity in these assays. Similarly, colored compounds can interfere with absorbance readings.[3]
-
Self-Validating Action: To check for assay interference, run a control with the highest concentration of your compound in medium without cells. This will reveal if the compound itself reacts with the assay reagents or has intrinsic absorbance.[3] Consider using an orthogonal assay that measures a different cell death marker, such as a lactate dehydrogenase (LDH) release assay for membrane integrity, to confirm your findings.[9]
4. Potential Cause: Intrinsic Compound Cytotoxicity
If you have ruled out the above artifacts, it is possible that this compound is indeed cytotoxic to your specific cell line. The succinimide scaffold is present in several compounds with known biological activities, including cytotoxicity.[1][2][10]
-
Next Steps: The goal now is to characterize this activity. Perform a careful dose-response experiment with a wide range of concentrations to determine the IC50 (the concentration at which 50% of cells are non-viable).
Part 3: Key Experimental Protocols
Accuracy begins with proper preparation. Follow these protocols to minimize experimental variability.
Protocol 1: Preparation of a 100 mM Stock Solution
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Calculation: The molecular weight of this compound (C₁₁H₁₁NO₂) is approximately 189.21 g/mol .[11] To make a 100 mM stock solution, you would dissolve 18.921 mg into 1 mL of solvent.
-
Formula: Weight (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.[4]
-
Mixing: Vortex thoroughly for several minutes until the solution is completely clear. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light.
Protocol 2: Recommended Workflow for a Cell Viability Assay (MTS/MTT)
This protocol assumes a 96-well plate format.
-
Cell Seeding: Plate your cells at a predetermined optimal density and allow them to attach and enter the logarithmic growth phase (typically 18-24 hours).[3][12]
-
Compound Preparation (Serial Dilution):
-
Thaw one aliquot of your 100 mM stock solution.
-
Perform an initial dilution of the stock in cell culture medium to create your highest desired concentration. Crucially, ensure the DMSO concentration does not exceed 0.5% at this step.
-
Perform subsequent serial dilutions in medium containing the same percentage of DMSO as your highest concentration well. This keeps the solvent concentration consistent across all treatments.
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls).
-
Controls (Essential):
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest final DMSO concentration.
-
No-Cell Control: Medium with the highest compound concentration (to check for interference).
-
-
Incubation: Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Execution: Follow the manufacturer's protocol for your specific viability assay (e.g., add MTS/MTT reagent, incubate, and read absorbance).[9][12]
Data Summary Table
This table provides a quick reference for key parameters in your experimental setup.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solvating power for organic molecules.[5] |
| Stock Concentration | 10-100 mM | A high concentration allows for minimal volume addition to the final assay, keeping the solvent concentration low.[13] |
| Final DMSO % in Media | < 0.5% , ideally ≤ 0.1% | To prevent solvent-induced cytotoxicity.[3][4] |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and water absorption by DMSO.[4][7] |
| Key Experimental Controls | Vehicle, No-Cell, Untreated | Differentiates between compound, solvent, and assay-specific effects.[14] |
We are committed to your success. If these guidelines do not resolve your issues, please do not hesitate to contact our technical support team with your detailed experimental setup and data.
References
- Preparing Stock Solutions. PhytoTech Labs. [Link]
- Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
- New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells.
- The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. PubMed. [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
- Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting.
- Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PubMed Central. [Link]
- Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. PubMed. [Link]
- (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem. [Link]
- (PDF) Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches.
- Fensuksimid. Википедија. [Link]
- Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- N-Phenylsuccinimide (CAS 83-25-0) - Chemical & Physical Properties. Cheméo. [Link]
- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
- Solubility of HDM extracts. Citeq Biologics. [Link]
- Solubility of compounds slightly soluble or insoluble in DMSO?
Sources
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (+-)-alpha-Methyl-alpha-phenylsuccinimide | C11H11NO2 | CID 92154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining work-up procedures for 2-Methyl-2-phenylsuccinimide synthesis
Technical Support Center: Synthesis of 2-Methyl-2-phenylsuccinimide
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up and refining stages of this important synthetic intermediate. Here, we provide field-proven insights and detailed protocols to help you optimize your yield, enhance purity, and troubleshoot effectively.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific, common issues encountered after the initial synthesis reaction is complete. Each problem is presented with potential causes and actionable solutions, grounded in chemical principles.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Reaction: Before proceeding to a complex work-up, it is crucial to confirm the reaction has gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or an appropriate spectroscopic method (e.g., ¹H NMR) on a small aliquot. If starting material is still present, consider extending the reaction time or gently increasing the temperature, if the protocol allows.
-
-
Product Loss During Aqueous Extraction: this compound can be lost during the work-up, particularly through hydrolysis or insufficient extraction.
-
Cause - Hydrolysis: The succinimide ring is susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[1] This converts the desired product into the more water-soluble 2-methyl-2-phenylsuccinamic acid, which will be lost to the aqueous layer.
-
Solution: When performing a basic wash to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] If a stronger base is necessary, perform the wash quickly and at a reduced temperature (e.g., with an ice bath).
-
Cause - Insufficient Extraction: The product may not be fully partitioning into the organic layer.
-
Solution: Increase the number of extractions. Instead of one extraction with a large volume of organic solvent, perform three to four extractions with smaller volumes. This is a more efficient method for recovering the product. After the initial extractions, "back-washing" the combined aqueous layers with a final portion of organic solvent can recover any remaining product.[3]
-
-
Precipitation During Work-up: The product may prematurely precipitate at the interface between the organic and aqueous layers, particularly if the concentration is high and solvent polarity changes abruptly.
-
Solution: If a solid precipitates in the separatory funnel, you may need to add more of the primary organic solvent to redissolve it before proceeding with the washes.[4]
-
Q2: After solvent evaporation, my product is a persistent oil and fails to crystallize. How can I induce crystallization?
Potential Causes & Solutions:
-
Presence of Impurities: Residual solvent or reaction byproducts can act as impurities that inhibit the formation of a crystal lattice.
-
Solution: Ensure your product is sufficiently pure before attempting crystallization. If TLC shows multiple spots, consider a purification step like flash column chromatography. Additionally, ensure all solvent is removed under high vacuum. Sometimes, co-evaporation with a solvent like methanol can help remove trace amounts of high-boiling point solvents.[4]
-
-
Supersaturation: The product may be in a supersaturated state, where it is dissolved at a concentration higher than its normal saturation point and requires an energy input to initiate crystallization.
-
Solution 1 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Solution 2 - Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the oil. This "seed crystal" provides a template for further crystallization.
-
Solution 3 - Two-Solvent System: If single-solvent crystallization fails, a two-solvent (or multi-solvent) system is highly effective.[5][6] Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, pentane, or water) dropwise until the solution becomes persistently cloudy.[7] Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This process is detailed in the protocols section below.
-
Q3: My final product is off-color (e.g., yellow or brown) and/or has a low melting point. How do I remove impurities?
Potential Causes & Solutions:
-
Colored Impurities: These are often high molecular weight byproducts formed during the reaction.
-
Solution 1 - Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The colored impurities adsorb onto the surface of the carbon. The carbon is then removed by hot filtration through a fluted filter paper or a pad of Celite before the solution is cooled.
-
Caution: Using too much carbon can lead to the loss of your desired product.
-
-
Contamination with Starting Materials or Byproducts: This is the most common cause of low purity and melting point depression.
-
Solution - Recrystallization: Recrystallization is a powerful technique for purifying solids.[8] The principle relies on the target compound and impurities having different solubilities in a chosen solvent system. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound should crystallize out in a pure form, leaving the impurities behind in the "mother liquor."[9] A detailed recrystallization protocol is provided below.
-
Solution - Column Chromatography: If recrystallization fails to remove a persistent impurity (especially one with similar solubility), flash column chromatography is the next logical step.[10] A typical system might involve silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.
-
Experimental Workflows & Protocols
Workflow for General Work-up and Purification
The following diagram illustrates a standard workflow for isolating and purifying this compound from a crude reaction mixture.
Caption: General Work-up and Purification Workflow.
Protocol 1: Standard Aqueous Work-up Procedure
-
Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup (from CO₂ evolution if the reaction mixture is acidic). Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer and breaks up any emulsions that may have formed.[3] Shake and separate the layers as before.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh organic solvent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Two-Solvent Recrystallization[5][6]
-
Select Solvents: Choose a solvent pair: a "good" solvent that dissolves the compound when hot, and a "poor" solvent in which the compound is insoluble. Common pairs include Ethyl Acetate/Hexanes, Acetone/Water, or Methanol/Water.
-
Dissolve: Place the crude product in an Erlenmeyer flask with a stir bar. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent required.[7]
-
Add Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolve: Add a drop or two of the "good" solvent back into the hot mixture until the solution becomes clear again. At this point, the solution is saturated.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[8][9]
-
Induce Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any residual mother liquor. Continue to pull air through the filter cake to partially dry the crystals, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point for pure this compound? A: The reported melting point can vary slightly, but a common literature value is around 64-66°C.[2] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.
Q: Can hydrolysis of the succinimide ring occur under neutral conditions? A: While the succinimide ring is most susceptible to hydrolysis under strongly acidic or basic conditions, it can also hydrolyze in the presence of water, especially at elevated temperatures over long periods. It is generally good practice to use anhydrous solvents for the reaction and to ensure the organic extracts are thoroughly dried before solvent removal.
Q: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities? A: Besides unreacted starting materials, a common impurity is the ring-opened succinamic acid, which would show a carboxylic acid proton (broad singlet, typically >10 ppm) and potentially different shifts for the CH₂ protons. Residual solvents from the work-up (e.g., ethyl acetate, hexanes, DCM) are also frequently observed.
Q: Is there an alternative to a basic wash for removing acidic impurities? A: Yes, if your product is sensitive to even mild bases, you can opt for a purification method that does not involve a liquid-liquid extraction wash. Filtering the crude product through a small plug of basic alumina or silica gel can effectively remove acidic impurities before proceeding to recrystallization or full column chromatography.
Troubleshooting Decision Tree
This flowchart provides a logical path for addressing common work-up and purification issues.
Caption: Decision Tree for Product Purification.
Summary of Key Parameters
| Parameter | Recommended Specification | Rationale |
| Purity Check | TLC, ¹H NMR, Melting Point | To confirm reaction completion and guide purification strategy. |
| Aqueous Wash | Saturated NaHCO₃, followed by Brine | Mild conditions to avoid product hydrolysis while removing impurities. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water, which can inhibit crystallization. |
| Primary Purification | Recrystallization | Highly effective for removing small amounts of impurities from solids. |
| Advanced Purification | Column Chromatography | For separating complex mixtures or impurities with similar solubility. |
References
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- BLD Pharm. (n.d.). This compound.
- MIT DSpace. (n.d.). Two-Solvent Recrystallization Guide.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Bartleby. (n.d.). Recrystallization And Identification Of Unknown.
- Carl ROTH. (n.d.). This compound, 1 g, CAS No. 1497-17-2.
- Luminix Health. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile.
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
- Key Organics. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-Methyl-2-phenyl-4-pentenal.
- Bodanszky, M., & Natarajan, S. (1975). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry, 40(17), 2495–2499.
- Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73847, (+-)-alpha-Methyl-alpha-phenylsuccinimide.
- Sigma-Aldrich. (n.d.). a-Methyl-a-phenylsuccinimide.
- Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1985, 1725-1728.
- ResearchGate. (2015, October 12). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
Sources
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recrystallization And Identification Of Unknown - 1796 Words | Bartleby [bartleby.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
strategies to improve the purity of synthesized 2-Methyl-2-phenylsuccinimide
Welcome to the technical support center for the synthesis and purification of 2-Methyl-2-phenylsuccinimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important chemical entity. Here, we will address common challenges and provide detailed, validated protocols to troubleshoot and resolve purity issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities typically arise from unreacted starting materials, byproducts of side reactions, and degradation products. These can include precurs[1]ors from the synthetic route, such as unreacted amines or anhydrides, as well as byproducts from competing reactions. A thorough understanding [2][3]of the specific synthetic pathway used is crucial for identifying potential impurities.
Q2: My final product o[4]f this compound is off-color. What could be the cause?
A2: An off-color, such as a yellow or brown tint, in the final product often indicates the presence of impurities. These can be colored byproducts formed during the reaction, or they may result from the degradation of starting materials or the product itself, especially if the reaction was carried out at high temperatures. In some cases, residual s[5]olvents or reagents can also contribute to discoloration.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying non-volatile impurities. Gas Chromatography (GC), [6][7]often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile impurities and residual solvents. Spectroscopic methods suc[7]h as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structural integrity of the compound.
Q4: Can I use a single[7][8] purification method to achieve high purity?
A4: While a single purification method can significantly improve purity, achieving very high purity often requires a combination of techniques. For instance, an initial crystallization might be followed by column chromatography to remove closely related impurities. The choice of method(s) will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
NMR or HPLC analysis shows peaks corresponding to the starting materials.
-
The melting point of the product is broad and lower than the literature value.
Causality: The presence of unreacted starting materials is typically due to an incomplete reaction. This can be caused by several factors, including:
-
Inappropriate stoichiometric ratio of reactants.
-
Insufficient reaction time or temperature.
-
Poor mixing, leading to localized areas of low reactant concentration.
-
Deactivation of a catalyst, if one is used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting materials.
Detailed Purification Protocols:
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The principle relies on t[9]he difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for succinimide derivatives.
-
Dissolution: In a[10][11]n Erlenmeyer flask, add the minimum amount of hot solvent to your crude this compound to completely dissolve it.
-
Hot Filtration (if [12]necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow th[13]e solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once th[14]e solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection: Colle[14]ct the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the[13] crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the p[12]urified crystals, for example, in a vacuum oven at a moderate temperature.
| Parameter | Recommende[15]d Value/Solvent |
| Recrystallization Solvent | Ethanol, Isopropanol, or Ethanol/Water mixture |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Ice-cold recrystallization solvent |
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodolo[16]gy:
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The eluent (solvent system) should be chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation (a target Rf value of ~0.35 for the desired compound is often recommended). A mixture of hexane and e[17]thyl acetate is a common starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: D[17]issolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the [8]eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection[18]: Collect the eluting solvent in small fractions.
-
Analysis: Analyze[18] the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Recommended Value/System |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Hexane/Ethyl Acetate (gradient or isocratic) |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
Issue 2: Presence of Diastereomers or Other Isomeric Impurities
Symptoms:
-
Multiple closely spaced spots on TLC.
-
Complex NMR spectrum with overlapping signals.
-
HPLC shows multiple peaks with very similar retention times.
Causality: The synthesis of this compound can potentially lead to the formation of stereoisomers if chiral centers are present and the reaction is not stereospecific. Isomeric byproducts can also form due to side reactions or rearrangements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Detailed Purification Protocols:
For difficult separations of closely related isomers, preparative HPLC is often the most effective method.
Step-by-Step Methodolo[19]gy:
-
Method Development: Develop an analytical HPLC method that shows baseline separation of the desired isomer from the impurities.
-
Scaling Up: Scale up the analytical method to a preparative scale by using a larger column and a higher flow rate.
-
Sample Injection: Dissolve the impure sample in the mobile phase and inject it onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified product.
| Parameter | Recommended System |
| Column | C18 or other appropriate stationary phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |
References
Sources
- 1. database.ich.org [database.ich.org]
- 2. Succinimide synthesis [organic-chemistry.org]
- 3. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. prezi.com [prezi.com]
- 11. prepchem.com [prepchem.com]
- 12. youtube.com [youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Recrystallization And Identification Of Unknown - 1796 Words | Bartleby [bartleby.com]
- 15. patents.justia.com [patents.justia.com]
- 16. magritek.com [magritek.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgsyn.org [orgsyn.org]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
mitigating degradation of 2-Methyl-2-phenylsuccinimide during storage
Welcome to the dedicated technical support resource for 2-Methyl-2-phenylsuccinimide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Stability of this compound
This compound, like many succinimide derivatives, is susceptible to degradation over time, which can impact experimental outcomes and product shelf-life. The primary degradation pathway for succinimides is the hydrolysis of the imide ring.[1][2][3][4] This process involves the cleavage of one of the carbonyl-nitrogen bonds in the five-membered ring, leading to the formation of a succinamic acid derivative. The rate of this hydrolysis is significantly influenced by environmental factors such as moisture, pH, and temperature.[5][6]
This guide will provide a comprehensive overview of the potential degradation pathways, frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to help you mitigate degradation and ensure the stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The most common degradation pathway is the hydrolysis of the succinimide ring, which is catalyzed by the presence of water. This reaction opens the ring to form 2-methyl-2-phenylsuccinamic acid.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7] For long-term storage, refrigeration at +2 to +8 °C is recommended.[8] It is also crucial to protect it from moisture.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in melting point or the appearance of additional peaks in an NMR spectrum can also indicate degradation.
Q4: Is the degradation of this compound reversible?
A4: While the hydrolysis of the succinimide ring is the primary degradation pathway, there is evidence in related compounds that the ring can re-close under certain conditions, such as in a weakly acidic environment, reaching an equilibrium.[3][4] However, for practical purposes in a laboratory setting, hydrolysis should be considered the dominant and largely irreversible degradation pathway to mitigate.
Q5: Can the solvent I use affect the stability of this compound?
A5: Absolutely. Protic solvents, especially water, will facilitate hydrolysis. When preparing solutions, using anhydrous aprotic solvents is recommended if the experimental conditions allow. If aqueous solutions are necessary, their stability will be pH-dependent, and they should be prepared fresh and used promptly.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the this compound stock material.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your current stock of this compound using HPLC or LC-MS to determine its purity and identify any degradation products.
-
Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened container of the compound for your experiments.
-
Review Storage Conditions: Ensure that the material is being stored correctly, as per the recommendations (cool, dry, and tightly sealed).[7][9][10][11][12][13]
-
Issue 2: Appearance of a new, more polar peak in HPLC analysis over time.
-
Potential Cause: Hydrolysis of the succinimide ring to its corresponding succinamic acid.
-
Troubleshooting Steps:
-
Characterize the New Peak: If possible, isolate the new peak and characterize it using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm its identity as the hydrolyzed product. The hydrolyzed product will have a mass increase of 18 Da (the mass of a water molecule).
-
Accelerated Stability Study: To confirm the degradation pathway, you can perform a forced degradation study by exposing a small sample to elevated temperature and humidity and monitoring the growth of the new peak over time.
-
Issue 3: Poor solubility or changes in the physical appearance of the solid material.
-
Potential Cause: Significant degradation and potential formation of byproducts.
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of your sample to a known fresh sample. Clumping or discoloration can be signs of moisture absorption and degradation.
-
Analytical Confirmation: Use analytical methods like HPLC to quantify the extent of degradation.
-
Proper Handling: When handling the solid, ensure you are in a low-humidity environment, and minimize the time the container is open to the atmosphere.[9]
-
Visualizing Degradation and Experimental Workflow
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, leading to the formation of 2-methyl-2-phenylsuccinamic acid.
Caption: Fig. 1: Hydrolytic Degradation Pathway
Experimental Workflow for Stability Assessment
A systematic approach to assessing the stability of your this compound sample.
Caption: Fig. 2: Stability Assessment Workflow
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradation product.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (if needed)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (if needed)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 acetonitrile/water mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute.
-
Hold at 50% B for 5 minutes (equilibration).
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to this compound.
-
The hydrolytic degradation product, being more polar, will have a shorter retention time.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.
Materials:
-
This compound sample
-
Environmental chamber or oven capable of temperature and humidity control
-
HPLC system (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Weigh out several small, equal amounts of this compound into separate, loosely capped vials.
-
-
Stress Conditions:
-
Place the vials in an environmental chamber set to 40°C and 75% relative humidity (RH).
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove one vial from the chamber.
-
-
Analysis:
-
Prepare a sample from the stressed material as described in Protocol 1.
-
Analyze the sample by HPLC to monitor the decrease in the parent compound and the increase in any degradation products.
-
-
Data Interpretation:
-
The rate of degradation under these accelerated conditions can help predict the long-term stability under normal storage conditions.
-
Summary of Key Stability Factors
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| Moisture/Humidity | High | Store in a desiccator or with a desiccant. Keep container tightly sealed.[7][9] |
| Temperature | High | Store in a cool place, preferably refrigerated at +2 to +8°C.[8] Avoid exposure to heat sources. |
| pH (in solution) | High or Low | For solutions, maintain a neutral to slightly acidic pH. Prepare aqueous solutions fresh before use. |
| Light | Moderate | Store in an amber vial or in a dark cabinet to prevent potential photodegradation.[12] |
| Oxygen | Low | While hydrolysis is the primary concern, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[9] |
References
- Lyon, R. P., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
- Shen, B.-Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184–189. [Link]
- Wang, Z., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(10), 1736-1744. [Link]
- Royal Society of Chemistry. (2021).
- Li, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- SCION Instruments. (2023). Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]
- University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry, University of Rochester. [Link]
- FindTop. (n.d.). Instructions for safe storage of laboratory reagents. Manufacturing on Demand. [Link]
- Laboratory Disposable Products. (2025). How to Store Lab Reagents: Dos and Don'ts.
- Ouellette, D., et al. (2010). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 2(5), 528–533. [Link]
- Lu, X., et al. (2022). Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab. Frontiers in Immunology, 13, 856958. [Link]
- Luminix Health. (n.d.). This compound. Luminix Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 7. fishersci.com [fishersci.com]
- 8. luminixhealth.com [luminixhealth.com]
- 9. Sample and Reagent Storage and Stability [scioninstruments.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. FindTop - Manufacturing on Demand - Instructions for safe storage of laboratory reagents - [findtop.com]
- 12. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
A Comparative Analysis of Methsuximide and its Active Metabolite, 2-Methyl-2-phenylsuccinimide
This guide provides a comprehensive comparison between the anticonvulsant drug methsuximide and its principal active metabolite, 2-Methyl-2-phenylsuccinimide (also known as N-desmethylmethsuximide). Intended for researchers, pharmacologists, and drug development professionals, this document delves into the critical distinctions in their pharmacokinetic profiles, mechanisms of action, and therapeutic implications, supported by experimental data and established protocols.
Introduction: The Prodrug and its Active Metabolite
Methsuximide (brand name Celontin) is a succinimide-class anticonvulsant primarily indicated for the control of absence (petit mal) seizures that are refractory to other treatments.[1][2] Upon administration, methsuximide acts as a prodrug, undergoing rapid and extensive metabolism in the liver.[1][3] The primary metabolic pathway is N-demethylation, which converts methsuximide into its pharmacologically active metabolite, N-desmethylmethsuximide.[1][3][4]
The profound difference in the elimination half-lives of the parent drug and its metabolite is a central theme of this analysis. Methsuximide itself has a very short half-life of about 1 to 4 hours.[1][3][5] In stark contrast, the active metabolite, N-desmethylmethsuximide, possesses a significantly longer half-life, ranging from 28 to 80 hours in adults.[1][3][5] This disparity means that during chronic therapy, the metabolite accumulates and is the principal compound responsible for the sustained anticonvulsant effect.[6][7][8]
This guide will dissect the nuances between these two molecules, providing a clearer understanding of their respective roles in antiepileptic therapy.
Chemical Structures and Metabolic Conversion
Methsuximide is chemically designated as N,2-Dimethyl-2-phenylsuccinimide.[2][6] Its active metabolite, this compound, is formed by the removal of the methyl group from the nitrogen atom of the succinimide ring. This biotransformation is primarily mediated by hepatic enzymes.[1][3][4]
The diagram below illustrates this critical metabolic step.
Caption: Metabolic conversion of Methsuximide to its active metabolite.
Comparative Mechanism of Action
Both methsuximide and its metabolite belong to the succinimide class of anticonvulsants. Their primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[9][10][11] These channels are crucial for generating the characteristic 3-Hz spike-and-wave discharges observed on an EEG during an absence seizure.[9][12]
By blocking these channels, the succinimides reduce the influx of calcium, which in turn dampens the oscillatory, burst-firing patterns of thalamic neurons.[9][10] This desynchronizes the thalamocortical network and elevates the seizure threshold, thereby preventing the clinical manifestation of absence seizures.[2][5][12] While both compounds share this mechanism, the sustained therapeutic effect is overwhelmingly attributed to the prolonged action of the N-desmethylmethsuximide metabolite due to its pharmacokinetic properties.[4]
Caption: Mechanism of action for succinimide anticonvulsants.
Pharmacokinetic Profile: A Tale of Two Half-Lives
The most significant distinction between methsuximide and its metabolite lies in their pharmacokinetics. This difference is critical for dosing strategies and understanding the drug's therapeutic window and potential for drug interactions.
| Parameter | Methsuximide (Parent Drug) | This compound (Metabolite) |
| Time to Peak (Tmax) | 1–3 hours[1] | 1–4 hours[3] |
| Elimination Half-Life | 1–4 hours[1][3][5] | 28–80 hours (Adults)[1][3][5] |
| Time to Steady State | Not applicable (rapidly cleared) | 8–16 days[3][7] |
| Plasma Protein Binding | Not established | 45–60%[3] |
| Primary Role | Prodrug | Active therapeutic agent |
| Clinical Implication | Rapidly converted; contributes little to sustained effect. | Accumulates on chronic dosing; responsible for anticonvulsant activity and potential toxicity.[1][3] |
Causality Behind Dosing Choices: The long half-life of N-desmethylmethsuximide dictates the dosing regimen. Methsuximide is typically administered with a slow titration, increasing the dose at weekly intervals to allow the metabolite to reach a steady state without causing acute toxicity.[1] Abrupt withdrawal is discouraged as it can precipitate seizures due to the slow clearance of the active compound.[5]
Comparative Efficacy & Neurotoxicity
Direct comparative efficacy data in preclinical models is centered on the activity of the parent succinimides. Methsuximide has demonstrated efficacy in models of both absence seizures (scPTZ test) and generalized tonic-clonic seizures (MES test).[13] This broader spectrum, conferred by the phenyl group substitution, distinguishes it from ethosuximide, which is primarily effective only against absence seizures.[9][13]
| Preclinical Model | Seizure Type Modeled | Methsuximide Activity |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic[14] | Active[13] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Absence, Myoclonic[14] | Active[13] |
Toxicity and Side Effect Profile: The adverse effects of methsuximide therapy are largely attributable to the accumulation of N-desmethylmethsuximide.[3][6] Plasma concentrations of the metabolite above 40 mg/L are associated with toxicity.[3]
-
Common Side Effects: Drowsiness, ataxia, dizziness, headache, and gastrointestinal discomfort are the most frequently reported adverse effects.[7][15]
-
Serious Adverse Effects: Though rare, succinimides have been associated with severe blood dyscrasias, systemic lupus erythematosus (SLE), and an increased risk of suicidal ideation.[1][2][5] Periodic blood counts are recommended.[2][5]
Standardized Experimental Protocols
The evaluation of anticonvulsant activity relies on validated animal models. The following are standardized protocols for the two most common screening tests.[14][16]
Protocol 1: Maximal Electroshock (MES) Test
Objective: To assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: The test compound (e.g., methsuximide) or vehicle is administered intraperitoneally (i.p.).
-
Pre-treatment Time: Wait for the time of peak drug effect, typically 30-60 minutes.
-
Stimulation: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).
-
Endpoint: The primary endpoint is the abolition of the hind-limb tonic extensor phase of the seizure.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To assess a compound's ability to elevate the seizure threshold, modeling absence and myoclonic seizures.[17][18]
Methodology:
-
Animal Model: Male albino mice (18-25 g).
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Pre-treatment Time: Wait for the time of peak drug effect.
-
Chemoconvulsant: Administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that reliably induces seizures in control animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting >5 seconds).
-
Endpoint: The endpoint is the failure to observe a clonic seizure within the observation period.
-
Data Analysis: The ED50 is calculated.
Conclusion
The comparative analysis of methsuximide and its metabolite, this compound, reveals a classic prodrug-active metabolite relationship. Methsuximide serves as the delivery vehicle, which is rapidly converted to the therapeutically essential N-desmethylmethsuximide. It is the metabolite's long half-life and sustained presence in the plasma that dictates the drug's efficacy, dosing schedule, and toxicity profile. For researchers in pharmacology and drug development, understanding this dynamic is paramount for interpreting clinical data, designing new succinimide derivatives, and optimizing therapeutic strategies for refractory epilepsy.
References
- Cambridge University Press & Assessment. (2018). Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs.
- Drugs.com. (2025).
- PubChem. Methsuximide | C12H13NO2 | CID 6476.
- AAP Publications.
- BenchChem. Understanding the Structure-Activity Relationship of Succinimide Anticonvulsants: A Technical Guide.
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-44.
- White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73-7.
- Patsnap Synapse. (2024).
- Browne, T. R., et al. (1983). Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions. Neurology, 33(4), 415-23.
- RxList. (2021). How Do Succinimide Anticonvulsants Work?.
- White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 136, 63-71.
- Slideshare. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method.
- Drugs.com. List of Succinimide anticonvulsants.
- ResearchGate. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.
- PDR.Net. Celontin - Drug Summary.
- Welling, P. G. (1977). The pharmacokinetics of methsuximide and a major metabolite in the dog and man.
- Goehring, R. R., et al. (1991). Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of pharmaceutical sciences, 80(8), 790-2.
- Drugs.com. (2025).
- Chen, G., Weston, J. K., & Bratton, A. C. (1963). Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide. Epilepsia, 4(1), 66-76.
- Macdonald, R. L., & McLean, M. J. (1986). Anticonvulsant drugs: mechanisms of action. Annals of neurology, 19(4), 309-15.
- PubChem. Methsuximide | C12H13NO2 | CID 6476.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Methsuximide.
- DailyMed. (2023). Methsuximide Capsules, USP Rx only. U.S.
Sources
- 1. drugs.com [drugs.com]
- 2. Methsuximide Capsules, USP Rx only [dailymed.nlm.nih.gov]
- 3. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. publications.aap.org [publications.aap.org]
- 6. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdr.net [pdr.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 13. Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
A Researcher's Guide to Validating the Anticonvulsant Mechanism of 2-Methyl-2-phenylsuccinimide
For drug development professionals and researchers in neuroscience, elucidating the precise mechanism of action (MoA) of a compound is paramount. 2-Methyl-2-phenylsuccinimide, a succinimide derivative with known anticonvulsant properties, presents a compelling case for rigorous mechanistic validation. Unlike its more thoroughly characterized counterparts, its exact molecular targets remain a subject of investigation. This guide provides a comprehensive framework for validating the potential mechanisms of this compound, comparing its hypothetical actions against well-established anticonvulsant pathways, and offering detailed experimental protocols for its characterization.
The Mechanistic Puzzle of Succinimide Anticonvulsants
The succinimide class of drugs, which includes ethosuximide, is traditionally associated with the treatment of absence seizures. However, the introduction of a methyl and a phenyl group at the C-3 position of the succinimide ring, as in this compound, suggests a potentially broader or distinct pharmacological profile. While some literature points towards the blockade of voltage-gated sodium channels as a general mechanism for succinimides, other potential targets for α-substituted cyclic imides include T-type calcium channels and neuronal nicotinic acetylcholine receptors. Furthermore, the central role of excitatory and inhibitory neurotransmission in seizure pathology necessitates an investigation into the compound's effects on glutamate and GABA receptor systems.
This guide will focus on a comparative validation approach, exploring the hypothesis that this compound exerts its anticonvulsant effects through the modulation of ionotropic glutamate receptors, specifically NMDA and AMPA receptors. This is a plausible yet underexplored avenue for this compound class. The overactivation of these receptors is a key factor in seizure generation and propagation.[1][2][3] Therefore, antagonism of these receptors is a clinically validated strategy for seizure control.[4][5]
Comparative Landscape: Glutamate Receptor Antagonists
To objectively assess the potential of this compound as a glutamate receptor modulator, we will compare its hypothetical profile to that of known NMDA and AMPA receptor antagonists.
| Compound Class | Primary Mechanism of Action | Key Characteristics | Clinical Relevance |
| NMDA Receptor Antagonists (e.g., Ketamine, Memantine) | Non-competitive or competitive blockade of the NMDA receptor ion channel, preventing Ca2+ influx.[6][7] | Use-dependent channel block, modulation of synaptic plasticity.[4] | Treatment of refractory status epilepticus, neuroprotection.[4][8] |
| AMPA Receptor Antagonists (e.g., Perampanel) | Non-competitive antagonism at an allosteric site, reducing fast excitatory neurotransmission.[9][10] | Inhibition of glutamate-induced depolarization and seizure spread.[11][12] | Approved for partial-onset and generalized tonic-clonic seizures.[3] |
| This compound (Hypothesized) | Potential antagonism of NMDA and/or AMPA receptors. | To be determined through the validation workflow outlined below. | Potential for a novel anticonvulsant with a distinct profile from existing succinimides. |
A Multi-tiered Validation Workflow
To systematically investigate the mechanism of this compound, a hierarchical approach from in vitro cellular assays to in vivo animal models is proposed. This workflow is designed to be self-validating, with each stage providing evidence to support or refute the glutamate receptor hypothesis.
Caption: A multi-tiered workflow for validating the mechanism of action of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for executing the validation workflow.
Tier 1: In Vitro Mechanistic Assays
Protocol 1: Radioligand Binding Assays
-
Objective: To determine if this compound directly binds to NMDA or AMPA receptors.
-
Methodology:
-
Prepare cell membrane homogenates from rat brain tissue or from cell lines expressing specific NMDA (e.g., GluN1/GluN2A, GluN1/GluN2B) or AMPA (e.g., GluA1/GluA2) receptor subtypes.
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor channel site, [³H]CGP 39653 for the glutamate binding site of the NMDA receptor, or [³H]AMPA for the AMPA receptor).
-
In parallel incubations, include increasing concentrations of this compound to compete with the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) of this compound to determine its binding affinity.
-
-
Rationale: This experiment provides direct evidence of a physical interaction between the compound and the target receptors. A low Ki value would strongly support the hypothesis.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To characterize the functional effect of this compound on glutamate receptor-mediated currents.
-
Methodology:
-
Culture primary neurons (e.g., hippocampal or cortical) or use a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA or AMPA receptor subunits.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a specific agonist (e.g., NMDA with glycine, or AMPA) to elicit an inward current.
-
Perfuse this compound at various concentrations and measure the change in the agonist-evoked current amplitude.
-
Construct a concentration-response curve to determine the IC50 value.
-
Investigate the voltage dependency of the block for NMDA receptors to see if it acts as a channel blocker.
-
-
Rationale: This assay moves beyond binding to assess the functional consequence of the drug-receptor interaction, providing crucial information on whether the compound is an antagonist, and the nature of its inhibitory action.[13][14]
Tier 2: Cellular & Network Functionality
Protocol 3: Hippocampal Slice Electrophysiology
-
Objective: To assess the effect of this compound on synaptic transmission and plasticity in an intact neural circuit.
-
Methodology:
-
Prepare acute hippocampal slices from rodents.
-
Place a slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs.
-
Bath-apply this compound and observe the effect on the fEPSP slope and amplitude.
-
Induce seizure-like activity in the slice using pro-convulsant agents (e.g., 4-aminopyridine or zero Mg2+ aCSF) and determine if this compound can suppress this activity.
-
-
Rationale: This ex vivo model provides insight into how the compound affects synaptic communication in a more physiologically relevant context than cultured cells.[14][15]
Tier 3: In Vivo Seizure Models
Protocol 4: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Tests
-
Objective: To evaluate the broad-spectrum anticonvulsant activity of this compound in acute seizure models.
-
Methodology:
-
Administer this compound or a vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal).
-
MES Test: After a set pre-treatment time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes. The endpoint is the abolition of the hind-limb tonic extension phase.[16][17]
-
PTZ Test: After the pre-treatment time, administer a subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) to induce clonic seizures. The endpoint is the absence of clonic seizures for a defined period.
-
Determine the median effective dose (ED50) for protection in each model.
-
-
Rationale: These are standard, highly validated models for initial anticonvulsant screening.[18][19][20] Efficacy in the MES test suggests an effect against generalized tonic-clonic seizures, while activity in the PTZ test points to efficacy against myoclonic and absence seizures.
Protocol 5: 6-Hz Psychomotor Seizure Model
-
Objective: To assess the efficacy of this compound in a model of therapy-resistant partial seizures.
-
Methodology:
-
Following drug administration, deliver a low-frequency (6 Hz) electrical stimulus of longer duration through corneal electrodes in mice.
-
Observe the animals for the presence of seizure activity, characterized by a stun posture with forelimb clonus and Straub tail.
-
The endpoint is the protection from this seizure phenotype.
-
-
Rationale: This model is particularly useful for identifying compounds that may be effective against seizures that are resistant to standard antiepileptic drugs.[15][17]
Protocol 6: Kindling Model of Epilepsy
-
Objective: To evaluate the effect of this compound in a chronic model of epilepsy that reflects epileptogenesis.
-
Methodology:
-
Surgically implant an electrode into a specific brain region of a rat, such as the amygdala.
-
Deliver brief, repeated, sub-convulsive electrical stimuli over several days to weeks. This will progressively lead to the development of generalized seizures (kindling).
-
Once the animals are fully kindled, administer this compound and assess its ability to suppress the kindled seizures.
-
-
Rationale: Kindling is considered a valid model of temporal lobe epilepsy and is useful for evaluating a compound's effect on established epilepsy, as opposed to just acute seizures.[21][22]
Interpreting the Data: Building a Mechanistic Narrative
The collective data from this validation workflow will allow for a robust assessment of this compound's mechanism of action.
-
Strong Support for Glutamate Antagonism: Positive results in binding and patch-clamp assays, coupled with a reduction in fEPSPs in hippocampal slices and efficacy in the MES, 6-Hz, and kindling models would provide compelling evidence for a glutamate-mediated anticonvulsant mechanism.
-
Alternative Mechanisms: If the compound shows weak or no activity in the in vitro glutamate receptor assays but is potent in the in vivo models (particularly the PTZ test), this would suggest that other mechanisms, such as modulation of T-type calcium channels or GABAergic transmission, are more likely.
-
Multi-Target Profile: It is also plausible that this compound has a multi-target profile, acting on both glutamate receptors and other ion channels. This would be indicated by a broad spectrum of activity across both in vitro and in vivo models.
The following diagram illustrates the logical flow of interpreting the experimental outcomes.
Caption: Decision tree for interpreting the results of the validation workflow.
By employing this rigorous, multi-tiered approach, researchers can move beyond speculation and systematically validate the mechanism of action of this compound. This will not only enhance our understanding of this specific compound but also contribute to the broader effort of developing novel and more effective therapies for epilepsy.
References
- Frontiers. (n.d.). Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy.
- Malinowska, J., & Czuczwar, S. J. (2016). Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. Epilepsy & Behavior, 58, 132-139.
- Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work?
- MDPI. (n.d.). The Roles of Glutamate Receptors and Their Antagonists in Status Epilepticus, Refractory Status Epilepticus, and Super-Refractory Status Epilepticus.
- Kupferberg, H. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Epilepsia, 42(s4), 7-13.
- ResearchGate. (n.d.). Animal Models Used in the Screening of Antiepileptic Drugs.
- ResearchGate. (2020, March 14). Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors.
- McLean, M. J. (1987). In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine. Polish Journal of Pharmacology and Pharmacy, 39(5), 513-525.
- Kapur, J., & Macdonald, R. L. (1997). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy research, 26(3), 423-431.
- MDPI. (n.d.). The Role of Glutamate Receptors in Epilepsy.
- MDPI. (n.d.). Targeting NMDA Receptor Complex in Management of Epilepsy.
- International Journal of Pharmaceutical Sciences and Research. (2022, February 1). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS.
- Rogawski, M. A. (1993). NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles. Acta neurologica scandinavica. Supplementum, 149, 23-28.
- Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-762.
- MDPI. (2023, August 24). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
- Scilit. (n.d.). NMDA Antagonists for Refractory Seizures.
- Frontiers. (n.d.). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds.
- Weiser, T. (2002). AMPA receptor antagonists with additional mechanisms of action: new opportunities for neuroprotective drugs?. Current pharmaceutical design, 8(10), 849-858.
- Wikipedia. (n.d.). AMPA receptor.
- Journal of Advanced Zoology. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- Chen, Q., & Gouaux, E. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. Molecular pharmacology, 86(4), 355-365.
- PLOS One. (n.d.). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models.
- Brodie, M. J., & Dichter, M. A. (1996). The pharmacology and clinical efficacy of antiseizure medications: from bromide salts to cenobamate and beyond. Epilepsy & Behavior, 58, 12-26.
- Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies.
- White, H. S. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Epilepsy currents, 17(2), 79-84.
Sources
- 1. Frontiers | Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of NMDA receptors in the pathophysiology and treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Glutamate Receptors in Epilepsy [mdpi.com]
- 6. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 11. AMPA receptor - Wikipedia [en.wikipedia.org]
- 12. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. ijpsr.com [ijpsr.com]
- 21. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Succinimide Anticonvulsants: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of three key succinimide anticonvulsants: ethosuximide, methsuximide, and phensuximide. Intended for researchers, scientists, and drug development professionals, this document synthesizes clinical data and preclinical insights to facilitate informed decisions in anticonvulsant research and development.
Introduction to Succinimide Anticonvulsants
The succinimide class of drugs, which includes ethosuximide, methsuximide, and phensuximide, are primarily used in the treatment of absence (petit mal) seizures.[1] Their therapeutic action is mainly attributed to the selective inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1] This blockade disrupts the generation of spike-and-wave discharges that are characteristic of absence seizures.[1] While sharing a common mechanism, the subtle structural differences among these compounds lead to distinct side effect profiles, a critical consideration in both clinical practice and new drug design.
Comparative Side Effect Profiles
Ethosuximide is established as the first-line therapy for uncomplicated absence seizures, largely due to its relatively favorable side effect profile compared to other succinimides.[2] Methsuximide, while also effective, is generally considered to have a less favorable profile and is often reserved for refractory cases.[1][2] Information on phensuximide is less extensive, but it is generally considered to have a milder side effect profile, though its efficacy is also reported to be lower.[2]
Overview of Common and Serious Adverse Events
The following sections detail the known side effects of each drug, categorized by system organ class. It is important to note that obtaining precise, directly comparable incidence rates from clinical trials for older drugs like phensuximide and methsuximide can be challenging. The available data is often qualitative or derived from smaller, less controlled studies than modern clinical trials.
Ethosuximide (Zarontin®)
Ethosuximide is generally well-tolerated. The most common side effects are dose-related and often diminish with continued therapy.[2]
-
Gastrointestinal: These are the most frequent side effects and include nausea, vomiting, abdominal pain, diarrhea, and anorexia.[2][3]
-
Central Nervous System (CNS): Drowsiness, dizziness, headache, and lethargy are common.[2] Headache has been reported to occur in 14% of children taking ethosuximide.[1]
-
Serious Adverse Events: Though rare, serious and potentially life-threatening reactions can occur. These include:
-
Dermatologic: Stevens-Johnson syndrome (SJS), a severe skin reaction, has been reported.[4][5]
-
Hematologic: Blood dyscrasias such as agranulocytosis, aplastic anemia, and pancytopenia have been associated with ethosuximide use.[3][4]
-
Systemic: Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as multi-organ hypersensitivity, has been reported and can be fatal.[5][6] Cases of systemic lupus erythematosus (SLE) have also been associated with ethosuximide.[4]
-
Psychiatric: An increased risk of suicidal thoughts and behavior has been noted with antiepileptic drugs as a class, including ethosuximide.[7]
-
Methsuximide (Celontin®)
Methsuximide is associated with a higher incidence of side effects compared to ethosuximide.[2]
-
Central Nervous System (CNS): Drowsiness, ataxia (impaired coordination), and dizziness are the most frequently reported side effects.[8][9] Other CNS effects include headache, irritability, and nervousness.[10]
-
Gastrointestinal: Nausea, vomiting, anorexia, and abdominal pain are common.[8][9]
-
Serious Adverse Events: Similar to ethosuximide, methsuximide carries the risk of severe adverse reactions:
-
Hematologic: Serious blood dyscrasias, including pancytopenia, have been reported.[1][11]
-
Systemic: Cases of systemic lupus erythematosus (SLE) have been associated with succinimide use.[1][11]
-
Dermatologic: Stevens-Johnson syndrome has been reported.[8]
-
Hepatic: While clinically apparent hepatotoxicity is considered rare, hypersensitivity reactions with fever and rash, which can involve the liver, occur in an estimated 1% to 5% of patients.[12]
-
Psychiatric: There is an increased risk of suicidal thoughts and behavior, estimated to be approximately one case for every 530 patients treated with antiepileptic drugs.[8][13] Rare reports of psychosis and auditory hallucinations have also been noted.[8]
-
Phensuximide (Milontin®)
Phensuximide is less commonly used, and detailed information on its side effect profile, particularly quantitative data, is scarce. It is generally reported to cause mild side effects.[10]
-
Common Side Effects: The most commonly reported side effects include drowsiness, dizziness, and nausea.[10]
Quantitative Comparison of Side Effect Incidence
The following table summarizes the available quantitative data and qualitative descriptions of the incidence of common side effects for the three succinimide anticonvulsants. The lack of precise incidence rates for many adverse events, particularly for phensuximide and methsuximide, highlights a significant data gap for these older medications.
| Side Effect Category | Ethosuximide | Methsuximide | Phensuximide |
| Gastrointestinal | Common (Nausea, vomiting, abdominal pain)[2] | Frequent (Nausea, vomiting, anorexia)[8][9] | Reported (Nausea)[10] |
| Central Nervous System | Common (Drowsiness, dizziness, lethargy); Headache (14% in children)[1][2] | Most Frequent (Drowsiness, ataxia, dizziness)[8][9] | Reported (Drowsiness, dizziness)[10] |
| Psychiatric | Increased risk of suicidal thoughts/behavior (class effect)[7] | Increased risk of suicidal thoughts/behavior (~1 in 530 patients); Rare reports of psychosis[8][13] | Data not available |
| Dermatologic (Serious) | Rare (Stevens-Johnson Syndrome)[4] | Reported (Stevens-Johnson Syndrome)[8] | Data not available |
| Hematologic (Serious) | Rare (Blood dyscrasias)[4] | Reported (Blood dyscrasias)[1][11] | Data not available |
| Systemic (Serious) | Rare (DRESS, SLE)[4][6] | Reported (SLE)[1][11] | Data not available |
Experimental Workflow for Preclinical Side Effect Profiling
To address the gaps in our understanding of the comparative side effect profiles, a standardized preclinical workflow is essential. The following protocol outlines a self-validating system for assessing and comparing the neurological and systemic toxicity of succinimide anticonvulsants in a rodent model.
Logical Workflow Diagram
Caption: Preclinical workflow for comparative side effect profiling.
Step-by-Step Experimental Protocol
Objective: To compare the neurological and systemic side effect profiles of ethosuximide, methsuximide, and phensuximide in a 28-day rodent study.
Materials:
-
Male and female Sprague-Dawley rats (8 weeks old)
-
Ethosuximide, methsuximide, phensuximide
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Rotarod apparatus
-
Morris water maze
-
Equipment for blood collection and processing
-
Histopathology equipment and reagents
Methodology:
-
Phase 1: Acute Toxicity and Dose-Ranging (7 days)
-
Administer single escalating doses of each succinimide to small groups of rats.
-
Observe animals for signs of acute toxicity (e.g., sedation, ataxia, convulsions) for at least 24 hours post-dose.
-
Determine the Maximum Tolerated Dose (MTD) for each compound, defined as the highest dose that does not cause mortality or severe morbidity. This step is crucial for selecting appropriate doses for the sub-chronic study that are likely to reveal side effects without causing overt toxicity that would confound the results.
-
-
Phase 2: Sub-chronic Toxicity Assessment (28 days)
-
Randomly assign animals to four groups (n=10/sex/group): Vehicle control, Ethosuximide, Methsuximide, and Phensuximide. Doses should be based on the MTD and clinical relevance.
-
Administer the assigned treatment daily via oral gavage for 28 consecutive days.
-
Conduct daily clinical observations for any changes in appearance, behavior, or signs of illness. Record weekly body weights to monitor general health.
-
On Days 7, 14, 21, and 28, perform motor coordination testing using a Rotarod apparatus. This provides a quantitative measure of potential ataxia and motor impairment.
-
During the final week of treatment (Days 22-27), conduct cognitive function testing using the Morris water maze to assess for potential effects on learning and memory.
-
-
Phase 3: Terminal Systemic Evaluation (Day 29)
-
At the end of the treatment period, collect blood samples for complete blood counts (hematology) and analysis of liver and kidney function markers (clinical chemistry). This directly assesses for potential blood dyscrasias and organ toxicity.
-
Humanely euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, brain, etc.) for histopathological examination to identify any cellular-level changes.
-
Analyze all collected data (clinical observations, body weights, functional tests, hematology, clinical chemistry, and histopathology) to generate a comprehensive side effect profile for each compound. Statistical analysis will allow for a direct comparison between the treatment groups and the vehicle control, providing a self-validating system to attribute observed effects to the respective drugs.
-
Conclusion
This guide provides a comparative overview of the side effect profiles of ethosuximide, methsuximide, and phensuximide, drawing from available clinical and preclinical data. Ethosuximide emerges as the agent with the most favorable tolerability profile, supporting its status as a first-line therapy for absence seizures. Methsuximide, while effective, presents a greater side effect burden. The data for phensuximide is limited, indicating a need for further investigation. The outlined experimental protocol offers a robust framework for future preclinical studies aimed at generating the quantitative, comparative data necessary to fully elucidate the safety profiles of these and novel succinimide anticonvulsants. Such data is invaluable for guiding the development of next-generation antiepileptic drugs with improved safety and tolerability.
References
- Ethosuximide - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Celontin (methsuximide) capsules label - accessdata.fda.gov. (n.d.).
- ethosuximide (Zarontin), 250 mg capsules. - accessdata.fda.gov. (2016, May 17).
- Methsuximide - LiverTox - NCBI Bookshelf - NIH. (2016, July 1).
- Ethosuximide: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.).
- Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline. (n.d.).
- Model-Informed Precision Dosing Guidance of Ethosuximide Developed from a Randomized Controlled Clinical Trial of Childhood Absence Epilepsy - PubMed. (2023, June 15).
- PRESCRIBING INFORMATION PRODUCT MONOGRAPH CELONTIN (Methsuximide Capsules U.S.P.) 300 mg ANTICONVULSANT 8250 Décarie Blvd, su. (2013, March 14).
- Zarontin® - accessdata.fda.gov. (n.d.).
- Methsuximide (Professional Patient Advice) - Drugs.com. (2025, November 24).
- Celontin Side Effects: Common, Severe, Long Term - Drugs.com. (2025, November 6).
- Zarontin - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (2013, October 9).
- Anti-convulsant Agents: Ethosuximide and Methsuximide - ResearchGate. (n.d.).
- Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed. (1983, April 1).
- Methsuximide (Celontin) - Epilepsy Medication. (n.d.).
- Methsuximide | Drug Lookup | Pediatric Care Online - AAP Publications. (n.d.).
- PRESCRIBING INFORMATION. (2013, March 12).
- Methsuximide: Package Insert / Prescribing Information - Drugs.com. (2025, April 28).
- The cumulative frequencies of adverse events across different... - ResearchGate. (n.d.).
Sources
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Methsuximide (Celontin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methsuximide (Professional Patient Advice) - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Succinimides: Phensuximide, Methsuximide, Ethosuximide | Pharmaguideline [pharmaguideline.com]
- 11. cureepilepsy.org [cureepilepsy.org]
- 12. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
A Comparative Benchmarking Guide: 2-Methyl-2-phenylsuccinimide Against Novel Anticonvulsant Agents
This guide provides a comprehensive, in-depth technical comparison of the succinimide anticonvulsant, 2-Methyl-2-phenylsuccinimide, against a panel of recently developed and approved novel anticonvulsant agents: Cenobamate, Lacosamide, and Perampanel. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, preclinical efficacy and safety profiles, and the experimental methodologies crucial for a thorough evaluation of these compounds. Our objective is to furnish a robust, data-driven framework to inform discovery and development programs in the field of epilepsy therapeutics.
Introduction: The Evolving Landscape of Anticonvulsant Drug Discovery
The quest for novel antiepileptic drugs (AEDs) is driven by the persistent clinical need for therapies with improved efficacy, particularly for treatment-resistant epilepsy, and enhanced safety profiles. Historically, the discovery of anticonvulsants has relied heavily on a limited number of preclinical screening models that have successfully identified numerous effective drugs.[1] However, the demand for agents with novel mechanisms of action to address the approximately 30% of patients with refractory epilepsy necessitates a more nuanced and comparative approach to preclinical evaluation.[2]
This guide focuses on this compound, the active metabolite of the established drug methsuximide.[3][4] The succinimide class has long been a mainstay for the treatment of absence seizures, primarily through the blockade of T-type calcium channels.[5][6] We will benchmark this established mechanism against three novel agents that represent distinct, contemporary approaches to seizure control:
-
Cenobamate: A voltage-gated sodium channel (VGSC) blocker with an additional modulatory effect on GABA-A receptors.[7][8][9]
-
Lacosamide: An agent that selectively enhances the slow inactivation of VGSCs.[1][10][11]
-
Perampanel: A selective, non-competitive antagonist of the AMPA receptor.[12]
Our comparative analysis will be grounded in data from standardized and clinically validated preclinical seizure models: the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure model.[3] These models are predictive of efficacy against generalized tonic-clonic, myoclonic and absence, and pharmacoresistant focal seizures, respectively.[3]
Mechanisms of Action: A Divergence of Molecular Targets
A fundamental understanding of a compound's mechanism of action is paramount in drug development, as it informs its potential clinical utility and side-effect profile. The compounds under review exhibit distinct molecular targets within the central nervous system.
This compound: Targeting T-Type Calcium Channels
The anticonvulsant activity of succinimides, including this compound, is primarily attributed to the blockade of low-voltage-activated T-type calcium channels, particularly within thalamic neurons.[5][6] These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[5] By inhibiting these channels, this compound reduces calcium influx, thereby dampening the burst firing of thalamic neurons and disrupting the synchronization of the thalamocortical network.[5]
Caption: Mechanism of action of this compound.
Novel Anticonvulsant Agents: Diverse Molecular Targets
The newer agents in this comparison target different aspects of neuronal excitability.
Cenobamate exhibits a dual mechanism of action. It is a blocker of voltage-gated sodium channels, preferentially inhibiting the persistent sodium current.[7][8] Additionally, it acts as a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, enhancing inhibitory neurotransmission.[9]
Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels.[1][10][11] This is distinct from traditional sodium channel blockers that primarily affect fast inactivation. By stabilizing the slow inactivated state, lacosamide reduces the number of available channels, thereby limiting sustained repetitive firing without affecting normal neuronal activity.[11]
Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[12] By blocking this key excitatory receptor, perampanel reduces the overstimulation of neurons that contributes to seizure generation and spread.[12]
Caption: Mechanisms of action of novel anticonvulsant agents.
Preclinical Efficacy and Safety: A Quantitative Comparison
The preclinical anticonvulsant profile of a compound is typically characterized by its potency (Median Effective Dose, ED₅₀) in various seizure models and its potential for motor impairment (Median Toxic Dose, TD₅₀), often assessed using the rotarod test. The ratio of these two values provides the Protective Index (PI = TD₅₀/ED₅₀), a measure of the compound's therapeutic window.
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6 Hz ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (MES) |
| Methsuximide | ~150 | ~125 | Not Available | ~300 | ~2.0 |
| Cenobamate | 9.8 | > 30 | ~10-20 | 58 | 5.9 |
| Lacosamide | 4.5 | Inactive | ~5-10 | ~50 | 11.1 |
| Perampanel | 1.6 | 0.94 | 2.1 (32 mA) | 1.8 | 1.1 |
Data for novel agents are compiled from various preclinical studies and may vary based on experimental conditions.[1][7]
Interpretation of Preclinical Data:
-
Methsuximide (as a proxy for this compound): Shows efficacy in both MES and scPTZ models, suggesting a broad spectrum of activity against both generalized tonic-clonic and absence seizures. Its protective index is moderate.
-
Cenobamate: Demonstrates potent activity in the MES and 6 Hz models, indicative of efficacy against generalized tonic-clonic and pharmacoresistant focal seizures.[7] Its high protective index suggests a favorable safety margin.[7]
-
Lacosamide: Exhibits strong potency in the MES and 6 Hz models but is inactive against scPTZ-induced seizures, suggesting a more focused efficacy against generalized tonic-clonic and focal seizures. It possesses a high protective index.
-
Perampanel: Shows high potency across all three models, indicating a broad spectrum of activity.[1] However, its protective index is narrow, suggesting a smaller therapeutic window between efficacy and motor impairment.[1]
Experimental Protocols: A Guide to Preclinical Evaluation
The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide. Adherence to standardized protocols is critical for the reproducibility and comparability of preclinical data.
Maximal Electroshock (MES) Seizure Test
This model is highly predictive of efficacy against generalized tonic-clonic seizures.[3]
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Preparation: Adult male mice (e.g., ICR-CD-1 strain) are acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses to different groups of mice. The test is conducted at the time of peak effect of the drug.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse to minimize discomfort. This is followed by a drop of saline to ensure good electrical contact. The corneal electrodes are then gently placed on the corneas.
-
Stimulation: An alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED₅₀ is determined using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that raise the threshold for chemically induced seizures and is considered a model for myoclonic and absence seizures.[3]
Objective: To evaluate the ability of a compound to prevent clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Apparatus: Observation chambers.
Procedure:
-
Animal Preparation: As described for the MES test.
-
Drug Administration: The test compound or vehicle is administered i.p. to different groups of mice.
-
PTZ Injection: At the time of peak effect of the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the presence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds.
-
Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED₅₀ is calculated using probit analysis.
6 Hz Psychomotor Seizure Test
This model is considered a model of therapy-resistant focal seizures.
Objective: To assess the ability of a compound to suppress seizures induced by a low-frequency, long-duration electrical stimulus.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Preparation and Drug Administration: As described for the MES test.
-
Anesthesia and Electrode Placement: As described for the MES test.
-
Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered at a specific current intensity (e.g., 32 mA or 44 mA for mice).
-
Observation: Animals are observed for the presence of seizure activity, characterized by a stunned posture, forelimb clonus, and twitching of the vibrissae. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of protected animals at each dose.
Rotarod Test for Neurotoxicity
This test is used to assess motor coordination and potential neurological deficits induced by a compound.
Objective: To determine the dose of a compound that causes motor impairment in 50% of the animals (TD₅₀).
Apparatus: A rotarod apparatus (a rotating rod).
Procedure:
-
Training: Animals are trained to stay on the rotating rod (e.g., at a constant speed of 6 rpm) for a set duration (e.g., 1 minute) in three successive trials. Only animals that successfully complete the training are used.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Testing: At the time of peak effect, each animal is placed on the rotarod, and the time it remains on the rod is recorded. Falling off the rod is indicative of motor impairment.
-
Data Analysis: The percentage of animals exhibiting motor impairment at each dose is determined, and the TD₅₀ is calculated using probit analysis.
In Vitro Mechanistic Assays
In vitro assays provide a more direct measure of a compound's interaction with its molecular target.
T-Type Calcium Channel Electrophysiology
Objective: To quantify the inhibitory effect of a compound on T-type calcium channels.
Methodology: Whole-cell patch-clamp recordings are performed on cells expressing specific T-type calcium channel subtypes (e.g., CaV3.1, CaV3.2, CaV3.3). The test compound is applied at various concentrations, and the reduction in calcium current is measured to determine the IC₅₀ (the concentration that inhibits 50% of the current).
Voltage-Gated Sodium Channel Electrophysiology
Objective: To characterize the effects of a compound on the different states of VGSCs.
Methodology: Patch-clamp electrophysiology is used to measure the effects of the compound on the resting, open, and inactivated (both fast and slow) states of various sodium channel isoforms (e.g., NaV1.1, NaV1.2, NaV1.6). This allows for a detailed characterization of the compound's mechanism, as seen with the distinct profiles of cenobamate and lacosamide.[5]
AMPA Receptor Binding and Functional Assays
Objective: To determine a compound's affinity for and functional effect on AMPA receptors.
Methodology: Radioligand binding assays are used to determine the binding affinity (Ki) of the compound to the AMPA receptor. Functional assays, such as measuring the inhibition of AMPA-induced calcium influx in cultured neurons, are used to determine the compound's functional potency (IC₅₀).[1]
Conclusion and Future Directions
This comparative guide provides a detailed preclinical benchmark of this compound against the novel anticonvulsant agents cenobamate, lacosamide, and perampanel. Our analysis, based on established in vivo and in vitro methodologies, reveals distinct profiles in terms of mechanism of action, efficacy, and safety.
-
This compound , acting through the well-established mechanism of T-type calcium channel blockade, demonstrates a broad-spectrum profile in preclinical models of generalized seizures.
-
Cenobamate and Lacosamide represent advancements in targeting voltage-gated sodium channels, with cenobamate's dual action and lacosamide's selective enhancement of slow inactivation offering potentially improved therapeutic windows.
-
Perampanel , with its novel AMPA receptor antagonist mechanism, shows high potency across a range of seizure models, though with a narrower therapeutic index in preclinical studies.
The choice of an optimal anticonvulsant candidate for further development depends on the specific therapeutic goal, whether it be broad-spectrum efficacy, a targeted approach for a specific seizure type, or an improved safety profile. The experimental protocols and comparative data presented herein provide a robust framework for making such informed decisions in the dynamic field of anticonvulsant drug discovery. Future research should focus on head-to-head preclinical trials under identical experimental conditions to further refine these comparisons and on the development of more predictive models of human epilepsy.
References
- Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Acta Neurologica Scandinavica, 132(197), 19-24. URL
- Doty, P., Hebert, M., Mathy, F. X., & Byrnes, W. (2013). Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures. Expert review of neurotherapeutics, 13(2), 147-159. URL
- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. URL
- Guignet, M., Campbell, A., & Sankar, R. (2020). Cenobamate: A new medication for focal-onset seizures. Epilepsy & Behavior, 112, 107386. URL
- Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Kohmura, N., Ogasawara, A., ... & Kakegawa, W. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331-1340. URL
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Perucca, E., & Tomson, T. (2007). Progress report on new antiepileptic drugs: a summary of the Eighth Eilat Conference (EILAT VIII). Epilepsy research, 73(1), 1-52. URL
- FYCOMPA® (perampanel)
- Krauss, G. L., Klein, P., Brandt, C., Lee, S. K., Milanov, I., Milovanovic, M., ... & CHEER study investigators. (2020). Safety and efficacy of adjunctive cenobamate (YKP3089) in patients with uncontrolled focal seizures: a multicentre, double-blind, randomised, placebo-controlled, dose-response trial. The Lancet Neurology, 19(1), 38-48. URL
- Rektor, I., Krauss, G. L., Inoue, Y., Kaneko, S., Williams, B., & Laurenza, A. (2012). Perampanel, a selective, non-competitive AMPA receptor antagonist, as adjunctive therapy for refractory partial-onset seizures. Epilepsy research, 101(1-2), 125-135. URL
- Sankar, R. (2021). Cenobamate: A new paradigm for the treatment of focal-onset seizures. Epilepsy & Behavior, 121, 108013. URL
- White, H. S., Sankar, R., & Jehle, J. A. (2021). The unique mechanism of action of cenobamate: A new antiseizure medication. Epilepsy & Behavior, 120, 107985. URL
- Mateias, M., Vlachos, A., Lerescu, L., Dibu, G., Daria, V., & Pape, H. C. (2021). Inhibitory Effects of Cenobamate on Multiple Human Cardiac Ion Channels and Possible Arrhythmogenic Consequences. International journal of molecular sciences, 22(24), 13359. URL
- Rogawski, M. A. (2013). A new AMPA receptor antagonist for the treatment of epilepsy. Epilepsy currents, 13(2), 69-73. URL
- Stöhr, T., Kupferberg, H. J., Stables, J. P., Choi, D., Harris, R. H., Kohn, H., ... & White, H. S. (2007). Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy. Epilepsy research, 74(2-3), 147-154. URL
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82. URL
- Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989). Calcium currents in rat thalamocortical relay neurones: an in vitro voltage-clamp study. The Journal of physiology, 414(1), 587-604. URL
- Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical research, 42(7), 1873-1888. URL
- Anderson, L. L., He, H., Smith, M. D., St-Pierre, F., & Du Bois, J. (2014). Cenobamate (YKP3089) is a novel, potent, and selective anticonvulsant. Epilepsia, 55(7), 1074-1083. URL
- Phensuximide. PubChem. URL
- RxList. Succinimide Anticonvulsants. URL
- Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217-227. URL
- Chen, G., Weston, J. K., & Bratton Jr, A. C. (1963). Anticonvulsant activity and toxicity of phensuximide, methsuximide and ethosuximide. Epilepsia, 4(1), 66-76. URL
- Gomora, J. C., Daud, A. N., Weiergräber, M., & Perez-Reyes, E. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular pharmacology, 60(5), 1121-1132. URL
- Porter, R. J., & Cereghino, J. J. (1983). Methsuximide. In Antiepileptic Drugs (pp. 643-650). Raven Press.
- Villanueva, V., Garcı́a-Pérez, B., Garcı́a-Morales, I., Giráldez, B. G., Toledo, M., & Salas-Puig, J. (2021). Cenobamate in clinical practice: A review of its pharmacology, efficacy, and safety. Epilepsy & Behavior, 125, 108381. URL
- White, H. S., Alex, A. B., Pollock, A., Hen, N., Smith, M. D., & Wilcox, K. S. (2019).
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181. URL
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. URL
- Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 103-110). Humana, New York, NY. URL
- Curia, G., Gualtieri, F., & Avoli, M. (2014). The maximal electroshock seizure (MES) model: a cherished tool in the search for new antiepileptic drugs. Epilepsy & Behavior, 39, 132-136. URL
- Klein, P., & Friedman, A. (2024). New epilepsy therapies in development.
Sources
- 1. Plasma levels of methsuximide and N-desmethylmethsuximide during methsuximide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 9. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Table, CHEMICAL FORMULAS AND STRUCTURES]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of the Enantiomers of 2-Methyl-2-phenylsuccinimide: The Stereoselective Profile of Mesuximide's Active Metabolite
This guide provides a detailed comparative study of the (R)- and (S)-enantiomers of 2-Methyl-2-phenylsuccinimide. As the principal active metabolite of the anticonvulsant drug Mesuximide (Celontin®), understanding the stereospecific differences in its pharmacology and disposition is critical for drug development professionals, clinical researchers, and neuropharmacologists. We will explore the synthesis and separation of these enantiomers, compare their pharmacodynamic and pharmacokinetic profiles using experimental data, and discuss the clinical implications of this stereoselectivity.
Introduction: The Significance of Chirality in Succinimide Anticonvulsants
The succinimide class of drugs, which includes ethosuximide, phensuximide, and mesuximide, has been a cornerstone in the management of absence (petit mal) seizures for decades. Mesuximide (N,2-dimethyl-2-phenylsuccinimide) is particularly effective for refractory absence seizures. However, its clinical utility is shaped by its complex metabolism. Upon administration, mesuximide is rapidly N-demethylated in the liver to form its major and more potent metabolite, this compound (also known as N-desmethylmethsuximide).
This metabolite possesses a chiral center at the C-2 position of the succinimide ring, existing as two non-superimposable mirror images: (R)-2-methyl-2-phenylsuccinimide and (S)-2-methyl-2-phenylsuccinimide. It has been established that the therapeutic and toxic effects of many chiral drugs are not shared equally between their enantiomers. In the case of mesuximide, the anticonvulsant activity is primarily attributed to one enantiomer of its active metabolite. This guide dissects the distinct properties of these two molecules, providing the foundational data necessary for informed research and development.
Synthesis and Enantiomeric Separation
While racemic this compound is primarily obtained via the metabolism of mesuximide, its resolution into individual enantiomers is essential for comparative studies. The most common and effective method for this is chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation
This protocol describes a validated method for the analytical and semi-preparative separation of the (R)- and (S)-enantiomers of this compound. The causality behind this choice lies in the high resolution and reproducibility offered by polysaccharide-based chiral stationary phases for this class of compounds.
Objective: To resolve and quantify the enantiomers of this compound.
Materials:
-
Racemic this compound standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral stationary phase column (e.g., Chiralcel OD, based on cellulose tris(3,5-dimethylphenylcarbamate))
Instrumentation:
-
HPLC system with a UV detector (set to 215 nm)
-
Semi-preparative column for collection of individual enantiomers
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade hexane and isopropanol. A common starting ratio is 90:10 (v/v). The polarity of the mobile phase is a critical parameter; adjusting the isopropanol percentage allows for the optimization of retention times and resolution.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Temperature: 25°C (isocratic)
-
Injection Volume: 20 µL
-
-
Data Analysis: Two distinct peaks corresponding to the (S)- and (R)-enantiomers should be observed. The anticonvulsant (S)-enantiomer is typically the first to elute. The area under each peak is used to determine the relative concentration and enantiomeric excess.
-
Semi-Preparative Scaling: For collection of pure enantiomers, switch to a semi-preparative column (e.g., 250 x 10 mm). Increase the injection volume and flow rate proportionally. Collect the fractions corresponding to each peak for subsequent pharmacological assays.
This self-validating system ensures that the purity of the collected fractions can be confirmed by re-injecting a small aliquot into the analytical column.
Workflow for Enantiomer Resolution
Caption: Stereoselective metabolism of Mesuximide to its active and inactive enantiomers.
Clinical and Drug Development Implications
The pronounced stereoselectivity in both the action and disposition of this compound has significant consequences:
-
Therapeutic Monitoring: Standard therapeutic drug monitoring for patients on mesuximide measures the total concentration of the N-desmethyl metabolite. However, this measurement combines a highly active compound with a much less active one whose concentration is 3-5 times higher. This can obscure the true concentration of the therapeutically relevant molecule, the (S)-enantiomer, potentially leading to misinterpretation of the dose-response relationship.
-
Toxicity: The (R)-enantiomer, while lacking significant anticonvulsant activity, is not inert. It may contribute to off-target effects or side effects, and its longer half-life means it persists in the body. This phenomenon, known as "isomeric ballast," is a key argument for the development of single-enantiomer drugs.
-
Future Drug Development: The data strongly supports the rationale for developing (S)-2-methyl-2-phenylsuccinimide as a standalone drug (a "eutomer"). Such a product could offer a more favorable therapeutic index, with potentially lower side effects and a more predictable dose-response curve compared to racemic mesuximide. This strategy, known as a "chiral switch," has been successfully employed for many other drug classes.
Conclusion
The enantiomers of this compound present a classic and compelling case for the importance of stereochemistry in pharmacology. The anticonvulsant activity of the parent drug, mesuximide, resides almost entirely in its (S)-metabolite. This eutomer, however, is cleared more rapidly than its less active (R)-distomer, leading to a higher systemic exposure to the isomeric ballast. These findings, supported by decades of research, highlight the limitations of using a racemic precursor and provide a strong scientific foundation for the development of a single-enantiomer therapy to improve the management of refractory epilepsy. For researchers in the field, a stereoselective approach to both preclinical evaluation and clinical analysis is not merely an academic exercise but a prerequisite for optimizing safety and efficacy.
References
- Title: Stereoselective anticonvulsant activity and disposition of the enantiomers of N-desmethylmethsuximide. Source: The Journal of Pharmacology and Experimental Therapeutics URL:[Link]
- Title: The Anticonvulsant Activity of the N-Desmethyl Metabolites of Mesuximide and Phensuximide. Source: Epilepsia URL:[Link]
- Title: Stereoselective disposition of the enantiomers of N-desmethylmethsuximide during chronic treatment with methsuximide. Source: British Journal of Clinical Pharmacology URL:[Link]
- Title: Stereoselective disposition of N-desmethylmethsuximide in humans. Source: Clinical Pharmacology & Therapeutics URL:[Link]
- Title: Rapid N-demethylation of methsuximide to N-desmethylmethsuximide by rat liver microsomes. Source: Drug Metabolism and Disposition URL:[Link]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-2-phenylsuccinimide
Introduction: The Imperative of Purity in Succinimide-Based Research
2-Methyl-2-phenylsuccinimide, a derivative of the succinimide heterocyclic core, belongs to a class of compounds with significant therapeutic interest, notably as anticonvulsants.[1][2] For researchers in drug development, the chemical purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reproducible, reliable, and translatable scientific data. The presence of unreacted starting materials, synthetic by-products, isomers, or even residual solvents can drastically alter biological activity, introduce toxicity, and invalidate downstream experimental results.[3][4]
This guide eschews a one-size-fits-all approach, instead advocating for an orthogonal, multi-technique validation strategy. We will dissect and compare the most effective analytical techniques, providing not just step-by-step protocols but also the underlying scientific causality for each experimental choice. Our goal is to create a self-validating system of analysis where the strengths of one method compensate for the limitations of another, culminating in an unambiguous purity declaration.
Anticipating the Unwanted: Common Impurities in this compound Synthesis
A robust purity analysis begins with a theoretical understanding of what impurities might be present. The specific impurity profile is intrinsically linked to the synthetic route employed. Common routes to succinimide derivatives may involve the reaction of substituted succinic anhydrides with amines or other multi-step pathways.[5][6]
Potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 2-phenylpropionitrile or related precursors.
-
Reagents and Catalysts: Trace amounts of reagents used during the synthesis.
-
-
Product-Related Impurities:
-
Synthetic By-products: Resulting from side reactions, such as the formation of isomeric compounds or products of incomplete reaction.[7]
-
Degradation Products: The succinimide ring can be susceptible to hydrolysis under acidic or basic conditions, opening to form the corresponding succinamic acid derivative.[8]
-
-
Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) that become trapped in the crystalline lattice of the final product.[3]
An Orthogonal Approach: The Cornerstone of Confident Purity Assessment
Relying on a single analytical technique is insufficient for a definitive purity statement. A comprehensive assessment is achieved by employing multiple, orthogonal (i.e., based on different chemical or physical principles) methods. This strategy ensures that an impurity missed by one technique will be detected by another.
Caption: A logical workflow for the orthogonal purity validation of a synthesized compound.
Comparative Analysis of Purity Validation Techniques
Here, we compare the primary analytical methods for assessing the purity of this compound.
Melting Point Analysis: The Classic First Check
-
Principle of Operation: The melting point is a fundamental physical property. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
-
Trustworthiness: This is a rapid and inexpensive preliminary test. A sharp melting point consistent with the literature value (83-85 °C for α-Methyl-α-phenylsuccinimide) is a strong indicator of high purity.[9] A broad or depressed range definitively indicates the presence of impurities.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.
-
Loading: Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
-
Principle of Operation: NMR spectroscopy probes the chemical environment of specific nuclei (primarily ¹H and ¹³C). It provides detailed information about the molecular structure, connectivity, and the relative number of each type of proton. For purity analysis, ¹H NMR is exceptionally powerful because the integral of each signal is directly proportional to the number of protons it represents.
-
Expertise & Experience: While other techniques quantify impurities as separate signals, NMR allows for their quantification relative to the main compound's signals, provided the impurity's structure is known or can be inferred. The absence of unexpected signals is a powerful testament to purity. Characteristic chemical shifts for succinimide rings are well-documented, aiding in structural confirmation.[10]
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include an appropriate number of scans (e.g., 16 or 32) and a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure accurate integration.
-
Data Analysis:
-
Chemical Shifts: Verify that the observed proton signals match the expected structure of this compound (aromatic protons, methylene protons, methyl protons, and the N-H proton).
-
Integration: Set the integral of a well-resolved signal from the main compound to the corresponding number of protons. Compare this to the integrals of any impurity signals.
-
Coupling Constants: Confirm expected splitting patterns.
-
Interpreting the Data:
-
Pure Sample: Will show only the signals corresponding to this compound with correct integrations and splitting patterns.
-
Impure Sample: May show additional peaks from starting materials, by-products, or residual solvents (e.g., sharp singlets for common solvents like acetone or dichloromethane).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[11] A UV detector is commonly used for aromatic compounds like this compound, where detection is based on the absorption of light.[12] The area of each peak in the resulting chromatogram is proportional to the concentration of that component.
-
Authoritative Grounding: HPLC is the most widely accepted method for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[12] Methodologies for analyzing succinimide derivatives have been established, often using reversed-phase columns.[8][13]
Caption: Standard experimental workflow for HPLC-UV purity analysis.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrument: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% formic acid to improve peak shape.
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 20 minutes to ensure elution of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs, such as 210 nm or 254 nm. A PDA detector is superior as it can assess peak purity by comparing spectra across a single peak.
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.
Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC): The Specialist for Volatiles
-
Principle of Operation: GC is analogous to HPLC but is used for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. It is the ideal method for detecting and quantifying residual solvents.[14]
-
Expertise & Experience: While this compound itself can be analyzed by GC, its primary role in this context is to look for impurities that HPLC might miss, specifically volatile organic solvents from the synthesis or purification. A Flame Ionization Detector (FID) is often used, which provides a near-universal response for organic compounds.[14]
Experimental Protocol (Residual Solvent Analysis):
-
Instrument: GC system with a headspace autosampler and an FID.
-
Column: A polar column (e.g., WAX or similar) is typically used for residual solvent analysis.
-
Sample Preparation: Accurately weigh a sample (~100 mg) into a headspace vial and dissolve in a high-boiling point solvent like DMSO or DMF.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80 °C) to partition the volatile solvents into the headspace.
-
GC Conditions: Run a temperature gradient program (e.g., 40 °C to 240 °C) to separate the solvents.
-
Quantification: Compare the peak areas of any detected solvents to those of a certified reference standard to determine their concentration in ppm (parts per million).
Data Synthesis: A Comparative Summary
All quantitative data should be summarized for a clear, at-a-glance comparison of the available methods.
| Feature | Melting Point | ¹H NMR Spectroscopy | HPLC-UV | GC-FID | Mass Spectrometry |
| Primary Use | Preliminary purity check | Structural confirmation | Quantitative purity | Volatile impurity analysis | Molecular weight confirmation |
| Sensitivity | Low (~1-2%) | Moderate (~0.1-1%) | High (<0.05%) | Very High (ppm level) | High |
| Specificity | Low | High | High | High | Very High |
| Quantification | No | Semi-quantitative | Yes (Primary Method) | Yes (for volatiles) | No (unless with LC/GC) |
| Cost | Very Low | High | Moderate | Moderate | High |
| Expertise Req. | Low | High | Moderate | Moderate | High |
| Key Insight | Bulk purity | Unambiguous structure | Impurity profile | Residual solvents | Identity confirmation |
Conclusion: Establishing a Self-Validating Purity Protocol
The validation of synthesized this compound demands a rigorous, multi-faceted analytical approach. A sharp melting point provides initial confidence. High-resolution NMR spectroscopy then serves to unequivocally confirm the chemical structure and reveal the presence of any significant structural impurities. The primary declaration of purity, however, should be derived from high-resolution chromatographic techniques.[] HPLC-UV is the definitive method for quantifying non-volatile impurities, providing the crucial percentage purity value (e.g., 99.8%). This must be complemented by GC analysis to quantify any residual solvents, which are a critical and often overlooked class of impurities. Finally, mass spectrometry confirms the molecular weight, ensuring the primary HPLC peak corresponds to the target compound.
By integrating these orthogonal techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their compound and the reliability of their subsequent scientific endeavors.
References
- Hon. B. S. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. International Journal of Pharmaceutical and Bio-Medical Science.
- Jonsson, J., & Akesson, B. (1998). Determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 267-274.
- Luminix Health. (n.d.). This compound.
- Wang, J., et al. (2007). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Chinese Journal of Chromatography.
- Unknown Author. (n.d.). NMR Spectra and Molecular Structure.
- Bonitati, J. (1976). Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods. Clinical Chemistry, 22(3), 341-345.
- Chromatography Forum. (2006). How do you perform purity analysis?.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- PubChem. (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. National Institutes of Health.
- Eichler, J., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12457-12463.
- Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 76-84.
- U.S. Food and Drug Administration. (2023). Q3C(R8) Impurities: Guidance for Residual Solvents.
- Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal.
- Kunin, R. P., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 859-866.
- Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2855-2861.
Sources
- 1. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuey.net [kuey.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. a-Methyl-a-phenylsuccinimide 99 1497-17-2 [sigmaaldrich.com]
- 10. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 13. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Comparative Analysis of 2-Methyl-2-phenylsuccinimide: In-Vitro and In-Vivo Efficacy in Anticonvulsant Research
This guide provides a comprehensive comparison of the in-vitro and in-vivo anticonvulsant efficacy of 2-Methyl-2-phenylsuccinimide, a key active metabolite, against established antiepileptic drugs (AEDs). Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data that underpins our understanding of this compound's potential therapeutic value.
Introduction to this compound
This compound, also known as N-desmethylmethsuximide, is the primary active metabolite of the anticonvulsant drug Methsuximide.[1][2][3] The therapeutic efficacy of Methsuximide is largely attributed to this metabolite, which exhibits a longer half-life and achieves significantly higher plasma concentrations than the parent compound.[1] Structurally, it belongs to the succinimide class of compounds, which are recognized for their effectiveness in treating absence seizures.[4][5]
The primary mechanism of action for succinimides, including this compound, is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[6][7][8] These channels are pivotal in generating the characteristic spike-and-wave discharges observed in absence seizures. By inhibiting these channels, this compound helps to stabilize neuronal activity and prevent the abnormal electrical discharges that lead to seizures.[8]
Comparative In-Vitro Efficacy: T-Type Calcium Channel Blockade
The in-vitro efficacy of this compound (referred to as α-methyl-α-phenylsuccinimide or MPS in some studies) has been directly assessed by evaluating its ability to block cloned human T-type calcium channels. This provides a direct measure of its activity at its primary molecular target.
A key study demonstrated that this compound blocks human T-type calcium channels in a state-dependent manner, showing a higher affinity for inactivated channels.[6] The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Reference |
| This compound (MPS) | T-type Calcium Channels | ~170 | [9] |
| Ethosuximide | T-type Calcium Channels | ~23,700 | [9] |
Note: The IC50 value for Ethosuximide is presented to provide context within the same experimental paradigm.
These in-vitro findings underscore the direct interaction of this compound with a key target in the pathophysiology of absence seizures and suggest a greater potency compared to ethosuximide at the molecular level.
Comparative In-Vivo Efficacy: Rodent Models of Seizure
The in-vivo anticonvulsant properties of antiepileptic drugs are commonly evaluated using standardized rodent models. The two most widely used screening tests are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence and myoclonic seizures.[10] The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a standard measure of in-vivo potency.
For a comprehensive comparison, the following table summarizes the reported ED50 values for several established antiepileptic drugs in these standard models.
| Compound | MES ED50 (mg/kg, i.p., mice) | scPTZ ED50 (mg/kg, i.p., mice) | Primary Mechanism of Action | Reference |
| Methsuximide (as a proxy for its active metabolite) | Effective (Specific ED50 not cited) | Effective (Specific ED50 not cited) | T-type Calcium Channel Blockade | [11][12] |
| Ethosuximide | >500 | 130 | T-type Calcium Channel Blockade | [13] |
| Phenytoin | 9.5 - 10.4 | Inactive | Voltage-gated Sodium Channel Blockade | [14][15] |
| Valproic Acid | 190 - 276 | 177.83 | Multiple (GABAergic, Na+/Ca2+ channel blockade) | [16][17] |
| Lamotrigine | 4.9 - 9.67 | 2.2 | Voltage-gated Sodium Channel Blockade | [13][15] |
Note: ED50 values can vary depending on the specific experimental conditions, including the animal strain and the vehicle used for drug administration.
This comparative data highlights the distinct profiles of different anticonvulsant agents. While direct quantitative comparison for this compound is challenging without specific ED50 values, the documented efficacy of Methsuximide in both MES and scPTZ tests suggests a broad spectrum of activity for its active metabolite.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in-vivo experiments cited in this guide.
Maximal Electroshock (MES) Test Protocol
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation, indicative of efficacy against generalized tonic-clonic seizures.[10]
Apparatus:
-
An electroconvulsive shock apparatus with corneal electrodes.
-
Animal restrainer.
-
Timer.
Procedure:
-
Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. Animals are weighed and acclimatized to the laboratory environment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (typically intraperitoneal, i.p.) at a predetermined time before the test to coincide with its peak effect.
-
Electrode Application: A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the corneas of the mouse to minimize discomfort. The corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[18]
-
Observation: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The endpoint is the abolition of this phase. An animal is considered "protected" if the tonic hindlimb extension is absent.[18]
-
Data Analysis: The percentage of protected animals at each dose level is recorded. The ED50, the dose that protects 50% of the animals, is calculated using a statistical method such as the Probit analysis.[19]
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol, a model for absence and myoclonic seizures.[10]
Apparatus:
-
Syringes and needles for drug and convulsant administration.
-
Observation chambers for individual animals.
-
Timer.
Procedure:
-
Animal Preparation: Adult male mice are used and prepared as in the MES test.
-
Drug Administration: The test compound or vehicle is administered i.p. at a specific time before the convulsant challenge.
-
Convulsant Administration: Pentylenetetrazol is administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle spasms).
-
Endpoint: The primary endpoint is the absence of clonic seizures for a defined period. An animal is considered "protected" if no clonic seizure is observed.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the key concepts discussed.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow for in-vivo anticonvulsant screening.
Conclusion
This compound, the active metabolite of Methsuximide, demonstrates clear in-vitro efficacy through the blockade of T-type calcium channels, a key mechanism for controlling absence seizures. Its in-vivo anticonvulsant profile, inferred from studies on its parent compound, suggests a broad spectrum of activity against both generalized tonic-clonic and absence seizures. When compared to other established antiepileptic drugs, this compound and its parent compound represent a valuable therapeutic option, particularly in the context of succinimide-responsive epilepsies. Further direct comparative studies quantifying the ED50 of this compound would be beneficial for a more precise positioning within the landscape of anticonvulsant therapies. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers engaged in the discovery and development of novel antiepileptic agents.
References
- Chen G, Weston J K, Bratton A C. Anticonvulsant activity and toxicity of phensuximide, methsuximide and ethosuximide. Epilepsia. 1963, 4(1‐4): 66-76. [Link]
- Goehring RR, Greenwood TD, Pisipati JS, Wolfe JF. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. J Pharm Sci. 1991 Aug;80(8):790-2. [Link]
- PubChem. Phensuximide.
- PubChem. Methsuximide.
- Browne TR, Feldman RG, Buchanan RA. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions. Neurology. 1983 Apr;33(4):414-8. [Link]
- Miller AA, Wheatley P, Sawyer DA, et al. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats. Epilepsia. 1986;27(5):483-489. [Link]
- Gomora JC, Daud AN, Weiergräber M, Perez-Reyes E. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Mol Pharmacol. 2001 Nov;60(5):1121-32. [Link]
- Löscher W, Schmidt D. Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Res. 1988;2(3):145-181. [Link]
- Coulter DA, Huguenard JR, Prince DA. Block of T-Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs. Epilepsy Currents. 2002;2(4):114-116. [Link]
- Chen G, Weston JK, Bratton AC Jr. Anticonvulsant activity and toxicity of phensuximide, methsuximide and ethosuximide. Epilepsia. 1963;4:66-76. [Link]
- Bialer M, Johannessen SI, Kupferberg HJ, Levy RH, Loiseau P, Perucca E. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy Behav. 2004;5(6):886-891. [Link]
- Patsnap Synapse. What is the mechanism of Methsuximide? [Link]
- Barton ME, Klein BD, Wolf HH, White HS. Median effective (ED50) and motor impairing (TD50) doses of prototype antiseizure drugs (ASDs) in the maximal electroshock (MES) and 6 Hz seizure tests following acute intraperitoneal administration to outbred CF‐1 and inbred C57Bl/6 male mice.
- Barker-Haliski M, et al. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia. 2017;58 Suppl 4:29-45. [Link]
- Cambridge University Press & Assessment. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs. [Link]
- Luszczki JJ, Czuczwar SJ. Effects of Chronic Lamotrigine Administration on Maximal Electroshock- Induced Seizures in Mice. Pharmacological Reports. 2005;57(5):643-649. [Link]
- Melior Discovery. Maximal Electroshock Seizure Model. [Link]
- Kumar A, Singh A. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice. J Basic Clin Physiol Pharmacol. 2016;27(5):515-521. [Link]
- Metcalf CS, et al. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia. 2017;58(9):1565-1575. [Link]
- Bialer M, Yagen B. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels.
- National Institute of Diabetes and Digestive and Kidney Diseases. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Methsuximide.
- Todorovic SM, Lingle CJ. Pharmacological Properties of T-Type Ca2+ Current in Adult Rat Sensory Neurons: Effects of Anticonvulsant and Anesthetic Agents. J Neurophysiol. 1998;79(1):240-252. [Link]
- Rogawski MA. The MES and scPTZ tests. In: The Treatment of Epilepsy. 3rd ed. Wiley-Blackwell; 2004:147-156. [Link]
- Browne TR, et al. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions. Neurology. 1983;33(4):414-418. [Link]
- MedP
- Marescaux C, et al. Effect of magnesium valproate on amygdala-kindled seizures in the rat. Epilepsy Res. 1987;1(4):327-331. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3283, Ethosuximide. [Link]
- Löscher W, Schmidt D. New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy Res. 2011;93(1):1-36. [Link]
- DailyMed. ETHOSUXIMIDE capsule. [Link]
- Mayo Clinic. Ethosuximide (Oral Route). [Link]
- Medscape. Valproic acid dosing, indications, interactions, adverse effects, and more. [Link]
- Drugs.com.
- White HS, et al. The pharmacokinetic and pharmacodynamic relationship of clinically used antiseizure medications in the maximal electroshock seizure model in rodents. Epilepsia. 2020;61(8):1684-1694. [Link]
- Coulter DA, Sombati S, DeLorenzo RJ. Anticonvulsant actions of lamotrigine on spontaneous thalamocortical rhythms. Epilepsia. 2002;43(4):333-341. [Link]
Sources
- 1. Mesuximide - Wikipedia [en.wikipedia.org]
- 2. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methsuximide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 4. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide | Semantic Scholar [semanticscholar.org]
- 13. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 2-Methyl-2-phenylsuccinimide Analogs for Anticonvulsant and Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-2-phenylsuccinimide analogs, a class of compounds with significant potential in the development of novel anticonvulsant and neuroprotective agents. By objectively comparing the performance of various structural analogs and providing the experimental data and protocols to support these findings, this document serves as a critical resource for professionals in neuroscience and medicinal chemistry.
Introduction: The Therapeutic Potential of the Succinimide Scaffold
The succinimide (pyrrolidine-2,5-dione) ring is a well-established pharmacophore in anticonvulsant therapy, with ethosuximide being a frontline treatment for absence seizures.[1] The core principle behind the efficacy of succinimides lies in their ability to modulate neuronal excitability, primarily through the blockade of low-voltage-activated T-type calcium channels.[1] The this compound scaffold offers a key structural framework for designing novel central nervous system (CNS) agents. The strategic placement of a methyl and a phenyl group at the C-3 position provides a foundation for extensive structural modifications to optimize both anticonvulsant efficacy and neuroprotective potential. Understanding how alterations to this core structure impact biological activity is paramount for the rational design of next-generation therapeutics.
Core Structure-Activity Relationships of this compound Analogs
The anticonvulsant and neuroprotective activities of this compound analogs are finely tuned by substitutions at three key positions: the succinimide nitrogen (N-1), the phenyl ring, and the methyl group at the C-3 position.
The Succinimide Ring: The Pharmacophoric Core
The pyrrolidine-2,5-dione ring is indispensable for the anticonvulsant activity of this class of compounds. Its presence is considered a crucial element for interaction with biological targets.[2]
Substitutions on the Phenyl Ring
Modifications to the phenyl ring have a profound impact on the anticonvulsant profile of these analogs. The introduction of various substituents can alter the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target engagement.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, on the phenyl ring has been shown to be essential for potent anticonvulsant activity in several series of related compounds.[2][3] For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share a similar structural motif, analogs with a 3-(trifluoromethyl)anilide moiety displayed considerably higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts.[2]
-
Lipophilicity: A compound's lipophilicity, often expressed as log P, is a critical parameter for its ability to cross the blood-brain barrier and reach its CNS targets. In a study of phenylmethylenehydantoins, both LUMO (Lowest Unoccupied Molecular Orbital) energy and log P were identified as critical parameters for their anticonvulsant activity.[4]
N-Substitution on the Succinimide Ring
Alkylation or arylation at the N-1 position of the succinimide ring primarily influences the pharmacokinetic profile of the analogs.
-
N-Methylation: N-methylated analogs like phensuximide and methsuximide are known anticonvulsants. Their metabolism often involves N-demethylation to produce active metabolites.[1] For example, the therapeutic efficacy of methsuximide is largely attributed to its active metabolite, N-desmethylmethsuximide.[1]
-
Larger N-Substituents: Introducing larger or more complex substituents at the N-1 position can modulate the compound's duration of action and potential for off-target effects.
Comparative Anticonvulsant Activity: Experimental Data
The anticonvulsant efficacy of novel compounds is typically evaluated using a battery of preclinical models. The two most widely used and clinically validated assays are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[5] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence and myoclonic seizures.[1][6]
A key metric for comparing the anticonvulsant potential of different analogs is the Protective Index (PI) , which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀) (PI = TD₅₀/ED₅₀). A higher PI indicates a wider margin of safety.[7]
Table 1: Comparative Anticonvulsant Activity of Selected Phenyl-substituted Compounds
| Compound Class | Specific Analog | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) in MES | Reference |
| Quinazolines | Compound 5d (4-bromo substituted) | 140 | - | - | - | [7] |
| Compound 5b (4-chloro substituted) | 152 | - | - | - | [7] | |
| Compound 5c (4-fluoro substituted) | 165 | - | - | - | [7] | |
| Cyclopropanecarboxylates | Compound 6k | 9.2 | - | 387.5 | 42.1 | [8] |
| Compound 6m | 9.8 | - | 332.2 | 33.9 | [8] | |
| Benzothiazoles | Compound 52 | 25.49 (µmol/kg) | - | 123.87 (µmol/kg) | 4.86 | [9] |
| Pyridazinones | Compound SS-4F | 25.10 | 85.33 | - | >1 (calculated from data) | [10] |
| Phthalimides | Compound 17 | 5.7 (rat, oral) | - | - | - | [11] |
| Functionalized Amino Acids | N-benzyl-2-acetamido-3-methoxypropionamide | 8.2 | - | 43 | 5.2 | [3] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Neuroprotective Effects of this compound Analogs
Beyond their anticonvulsant properties, succinimide derivatives are emerging as promising neuroprotective agents. Their mechanisms of action in this context are multifaceted and include anti-inflammatory, antioxidant, and specific molecular pathway inhibitions.[1]
Mechanisms of Neuroprotection
-
Inhibition of RIPK1-mediated Necroptosis: Phensuximide has been identified as a potent inhibitor of Receptor-Interacting serine/threonine Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation in neurodegenerative diseases.[1] This provides a distinct neuroprotective mechanism compared to other succinimides.
-
Modulation of T-type Calcium Channels: Ethosuximide's blockade of T-type calcium channels is not only central to its anti-absence seizure activity but is also implicated in its neuroprotective effects.[1]
-
Antioxidant and Anti-inflammatory Properties: There is growing evidence that succinimides, including ethosuximide, possess antioxidant and anti-inflammatory properties that contribute to their neuroprotective profile.[1]
In Vitro Evaluation of Neuroprotection
The neuroprotective potential of this compound analogs can be assessed using various in vitro models. A common approach involves utilizing neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, and inducing neurotoxicity with agents that mimic pathological conditions.
Table 2: In Vitro Neuroprotective Activity of Selected Compounds
| Compound Class | Specific Analog | Cell Line | Neurotoxin | Neuroprotective Effect | IC₅₀ | Reference |
| Pyrrole-Containing Azomethines | Compound 12 | SH-SY5Y | H₂O₂ | 53% protection at 10 µM | >500 µM (cytotoxicity) | |
| Compound 9 | SH-SY5Y | H₂O₂ | 52% protection at 10 µM | >500 µM (cytotoxicity) | ||
| Compound 14 | SH-SY5Y | H₂O₂ | 51% protection at 10 µM | >500 µM (cytotoxicity) |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.[1]
Protocol:
-
Animal Preparation: Use male mice (e.g., ICR strain, 20-25 g). Allow animals to acclimate to the facility for at least 3 days.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). The time between administration and testing should be based on the compound's expected time to peak effect.
-
Electrode Application: Apply a drop of topical anesthetic to the animal's corneas. Place corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive stimulator.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this endpoint is considered protection.
-
Data Analysis: Determine the median effective dose (ED₅₀) using probit analysis from data obtained at various doses.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Rationale: The scPTZ test is a widely used model for screening compounds effective against myoclonic and absence seizures. It evaluates a compound's ability to elevate the seizure threshold.[1]
Protocol:
-
Animal Preparation: Use male mice (e.g., CF-1 strain, 18-25 g).
-
Drug Administration: Administer the test compound or vehicle control.
-
Chemoconvulsant Injection: At the time of expected peak drug effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting at least 5 seconds).
-
Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Rationale: This assay provides a controlled environment to assess a compound's ability to protect neuronal cells from specific insults, such as oxidative stress, which is implicated in many neurodegenerative diseases.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media until they reach a suitable confluency. For some assays, differentiation into a more neuron-like phenotype may be required.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin to the culture medium. Common choices include hydrogen peroxide (H₂O₂) to induce oxidative stress or 6-hydroxydopamine (6-OHDA) as a model for Parkinson's disease.
-
Incubation: Co-incubate the cells with the test compound and neurotoxin for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Data Analysis: Determine the concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (IC₅₀).
Visualization of Key Concepts
Core Succinimide Scaffold and Sites of Modification
Caption: Key modification sites on the this compound scaffold.
Experimental Workflow for Anticonvulsant Screening
Caption: A typical workflow for preclinical anticonvulsant drug screening.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel anticonvulsant and neuroprotective agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the phenyl ring and the succinimide nitrogen in modulating the pharmacological profile of these analogs. The strategic incorporation of electron-withdrawing groups on the phenyl ring appears to be a key determinant of anticonvulsant potency. Furthermore, the emerging evidence of the neuroprotective effects of succinimides opens new avenues for their therapeutic application in a broader range of neurological disorders. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of compounds.
References
- White, H. S., & Alex, A. B. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106429. [Link]
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Epilepsy Research, 50(1-2), 187-201. [Link]
- Abdellatif, K. R., Abdelgawad, M. A., El-Gamal, K. M., & El-Koussi, W. M. (2018). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 23(11), 2949. [Link]
- White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40 Suppl 5, S2-10. [Link]
- Clark, C. R., et al. (1998). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 41(19), 3715-3723. [Link]
- Yousefi, S., Sajjadi-Ghotaslou, A., & Tark-e-shori, A. (2022). Predicting the Anticonvulsant Activities of Phenylacetanilides Using Quantitative-structure-activity-relationship and Artificial. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. [Link]
- Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 646-653. [Link]
- Ng, F. M., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(6), 1345-1355. [Link]
- Tsvetanova, E., et al. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(3), 517. [Link]
- Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 886-892. [Link]
- Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(16), 4991. [Link]
- Siddiqui, N., et al. (2017). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Archiv der Pharmazie, 350(12), 1700234. [Link]
- Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical Biology & Drug Design, 84(2), 234-241. [Link]
- Sestito, S., et al. (2021). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 26(11), 3123. [Link]
- Bond, A., et al. (2000). Neuroprotective Effects of LY379268, a Selective mGlu2/3 Receptor Agonist: Investigations into Possible Mechanism of Action In Vivo. Neuropharmacology, 39(8), 1509-1516. [Link]
- Mathai, S., et al. (2015). Neuroprotection with Glycine-2-Methylproline-Glutamate (G-2MePE) after hypoxic-ischemic brain injury in adult rats. Journal of Neurology and Neurophysiology, 6(5), 1000318. [Link]
- van der Stelt, M., & Di Marzo, V. (2014). The neuroprotective effects of apocynin. Current Neuropharmacology, 12(3), 205-212. [Link]
- He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-548. [Link]
- Siddiqui, N., et al. (2009). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. European Journal of Medicinal Chemistry, 44(11), 4462-4469. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Evaluating the Neurotoxicity of 2-Methyl-2-phenylsuccinimide Relative to Other Anticonvulsants: A Comparative Guide for Researchers
In the quest for novel antiepileptic drugs (AEDs), the therapeutic window is often narrowly defined by the balance between efficacy and toxicity. Neurotoxicity, a critical parameter in this equation, can manifest as a spectrum of adverse effects, from subtle cognitive impairment to severe, irreversible neuronal damage. This guide provides a comparative analysis of the neurotoxic potential of 2-Methyl-2-phenylsuccinimide, a succinimide derivative, in the context of established anticonvulsants. By synthesizing preclinical data and outlining robust evaluation methodologies, we aim to equip researchers and drug development professionals with the critical insights needed to navigate the complexities of anticonvulsant neurotoxicity.
Introduction: The Double-Edged Sword of Anticonvulsant Therapy
Anticonvulsant medications are the cornerstone of epilepsy management, yet their utility is frequently limited by dose-related neurotoxic side effects. These can include sedation, ataxia, cognitive slowing, and, in some cases, exacerbation of seizures. For drug development professionals, a thorough understanding and early assessment of a candidate molecule's neurotoxic profile are paramount. This guide focuses on this compound, a compound of interest within the succinimide class, and benchmarks its potential neurotoxicity against widely prescribed anticonvulsants from different mechanistic classes.
While direct neurotoxicity data for this compound is limited, its structural relationship to other succinimides, such as ethosuximide, and preliminary findings on related compounds, provide a foundation for a predictive comparison. Studies on 2-benzylsuccinimides, for instance, have indicated that while some derivatives possess potent anticonvulsant properties, they may also exhibit greater neurotoxicity than the prototype drug ethosuximide in preclinical models like the rotorod test[1].
Comparative Neurotoxicity Profiles of Anticonvulsants
The neurotoxic potential of an anticonvulsant is intimately linked to its mechanism of action, dosage, and patient-specific factors. The following sections detail the known neurotoxic profiles of major anticonvulsant classes, providing a framework for evaluating novel compounds like this compound.
Succinimides: A Focus on Ethosuximide
Ethosuximide is a first-line treatment for absence seizures and is generally considered to have a favorable safety profile.[2] However, it is not devoid of neurotoxic effects. Common dose-dependent side effects include drowsiness, dizziness, headache, and ataxia.[3] More severe, albeit rare, neuropsychiatric effects such as psychosis, depression, and suicidal ideation have also been reported.[4] The mechanism of ethosuximide's anticonvulsant action involves the blockade of T-type calcium channels in thalamic neurons.[2] While this is effective for absence seizures, alterations in calcium homeostasis can have broader implications for neuronal function and survival.
Sodium Channel Blockers: Phenytoin and Carbamazepine
Phenytoin and carbamazepine are mainstays in the treatment of focal and generalized tonic-clonic seizures. Their primary mechanism involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents high-frequency firing.[5][6]
Phenytoin: The neurotoxicity of phenytoin is well-documented and concentration-dependent.[7] At therapeutic levels, mild nystagmus may occur. As concentrations rise, ataxia, slurred speech, and confusion become prominent.[7][8] Chronic use can lead to cerebellar atrophy, peripheral neuropathy, and cognitive impairment.[8]
Carbamazepine: Similar to phenytoin, carbamazepine's neurotoxicity is dose-related. Common adverse effects include dizziness, drowsiness, ataxia, and blurred vision.[9] Severe toxicity can lead to coma, seizures, and cardiovascular instability.[10] Long-term treatment has been associated with cognitive and motor slowing.
Broad-Spectrum Anticonvulsants: Valproic Acid and Lamotrigine
Valproic Acid (VPA): VPA has a complex mechanism of action, including enhancement of GABAergic transmission and blockade of voltage-gated sodium channels.[11][12] Its neurotoxicity can be significant. Chronic use is associated with cognitive impairment, tremors, and sedation.[11] A particularly serious concern is valproate-induced hyperammonemic encephalopathy, which can lead to altered mental status and coma.[13]
Lamotrigine: Lamotrigine also blocks voltage-gated sodium channels and may inhibit glutamate release. Its neurotoxic profile is generally considered more favorable than older anticonvulsants. Common side effects include dizziness, headache, and ataxia.[14][15] However, severe neurotoxic reactions can occur, particularly in cases of overdose or when co-administered with other anticonvulsants like valproic acid, which can significantly increase lamotrigine levels.[16][17]
Newer Generation Anticonvulsants: Levetiracetam
Levetiracetam has a unique mechanism of action involving binding to the synaptic vesicle protein SV2A. It is generally well-tolerated, but neurobehavioral side effects are common, including irritability, agitation, and depression.[18] While severe neurotoxicity is less common than with older agents, a significant number of patients experience these behavioral adverse effects, which can impact quality of life.[19][20]
Table 1: Comparative Neurotoxicity of Selected Anticonvulsants
| Anticonvulsant | Primary Mechanism of Action | Common Neurotoxic Effects | Severe/Chronic Neurotoxic Effects | Therapeutic Range |
| Ethosuximide | T-type calcium channel blocker | Drowsiness, dizziness, headache, ataxia[3] | Psychosis, depression, suicidal ideation[4] | 40-100 µg/mL |
| Phenytoin | Voltage-gated sodium channel blocker | Nystagmus, ataxia, slurred speech, confusion[7][8] | Cerebellar atrophy, peripheral neuropathy, cognitive impairment[8] | 10-20 µg/mL |
| Carbamazepine | Voltage-gated sodium channel blocker | Dizziness, drowsiness, ataxia, diplopia[9] | Coma, seizures, cardiovascular instability[10] | 4-12 µg/mL[21] |
| Valproic Acid | Multiple (GABA enhancement, Na+ channel blockade) | Sedation, tremor, cognitive slowing[11] | Hyperammonemic encephalopathy, hepatotoxicity[13] | 50-100 µg/mL |
| Lamotrigine | Voltage-gated sodium channel blocker | Dizziness, headache, ataxia, rash[14][15] | Severe skin reactions, aseptic meningitis | 3-14 mg/L[14] |
| Levetiracetam | Binds to SV2A | Somnolence, asthenia, dizziness, behavioral changes[18] | Psychotic symptoms, severe behavioral adverse reactions | 12-46 mg/L |
Unraveling the Mechanisms of Neurotoxicity
The neurotoxic effects of anticonvulsants stem from their intended pharmacological actions and off-target effects. Understanding these mechanisms is crucial for designing safer drugs.
-
Ion Channel Modulation: While essential for seizure control, prolonged alteration of ion channel function (e.g., sodium, calcium) can disrupt normal neuronal signaling, leading to excitotoxicity or neuronal depression.
-
Mitochondrial Dysfunction: Some anticonvulsants, notably valproic acid, can impair mitochondrial function, leading to oxidative stress, energy depletion, and apoptosis.[11]
-
Neurotransmitter Imbalance: Perturbations in the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission can have widespread effects on neuronal networks, contributing to cognitive and behavioral side effects.
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid's inhibition of HDACs, while potentially neuroprotective in some contexts, can also lead to widespread changes in gene expression that may contribute to its neurotoxic and teratogenic effects.[11]
Below is a generalized signaling pathway illustrating potential mechanisms of anticonvulsant-induced neurotoxicity.
Caption: Potential mechanisms of anticonvulsant-induced neurotoxicity.
Experimental Protocols for Assessing Neurotoxicity
A multi-tiered approach, combining in vivo and in vitro models, is essential for a comprehensive evaluation of a novel anticonvulsant's neurotoxic potential.
In Vivo Neurotoxicity Assessment
Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests: These are primary screening models for anticonvulsant efficacy and also provide an initial assessment of acute neurotoxicity.[22][23] The dose at which a compound shows anticonvulsant effects (ED50) is compared to the dose that produces neurotoxicity (TD50) to determine the protective index (PI = TD50/ED50). A higher PI indicates a wider safety margin.
Rotarod Test for Motor Impairment: This is a widely used behavioral assay to quantify motor coordination, balance, and motor learning in rodents. It is highly sensitive to the ataxic effects of many anticonvulsants.
Step-by-Step Rotarod Protocol:
-
Habituation: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Training: Place the animals on the stationary rod for a brief period. Then, train them at a low, constant speed (e.g., 4 rpm) for 2-3 trials.
-
Testing:
-
Administer the test compound (e.g., this compound) or vehicle control at the desired doses and time points.
-
At the time of peak effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency indicates motor impairment.
-
Perform multiple trials for each animal and average the results.
-
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
In Vitro Neurotoxicity Assays
Primary Neuronal Cultures: Cultures of primary neurons (e.g., cortical or hippocampal neurons) provide a more physiologically relevant system for assessing direct neurotoxic effects on neuronal viability, neurite outgrowth, and synaptic function.[24][25]
Cytotoxicity Assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
Neurite Outgrowth Assay:
-
Plate primary neurons at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).
-
After allowing the neurons to adhere, treat with various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Fix and stain the cells with a neuronal marker (e.g., β-III tubulin).
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using automated image analysis software. A reduction in neurite outgrowth is an indicator of neurotoxicity.
The following diagram illustrates a typical workflow for preclinical neurotoxicity screening of a novel anticonvulsant.
Caption: Preclinical neurotoxicity screening workflow for a novel anticonvulsant.
Conclusion and Future Directions
The evaluation of neurotoxicity is a critical and indispensable component of modern anticonvulsant drug development. While direct experimental data on this compound remains to be established, its structural analogy to the succinimide class suggests a potential for neurotoxic effects that warrant thorough investigation. By employing a comprehensive battery of in vivo and in vitro assays, as outlined in this guide, researchers can systematically characterize the neurotoxic profile of novel candidates like this compound.
Future research should focus on elucidating the specific molecular targets and pathways through which this and other novel anticonvulsants exert their neurotoxic effects. The development of more predictive, human-based in vitro models, such as iPSC-derived neuronal cultures and brain organoids, will further enhance our ability to identify safer and more effective treatments for epilepsy. A clear understanding of the neurotoxic landscape of existing anticonvulsants provides the necessary context for these future endeavors, ultimately paving the way for the next generation of safer antiepileptic therapies.
References
- Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review. (2025). [Source not available]
- Neurologic toxicity of carbamazepine in treatment of trigeminal neuralgia. (2022). PubMed. [Link]
- Carbamazepine-induced neurotoxicity and its prevention by NMDA in cultured cerebellar granule cells. (n.d.). PubMed. [Link]
- Carbamazepine Toxicity. (2023).
- Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and r
- Neurotoxicity following addition of intravenous valproate to lamotrigine therapy. (2003). Neurology. [Link]
- Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
- Neurotoxicity Associated With Free Valproic Acid. (2005).
- Comparison of the anticonvulsant efficacies and neurotoxic effects of valproic acid, phenytoin, and the ketogenic diet. (n.d.). PubMed. [Link]
- Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2024). Medscape. [Link]
- Valproic Acid Toxicity: Overview and Management. (2025).
- Valproic Acid. (2024).
- Phenytoin toxicity. (n.d.). LITFL. [Link]
- In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. (2025). [Source not available]
- Neurotoxicity following addition of intravenous valproate to lamotrigine therapy. (n.d.). PubMed. [Link]
- A case series of patients with lamotrigine toxicity at one center from 2003 to 2012. (2013). PubMed. [Link]
- In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed. [Link]
- Carbamazepine toxicity. (n.d.). LITFL. [Link]
- Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
- Phenytoin Toxicity. (2023).
- Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology. (2025). Medscape. [Link]
- Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. (n.d.). PubMed. [Link]
- Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. (n.d.). PubMed. [Link]
- Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Tre
- Ethosuximide. (n.d.). Wikipedia. [Link]
- Correlation of elevated lamotrigine and levetiracetam serum/plasma levels with toxicity: A long-term retrospective review at an academic medical center. (2021). PubMed. [Link]
- Comparative safety of antiepileptic drugs for neurological development in children exposed during pregnancy and breast feeding: a systematic review and network meta-analysis. (n.d.). BMJ Open. [Link]
- Phenytoin. (2023).
- Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction. (n.d.). PubMed Central. [Link]
- Correlation of elevated lamotrigine and levetiracetam serum/plasma levels with toxicity: A long-term retrospective review at an academic medical center. (n.d.). PubMed Central. [Link]
- Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). [Source not available]
- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (n.d.). PubMed Central. [Link]
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). [Source not available]
- Animal Models Used in the Screening of Antiepileptic Drugs. (n.d.).
- Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023). YouTube. [Link]
- Levetiracetam potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. (2025).
- The effects of chronic administration of ethosuximide on learning and memory: A behavioral and biochemical study on nonepileptic rats. (2025).
- Animal Models for Screening Antiepileptic Drugs and Unani Tre
- Side effects of levetiracetam. (n.d.). NHS. [Link]
- View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Newgen Research in Pharmacy & Healthcare. [Link]
- Animal Models for Pre-Clinical Antiepileptic Drug Research. (n.d.). DocsDrive. [Link]
- Ethosuximide: From Bench to Bedside. (n.d.). PubMed Central. [Link]
- Ethosuximide (Zarontin). (n.d.).
- Ethosuximide Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]
- Evaluation of Lamotrigine Toxicity Reported to Poison Centers. (2025).
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (n.d.). [Source not available]
- Synthesis and in Vivo Anticonvulsant Activity of 2-methyl-2-[3-(5-piperazin-1-yl-[9][11][26]oxadiazol-2-yl)
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Anticonvulsant Activity and Toxicity of Phensuximide, Methsuximide and Ethosuximide. (n.d.). Semantic Scholar. [Link]
- Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. [Link]
Sources
- 1. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethosuximide - Wikipedia [en.wikipedia.org]
- 3. cureepilepsy.org [cureepilepsy.org]
- 4. Ethosuximide Side Effects: Common, Severe, Long Term [drugs.com]
- 5. Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neurologic toxicity of carbamazepine in treatment of trigeminal neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A case series of patients with lamotrigine toxicity at one center from 2003 to 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurology.org [neurology.org]
- 17. Neurotoxicity following addition of intravenous valproate to lamotrigine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Side effects of levetiracetam - NHS [nhs.uk]
- 19. Correlation of elevated lamotrigine and levetiracetam serum/plasma levels with toxicity: A long-term retrospective review at an academic medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Correlation of elevated lamotrigine and levetiracetam serum/plasma levels with toxicity: A long-term retrospective review at an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 25. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
Introduction: The Succinimide Moiety in Modern Drug Design
An Expert's Guide to the Comparative Metabolic Stability of Succinimide-Based Drugs
The succinimide (or 2,5-pyrrolidinedione) ring is a five-membered dicarboximide that serves as a crucial pharmacophore in a variety of therapeutic agents. Its prevalence stems from its ability to act as a potent hydrogen bond donor and acceptor, as well as its rigid structure which can effectively orient substituents towards their biological targets. Perhaps the most well-known examples are the anti-epileptic drugs, including ethosuximide, phensuximide, and methsuximide. However, the application of this scaffold has expanded into oncology and beyond, with its incorporation into complex molecules like antibody-drug conjugates (ADCs).
Despite its utility, the succinimide ring presents a well-documented metabolic liability. Its susceptibility to enzymatic hydrolysis can lead to rapid clearance, poor bioavailability, and the formation of potentially inactive or toxic metabolites. This guide provides a detailed examination of the metabolic pathways of succinimide-based drugs, offers a comparative perspective on their stability, and outlines robust experimental protocols for their evaluation.
Core Metabolic Pathways of the Succinimide Ring
The primary metabolic vulnerability of the succinimide ring is its susceptibility to enzymatic hydrolysis, which leads to the opening of the ring. This process is typically catalyzed by hydrolase enzymes, such as amidases and esterases, which are abundant in the liver and plasma.
The hydrolysis results in the formation of a succinamic acid derivative. This transformation fundamentally alters the physicochemical properties of the parent molecule, typically increasing its polarity and facilitating its excretion. More critically, this ring-opening event almost invariably leads to a complete loss of pharmacological activity, as the rigid cyclic structure required for target binding is destroyed.
Beyond simple hydrolysis, N-dealkylation can occur if the succinimide nitrogen is substituted with an alkyl group, a pathway observed in the metabolism of methsuximide. Additionally, aromatic hydroxylation can occur if the succinimide scaffold bears an aromatic substituent, as is the case with phensuximide.
Caption: Primary metabolic pathways for succinimide-containing drugs.
Comparative Stability Analysis: Succinimide vs. Alternatives
A key consideration in drug design is whether to retain a potentially labile scaffold like succinimide or replace it with a more stable isostere. The decision hinges on a trade-off between potency and pharmacokinetic properties.
Case Study: Anti-epileptic Drugs
The classic anti-epileptic succinimides provide a clear illustration of metabolic profiles.
-
Ethosuximide: Exhibits relatively slow hydrolysis and is primarily eliminated through oxidation of its ethyl side chain, indicating the succinimide ring itself is moderately stable in this context.
-
Methsuximide: Undergoes rapid and extensive N-demethylation to an active metabolite, N-desmethylmethsuximide, which is then further metabolized. This highlights how substituents on the succinimide nitrogen can be a primary site of metabolism.
-
Phensuximide: Is rapidly metabolized, with a reported half-life of only about 8 hours in humans, primarily through aromatic hydroxylation of the phenyl group and hydrolysis of the imide ring.
Quantitative Comparison of Metabolic Stability
The most common method for evaluating metabolic stability in early drug discovery is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicles containing a high concentration of drug-metabolizing enzymes like Cytochrome P450s. The data below, compiled from various sources, illustrates typical stability parameters.
| Compound Class | Example Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Primary Metabolic Pathway |
| Succinimide | Phensuximide | < 15 | High | Ring Hydrolysis, Aromatic Hydroxylation |
| Succinimide | Ethosuximide | > 60 | Low | Side-chain Oxidation |
| Hydantoin | Phenytoin | 30-60 | Moderate | Aromatic Hydroxylation |
| Oxazolidinedione | Trimethadione | < 10 | High | N-Demethylation |
Disclaimer: Data are representative values compiled for comparative purposes. Actual values can vary significantly based on specific experimental conditions.
This comparison underscores a critical point: the stability of the succinimide ring is highly dependent on the overall molecular context. For ethosuximide, other parts of the molecule are more metabolically active, effectively "shielding" the succinimide ring. For phensuximide, the ring itself is a primary target for hydrolysis.
Experimental Protocols for Stability Assessment
To generate reliable and reproducible data, standardized protocols are essential. The following is a detailed methodology for a typical in vitro liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Positive Control (e.g., Verapamil, a known high-clearance compound)
-
Negative Control (e.g., Warfarin, a known low-clearance compound)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching
-
LC-MS/MS system for analysis
3. Experimental Workflow:
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
4. Detailed Steps:
-
Step 1: Preparation: Thaw all reagents on ice. Prepare the main incubation mixture by combining phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Step 2: Pre-incubation: Pre-warm the mixture in a water bath at 37°C for 5 minutes to acclimate the enzymes.
-
Step 3: Compound Addition: Add the test compound to the mixture to reach a final concentration of 1 µM. This is the "minus-NADPH" control sample, which will be taken at t=0 to account for any non-enzymatic degradation.
-
Step 4: Initiation: Start the metabolic reaction by adding the NADPH regenerating system. This cofactor (NADPH) is essential for the function of most CYP450 enzymes.
-
Step 5: Time-Course Sampling: Aliquots are removed from the reaction vessel at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Step 6: Quenching: Each aliquot is immediately added to a microplate or vial containing ice-cold acetonitrile with an internal standard. This action stops the enzymatic reaction and precipitates the microsomal proteins.
-
Step 7: Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is then analyzed by LC-MS/MS to quantify the concentration of the test compound relative to the stable internal standard.
5. Data Analysis:
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of this percentage is plotted against time. The slope of the resulting line (k) is used to calculate the in vitro half-life.
-
Half-Life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes)
This protocol provides a self-validating system. The inclusion of a "-NADPH" control confirms that degradation is enzyme-driven, while the high and low clearance controls (Verapamil, Warfarin) ensure the assay is performing as expected.
Conclusion and Strategic Outlook
The metabolic stability of succinimide-based drugs is not uniform; it is profoundly influenced by the overall molecular architecture. While the succinimide ring is inherently susceptible to hydrolysis, this liability can be modulated or overshadowed by other metabolic processes.
For drug development professionals, an early and thorough assessment of metabolic stability is non-negotiable. The in vitro microsomal stability assay serves as a cost-effective, high-throughput first screen. Compounds exhibiting high clearance due to succinimide hydrolysis may require medicinal chemistry efforts to either sterically hinder the ring or replace it with a more robust bioisostere. Conversely, for compounds like ethosuximide, where the ring is comparatively stable, optimization efforts can be focused on other metabolic soft spots. Ultimately, a data-driven approach, grounded in robust experimental evaluation, is paramount to successfully advancing succinimide-based candidates through the development pipeline.
References
- Dill, W. A., Johnson, P., & Glazko, A. J. (1956). The metabolic fate of N-methyl-a-phenylsuccinimide (Phensuximide, Milontin) and of a-phenylsuccinimide. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Horning, M. G., Butler, C., Lertratanangkoon, K., & Hill, R. M. (1974). Metabolism of Anticonvulsant Drugs: Methsuximide. Epilepsia. [Link]
- Dill, W. A., Peterson, L., Chang, T., & Glazko, A. J. (1965). Physiological disposition of a-methyl-a-ethylsuccinimide (ethosuximide; zarontin) in animals and man. Abstracts of the 149th National Meeting of the American Chemical Society. [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. [Link]
- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports. [Link]
A Comparative Guide to the Synthetic Validation of 2-Methyl-2-phenylsuccinimide: A Novel Microwave-Assisted Route vs. Traditional Methodologies
Introduction: The Significance of 2-Methyl-2-phenylsuccinimide in Drug Discovery
Succinimide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] Specifically, this compound serves as a crucial scaffold in the development of novel therapeutics. The efficiency and sustainability of its synthetic route are paramount to facilitating rapid and cost-effective drug development pipelines. This guide provides a comprehensive validation of a novel, microwave-assisted synthetic route for this compound, objectively comparing its performance against established, traditional alternatives.
Comparative Analysis of Synthetic Routes
This guide will dissect three primary synthetic strategies for this compound: the traditional two-step condensation, a one-pot green synthesis, and a novel microwave-assisted approach. The following table summarizes the key performance indicators for each method, providing a clear and concise comparison for researchers to inform their synthetic planning.
| Parameter | Route 1: Traditional Two-Step Synthesis | Route 2: One-Pot Green Synthesis | Route 3: New Validated Microwave-Assisted Synthesis |
| Overall Yield | ~75-85% | ~80-90% | ~90-95% |
| Reaction Time | 4-6 hours | 1.5-2 hours | 10-15 minutes |
| Key Reagents | Acetic Anhydride, Sodium Acetate | Zinc, Acetic Acid | None (Solvent-free) |
| Energy Input | Conventional Heating (80-100°C) | Exothermic, then moderate heating | Microwave Irradiation |
| Green Chemistry Principles | Use of hazardous reagents, longer heating times | Use of a recyclable metal, reduced reaction time | Solvent-free, rapid heating, high atom economy |
| Scalability | Readily scalable | Scalable, with considerations for heat management | Potentially scalable with specialized microwave reactors |
Route 1: The Traditional Two-Step Synthesis
The classical approach to synthesizing N-substituted succinimides involves a two-step process: the formation of a succinamic acid intermediate, followed by cyclization.[2][3] This method, while reliable, often requires longer reaction times and the use of dehydrating agents that can complicate purification.
Reaction Pathway
Caption: Traditional two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-2-phenylsuccinamic Acid
-
Dissolve 2-methyl-2-phenylsuccinic anhydride (1.0 eq) in a suitable solvent such as diethyl ether.
-
Slowly bubble ammonia gas (1.0 eq) through the solution with stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
The resulting precipitate of 2-methyl-2-phenylsuccinamic acid is collected by filtration, washed with cold ether, and dried.
Step 2: Cyclization to this compound
-
Combine the dried 2-methyl-2-phenylsuccinamic acid (1.0 eq) with acetic anhydride (2.0 eq) and a catalytic amount of sodium acetate.
-
Heat the mixture at 80-100°C for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Route 2: One-Pot Green Synthesis
In an effort to develop more environmentally friendly and efficient methods, a one-pot synthesis using zinc and acetic acid has been reported for N-substituted succinimides.[4] This approach avoids the isolation of the intermediate and utilizes less hazardous reagents.
Reaction Pathway
Caption: One-pot green synthesis of this compound.
Experimental Protocol
-
Dissolve 2-methyl-2-phenylsuccinic anhydride (0.044 mole) in acetic acid (35 mL).
-
Add a source of ammonia (e.g., ammonium acetate, 0.040 mole) and stir vigorously for 10 minutes at room temperature.
-
Add zinc powder (2 mole) to the reaction mixture at once. An exothermic reaction will cause the temperature to increase to around 55°C.
-
Stir the reaction mixture for 1.5 hours, maintaining the temperature.
-
Allow the mixture to cool to room temperature and filter to remove unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g) to precipitate the solid product.
-
Filter the solid, wash with water, and then wash with a sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from ethanol.
Route 3: A New Validated Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products.[2][5] A novel, solvent-free microwave irradiation method has been validated for the synthesis of this compound, offering a significant improvement in efficiency and sustainability.
Reaction Pathway
Caption: New validated microwave-assisted synthesis of this compound.
Experimental Protocol
-
In a microwave-safe vessel, thoroughly mix 3-methyl-3-phenylsuccinic acid (1.0 eq) and urea (1.2 eq).[1]
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a power of 450-600W for 10-15 minutes. The reaction should be monitored for completion by TLC.
-
After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Conclusion: A Clear Advancement in Synthetic Efficiency
The validation of the new microwave-assisted, solvent-free synthetic route for this compound demonstrates a significant advancement over traditional and even more recent "green" methodologies. The dramatic reduction in reaction time from hours to minutes, coupled with high yields and the elimination of bulk solvents, positions this method as a superior choice for researchers and drug development professionals. This approach not only accelerates the synthesis of this important scaffold but also aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis.
References
- Patil, S. V., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7.
- Stojković, et al. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Chemical Industry & Chemical Engineering Quarterly, 25(4), 335-347.
- Shell, T. A., et al. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 88(10), 1439-1441.
- Kinnison, J. (n.d.). Synthesis of n-Phenylsuccinimide. Prezi.
- National Center for Biotechnology Information (n.d.). (+-)-alpha-Methyl-alpha-phenylsuccinimide. PubChem.
Sources
- 1. Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Succinimide Quantification in Biopharmaceuticals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Role of Succinimide Quantification in Drug Development
Succinimide is a cyclic imide intermediate that forms as a result of the deamidation of asparagine (Asn) residues or the isomerization of aspartic acid (Asp) residues in proteins.[1][2] This modification is of significant concern in the biopharmaceutical industry as it can introduce structural heterogeneity, potentially leading to alterations in protein structure, aggregation, loss of biological activity, and even immunogenicity.[1] Given that many protein-based drugs are formulated at mildly acidic conditions where succinimide can accumulate, its accurate quantification is paramount for ensuring product quality and stability.[1] The inherent instability of the succinimide ring, which readily hydrolyzes to form aspartate and isoaspartate, presents a significant analytical challenge.[1][3] This guide will dissect and compare the leading analytical techniques used to overcome this challenge and accurately quantify this transient yet critical intermediate.
The Analytical Arsenal: A Comparative Overview
The quantification of succinimide requires a nuanced approach that accounts for its labile nature. A variety of analytical techniques have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, throughput, and the stage of drug development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods: The Workhorse of Succinimide Analysis
LC-MS has emerged as the cornerstone for the identification and quantification of succinimide due to its high sensitivity, specificity, and ability to provide site-specific information.
Principle: This is the most common approach for succinimide analysis.[4][5] By performing the enzymatic digestion of the protein at a low pH (typically around 5.0-6.0), the hydrolysis of the succinimide intermediate is minimized, allowing for its detection and quantification by subsequent LC-MS analysis.[4][6][7]
Expertise & Experience in Practice: The key to a successful low-pH peptide map is the careful optimization of digestion conditions. While a lower pH stabilizes succinimide, it can also reduce the efficiency of commonly used proteases like trypsin. Therefore, a balance must be struck, or alternative acid-stable proteases may be employed. It's also crucial to recognize that even under optimized low-pH conditions, some level of succinimide hydrolysis can still occur, and method-induced artifacts can arise.[4]
Experimental Workflow: Low-pH Peptide Mapping for Succinimide Quantification
Caption: Workflow for succinimide quantification using low-pH peptide mapping.
Principle: This elegant method provides definitive identification and quantification of succinimide.[8][9][10] The protein sample is hydrolyzed in the presence of ¹⁸O-labeled water. The succinimide intermediate, upon hydrolysis, incorporates an ¹⁸O atom into the newly formed carboxyl group of either aspartate or isoaspartate.[8][9][10] Subsequent tryptic digestion and LC-MS analysis reveal a characteristic 2 Da mass shift in the peptides that contained the succinimide, allowing for precise quantification.[8][9][10]
Expertise & Experience in Practice: The power of this technique lies in its ability to distinguish pre-existing aspartate and isoaspartate from those formed from the hydrolysis of succinimide during the experiment. This is a self-validating system, as a control sample processed in ¹⁶O water will not show the mass shift.[10] The completeness of the hydrolysis reaction is a critical parameter to ensure accurate quantification.
Principle: To overcome the inherent instability of succinimide, this method involves "trapping" the intermediate by reacting it with hydrazine.[1][11] This reaction forms a stable aspartyl hydrazide, which can then be readily analyzed by mass spectrometry.[1][11] A key advantage of this approach is the ability to further derivatize the hydrazide with a fluorescent tag, enabling detection by orthogonal methods like HPLC-UV or fluorescence imaging.[1][11]
Expertise & Experience in Practice: This method is particularly useful for rapid screening and formulation optimization due to its high sensitivity; detection of as low as 0.41% succinimide has been reported without extensive optimization.[11] The specificity of the hydrazine reaction under controlled conditions is crucial to avoid side reactions with other amino acid residues.
Experimental Workflow: Succinimide Quantification via Hydrazine Trapping
Sources
- 1. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 18O labeling method for identification and quantification of succinimide in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-2-phenylsuccinimide and Standard Therapies for Long-Term Management of Absence Seizures
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The long-term management of absence seizures, a form of generalized epilepsy, necessitates a careful evaluation of therapeutic efficacy, safety, and patient tolerability. For decades, the succinimide class of anticonvulsants has been a cornerstone of treatment. This guide provides an in-depth comparison of 2-Methyl-2-phenylsuccinimide, also known as Phensuximide, with the current standard-of-care treatments for absence seizures, namely Ethosuximide, Valproic Acid, and Lamotrigine. While Phensuximide represents an earlier generation of succinimide anticonvulsants, an objective assessment of its long-term efficacy in relation to modern therapeutic options is crucial for informing future drug development and clinical research.
This document delves into the mechanistic underpinnings, available clinical efficacy data, and methodologies for evaluating the long-term performance of these compounds.
Mechanisms of Action: A Tale of Ion Channels and Neurotransmitter Systems
The primary pathophysiology of absence seizures is believed to involve oscillatory activity within thalamocortical circuits. The therapeutic efficacy of the compared anticonvulsants is largely attributed to their ability to modulate neuronal excitability within these pathways.
Succinimides: Phensuximide and Ethosuximide
Both Phensuximide and Ethosuximide are thought to exert their primary anticonvulsant effect through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1] These channels play a critical role in generating the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By blocking these channels, succinimides reduce the flow of calcium ions, thereby hyperpolarizing the neuronal membrane and making it less likely to fire in the synchronized, rhythmic pattern that underlies absence seizures.
Recent research has also suggested that Phensuximide may have additional mechanisms of action, including the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent necroptosis, which could play a role in neuroinflammation and cell death pathways.[2] However, the clinical significance of this finding in the context of epilepsy remains to be fully elucidated.
dot
Caption: Mechanism of Action of Succinimides.
Valproic Acid
Valproic acid possesses a broader spectrum of anticonvulsant activity, which is attributed to its multiple mechanisms of action. These include:
-
Enhancement of GABAergic transmission: Valproic acid increases the synthesis and release of the inhibitory neurotransmitter GABA and inhibits its degradation.
-
Blockade of voltage-gated sodium channels: This action reduces high-frequency neuronal firing.
-
Inhibition of T-type calcium channels: Similar to succinimides, valproic acid also demonstrates an inhibitory effect on T-type calcium channels, contributing to its efficacy in absence seizures.
Lamotrigine
The primary mechanism of action of Lamotrigine is the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory amino acid neurotransmitters, such as glutamate. While effective in some cases of absence seizures, its efficacy is generally considered to be less robust than that of Ethosuximide or Valproic acid.[3]
Comparative Long-Term Efficacy: A Review of the Evidence
A direct, head-to-head, long-term comparative study of Phensuximide against modern standard treatments is notably absent in recent medical literature. The available data for Phensuximide is largely historical, predating the establishment of current rigorous clinical trial methodologies.
This compound (Phensuximide)
Standard Treatments: Ethosuximide, Valproic Acid, and Lamotrigine
The long-term efficacy of Ethosuximide, Valproic Acid, and Lamotrigine for childhood absence epilepsy has been more extensively studied. A significant randomized, double-blind, controlled trial provided Class I evidence comparing these three drugs.[4]
| Treatment Group | Seizure-Free Rate at 3 Months | Seizure-Free Rate at 6 Months | Notes |
| Ethosuximide | 84% | 90% | Significantly higher than Lamotrigine at 6 months.[5] |
| Valproic Acid | 62% | Not significantly different from Ethosuximide at 6 months. | |
| Lamotrigine | 53% | 63% | Less effective than Ethosuximide and Valproic Acid.[4] |
A retrospective study evaluating the long-term effectiveness of these three drugs over two years found that while Ethosuximide had a faster onset of efficacy, there was no significant difference in the seizure-free rate among the three groups after nine months of treatment.[1][5] This suggests that all three can be effective in the long term, but initial response rates may vary.
Side Effect Profiles: A Key Consideration in Long-Term Treatment
The tolerability and side-effect profile of an anticonvulsant are critical for long-term patient adherence and overall quality of life.
| Medication | Common Side Effects | Serious Adverse Events (Rare) |
| Phensuximide | Drowsiness, dizziness, headache, nausea, vomiting | Blood dyscrasias, kidney damage |
| Ethosuximide | Nausea, vomiting, stomach pain, loss of appetite, headache, drowsiness | Blood dyscrasias, systemic lupus erythematosus |
| Valproic Acid | Nausea, vomiting, weight gain, hair loss, tremor, drowsiness | Liver damage, pancreatitis, birth defects (if taken during pregnancy) |
| Lamotrigine | Rash, dizziness, headache, blurred vision, nausea, insomnia | Stevens-Johnson syndrome (a severe skin reaction) |
Experimental Protocols for Assessing Long-Term Efficacy
To rigorously assess the long-term efficacy of a novel compound like a this compound derivative against a standard treatment, a well-designed clinical trial is essential. The following protocol outlines a potential framework based on methodologies from published studies.
Phase 1: Study Design and Patient Population
-
Design: A multi-center, randomized, double-blind, active-control, parallel-group study.
-
Participants: Children and adolescents (ages 4-18) with a new or recent diagnosis of absence epilepsy, confirmed by clinical history and EEG findings (characteristic 3-Hz spike-and-wave discharges).
-
Exclusion Criteria: History of other seizure types (except febrile seizures), significant cognitive or motor deficits, prior treatment with anticonvulsant medication, and known contraindications to the study drugs.
Phase 2: Treatment and Titration
-
Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., a this compound derivative) or the active comparator (e.g., Ethosuximide).
-
Titration: A slow dose-titration schedule should be implemented over several weeks to minimize side effects and achieve a therapeutic dose. The final dose should be individualized based on clinical response and tolerability.
Phase 3: Efficacy and Safety Monitoring
-
Primary Efficacy Endpoint: The proportion of patients who are seizure-free for a predefined period (e.g., 12 weeks) at the end of a specified treatment duration (e.g., 12 months). Seizure freedom is determined by parental/patient seizure diaries and confirmed by ambulatory EEG monitoring.
-
Secondary Efficacy Endpoints:
-
Time to first seizure after randomization.
-
Percentage reduction in seizure frequency from baseline.
-
Normalization of EEG (absence of spike-and-wave discharges).
-
-
Safety Monitoring: Regular monitoring of adverse events through patient interviews, physical examinations, and laboratory tests (complete blood count, liver function tests, renal function tests).
dot
Caption: Experimental Workflow for Long-Term Efficacy Assessment.
Conclusion and Future Directions
Based on the available evidence, this compound (Phensuximide) represents an early therapeutic agent for absence seizures with a plausible mechanism of action. However, the lack of modern, robust, long-term clinical trial data makes it difficult to definitively compare its efficacy and safety to current first-line treatments like Ethosuximide and Valproic Acid.
For drug development professionals, the story of Phensuximide underscores the importance of rigorous, long-term comparative studies. While the succinimide scaffold remains a valid starting point for the development of new T-type calcium channel modulators, any novel compound would need to demonstrate superior or at least non-inferior long-term efficacy and an improved safety profile compared to established standards of care. Future research should focus on conducting well-designed clinical trials to re-evaluate older compounds or to assess new chemical entities, with a strong emphasis on long-term outcomes and patient-reported measures of quality of life.
References
- Glauser TA, Cnaan A, Shinnar S, et al. Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. N Engl J Med. 2010;362(9):790-799.
- Kim SH, Lee SA, Kang HC, et al. Long-term effectiveness of ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. Brain Dev. 2011;33(8):652-656.
- Posner EB. The treatment of childhood absence epilepsy.
- Glauser, T. A., Cnaan, A., Shinnar, S., Hirtz, D. G., Dlugos, D., Masur, D., ... & Adamson, P. C. (2010). Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. New England Journal of Medicine, 362(9), 790-799.
- Kim, S. H., Lee, S. A., Kang, H. C., Lee, J. S., Kim, H. D., & Lee, Y. M. (2011). Long-term effectiveness of ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. Brain & development, 33(8), 652-656.
- Bratton, J., & Hanna, J. (2017). Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents. Cochrane Database of Systematic Reviews, (5).
- Mayo Clinic. Absence seizure - Diagnosis and treatment. (2025, January 21).
- Northwell Health. Absence seizure treatment. (n.d.).
- Young Epilepsy. Treating absence seizures. (n.d.).
- ResearchGate. Phensuximide. (n.d.).
- Taylor & Francis eBooks. Phensuximide. (1991).
- National Center for Biotechnology Information. Ethosuximide. (n.d.). StatPearls.
- Wikipedia. Anticonvulsant. (n.d.).
- PubMed. FDA-approved phensuximide inhibits RIPK1-dependent immunogenic cell death. (2025, June 2).
- PubMed. Comparison of the effects of valproate, ethosuximide, phenytoin, and pentobarbital on cerebral energy metabolism in the rat. (n.d.).
- PubMed. Efficacy testing of valproic acid compared to ethosuximide in monkey model: II. Seizure, EEG, and diurnal variations. (n.d.).
- National Center for Biotechnology Information. Treatment of Childhood Absence Epilepsy—An Evidence-Based Answer at Last! (n.d.).
- PubMed. Comparison of the antiepileptogenic effects of an early long-term treatment with ethosuximide or levetiracetam in a genetic animal model of absence epilepsy. (n.d.).
- National Center for Biotechnology Information. Absence Seizure. (2024, April 20). StatPearls.
- PubMed. Long-term effectiveness of ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. (2011, September 3).
- PubMed Central. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents. (n.d.).
Sources
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. FDA-approved phensuximide inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethosuximide, sodium valproate or lamotrigine for absence seizures in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment of Bipolar Disorder with Valproate: Updated Systematic Review and Meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effectiveness of ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Methyl-2-phenylsuccinimide: Ensuring Safety and Compliance
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methyl-2-phenylsuccinimide, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, empowering you to manage your chemical waste with confidence and integrity.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final disposal method.
According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation.[1] While it is a solid with a relatively high flash point of 165.3 °C, minimizing the risk of dust inhalation and dermal exposure is a primary safety concern.[2]
| Property | Value | Source |
| Physical State | Solid | [3] |
| CAS Number | 1497-17-2 | [2][4] |
| Molar Mass | 189.21 g/mol | [2] |
| Flash Point | 165.3 °C | [2] |
| Hazards | Skin Irritation, Serious Eye Irritation | [1] |
The Cornerstone of Compliance: Hazardous Waste Characterization
The foundational step in the proper disposal of any chemical waste is to determine if it is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This determination dictates the entire disposal pathway. For a chemical that is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), the characterization is based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6][8]
Based on its known properties, this compound is not expected to exhibit the characteristics of ignitability, corrosivity, or reactivity. Therefore, the primary consideration is its potential toxicity. The EPA uses the Toxicity Characteristic Leaching Procedure (TCLP) to determine if a waste is likely to leach harmful concentrations of specific toxic chemicals into groundwater.[5]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear and actionable workflow for the disposal of this compound waste, from the point of generation to its final removal from the laboratory.
Step 1: Immediate Actions and Personal Protective Equipment (PPE)
Given its irritant properties, appropriate PPE is mandatory when handling this compound, including during disposal procedures.
-
Gloves: Nitrile gloves are the minimum requirement.
-
Eye Protection: Safety glasses or goggles are essential to protect against dust particles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
Ventilation: All handling and packaging of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, contain the material with absorbent pads and clean the area thoroughly. All spill cleanup materials must be disposed of as hazardous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate cost-effective and environmentally sound disposal. This compound waste should be collected as a non-halogenated solid organic waste .
It is imperative not to mix this waste with:
-
Halogenated organic wastes
-
Acids or bases
-
Aqueous wastes
-
Heavy metals
Step 3: Waste Collection and Containerization
The choice of waste container is critical for safe storage and transport.
-
Container Material: Use a container made of a material that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are suitable options.
-
Container Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
Headspace: For liquid waste mixtures, do not fill the container to more than 75% capacity to allow for vapor expansion.[9] For solid waste, ensure the lid can be securely closed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" as soon as the first drop or particle of waste is added. The label must also include the full chemical name, "this compound," and a clear description of the waste (e.g., "Solid this compound waste"). Do not use abbreviations or chemical formulas.
Step 4: On-Site Storage
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from general laboratory traffic and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times except when adding waste.
Step 5: Final Disposal
The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11] These facilities are permitted to handle and dispose of hazardous waste in an environmentally sound manner.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal vendor. This vendor is responsible for the transportation and final disposal of the waste.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form that details the contents of the container.
-
Disposal Method: The most common and environmentally responsible disposal method for non-halogenated solid organic waste is incineration at a permitted hazardous waste incinerator.[10] This process destroys the organic compound at high temperatures, converting it to less harmful substances.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- This compound - Luminix Health. (n.d.).
- RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.).
- Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).
- Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009 - EPA. (2009, October).
- Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (2023, July 21).
- Hazardous waste characterization | Practice Greenhealth. (n.d.).
- 4 Hazardous Waste Characteristics Under RCRA - YouTube. (2025, June 30).
- Choosing laboratory plasticware with the right chemical compatibility - Camlab. (n.d.).
- Hazardous Waste Management Facilities and Units | US EPA. (2025, October 9).
- Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (n.d.).
- Treatment, Storage, and Disposal Facilities | Department of Toxic Substances Control. (n.d.).
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. luminixhealth.com [luminixhealth.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 1497-17-2|this compound|BLD Pharm [bldpharm.com]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. epa.gov [epa.gov]
- 7. alsglobal.com [alsglobal.com]
- 8. youtube.com [youtube.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Management Facilities and Units | US EPA [epa.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Methyl-2-phenylsuccinimide
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the utmost safety and confidence. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-2-phenylsuccinimide, a compound of interest in various research pipelines. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in established chemical hygiene principles and specific hazard data for this substance.
Hazard Assessment: Understanding the Risks of this compound
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific hazards is essential. This compound is a solid, often a fine powder, which presents a primary risk of airborne particle generation during handling. Its toxicological profile necessitates a cautious and well-planned approach. The primary hazards, as identified in authoritative Safety Data Sheets (SDS), are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | Description & Potential Effects | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][2] | Fisher Scientific, TCI Chemicals |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation, potentially leading to damage if not addressed immediately.[1][2] | Fisher Scientific, TCI Chemicals |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if inhaled as a dust.[1][3][4][5] | Fisher Scientific, MedchemExpress, Thermo Fisher Scientific |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[6] | Sigma-Aldrich |
It is critical to handle this compound in a manner that prevents the formation and inhalation of dust and avoids any contact with skin or eyes.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is your final and most personal line of defense against chemical exposure. It must be chosen to counter the specific risks identified above. The following recommendations constitute the minimum required PPE for handling this compound in solid form.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[1] | The powdered nature of the compound creates a significant risk of particles becoming airborne and contacting the eyes. Standard safety glasses with side shields offer insufficient protection against fine dust. Goggles provide a complete seal around the eyes. |
| Add a face shield over goggles during procedures with a high risk of splashing (e.g., bulk transfers).[2][7] | A face shield offers a secondary barrier, protecting the entire face from splashes when preparing solutions. | |
| Hand Protection | Chemical-resistant nitrile gloves.[2][7] | Nitrile provides a robust barrier against skin contact. Given the classification as a skin irritant and potential sensitizer, preventing dermal exposure is paramount. |
| Double-gloving is strongly recommended.[7] | This practice is not just about adding layers; it is a critical contamination control strategy. The outer glove can be removed and disposed of immediately after a task (e.g., weighing), leaving a clean inner glove for subsequent operations, thereby preventing the spread of contamination to other surfaces like keyboards, pens, or equipment.[8] | |
| Body Protection | A long-sleeved, cuffed laboratory coat. For larger quantities, a chemical-resistant disposable coverall is advised.[2][7] | Protects skin and personal clothing from contamination by dust or splashes. Cuffs should be tucked under the inner glove to ensure a complete seal. |
| Respiratory Protection | A NIOSH-approved N95 dust mask (or equivalent) for handling small quantities (<1g) in a ventilated enclosure.[7] | This prevents the inhalation of fine particulates that can cause respiratory irritation.[3][5] |
| A half-mask or full-face air-purifying respirator with P100 (HEPA) filters for larger quantities or in areas with suboptimal ventilation.[7] | P100 filters provide a higher level of filtration efficiency for fine dusts. A properly fit-tested respirator is essential for ensuring its effectiveness. |
Operational Protocols: Integrating Safety into Your Workflow
Effective safety is not just about wearing PPE; it's about integrating safe practices into every step of your experimental workflow.
Experimental Workflow Diagram
Caption: Standard workflow for safely handling powdered this compound.
Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
All handling of solid this compound must be performed within a certified chemical fume hood to control dust.[7]
-
Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[7]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before bringing the chemical into the hood.
2. Donning PPE:
-
The sequence is critical to avoid cross-contamination.
-
Step 1: Don inner nitrile gloves.
-
Step 2: Don lab coat or coverall, ensuring cuffs are tucked under the inner gloves.
-
Step 3: Don the appropriate, fit-tested respirator (e.g., N95).
-
Step 4: Don chemical splash goggles.
-
Step 5: Don outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
3. Handling the Compound:
-
Carefully open the container inside the fume hood. Avoid any abrupt movements that could generate dust.
-
Use a dedicated spatula to transfer the required amount of powder onto a weigh boat or into a vial.
-
Close the primary container tightly immediately after use.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
4. Waste Management and Disposal:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., outer gloves, weigh boats, pipette tips, contaminated bench paper) must be collected in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.[1][7]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of them down the drain.[9]
-
Empty Containers: Due to the compound's potential for high toxicity, empty containers must be handled with care. The first three rinses with a suitable solvent should be collected and disposed of as hazardous chemical waste before the container can be considered for regular disposal or recycling.[9]
-
All waste disposal must adhere to local, state, and federal regulations.[2]
5. Doffing PPE and Decontamination:
-
Step 1: While still in the work area, remove the outer gloves by peeling them off so they turn inside out, trapping any contamination. Dispose of them in the designated solid waste bag.
-
Step 2: Exit the immediate work area.
-
Step 3: Remove the lab coat or coverall by rolling it away from your body.
-
Step 4: Remove goggles and respirator.
-
Step 5: Remove the inner gloves using the same inside-out technique.
-
Step 6: Wash hands and forearms thoroughly with soap and water.[1][2]
Emergency Procedures: Immediate Response Plan
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs or persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult or they feel unwell, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the Safety Data Sheet.[3] |
This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product before beginning any work. Your safety is integral to your success.
References
- Safety Data Sheet. (n.d.). 3M.
- Personal protective equipment for handling MCA succinimidyl ester. (n.d.). Benchchem.
- SAFETY DATA SHEET: this compound. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET: N-Phenylsuccinimide. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET: N-Phenylsuccinimide. (2025, November 20). TCI Chemicals.
- SAFETY DATA SHEET. (n.d.). Agilent.
- Safety Data Sheet: N-Methylsuccinimide. (2025, December 31). MedchemExpress.com.
- This compound, 1 g, CAS No. 1497-17-2. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (2025, June 18). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
- SAFETY DATA SHEET: Phenylsuccinic acid. (2025, September 6). Thermo Fisher Scientific.
- Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
